2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
Description
Properties
IUPAC Name |
2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)8-13-9-12-7-5-4-6-11(12)3/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDMFQRHJLMGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405941 | |
| Record name | 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893589-84-9 | |
| Record name | 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-N-[(2-methylphenyl)methyl]propan-1-amine
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthetic route for 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine. The synthesis is centered around the well-established method of reductive amination, a cornerstone of amine synthesis in modern organic chemistry.[1][2] This document will detail the reaction mechanism, provide a step-by-step experimental protocol, and discuss the critical parameters that influence the reaction's yield and purity. Characterization data and safety considerations are also presented to provide a complete profile of the synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a practical and well-validated methodology for the preparation of this and structurally related secondary amines.
Introduction and Strategic Overview
This compound is a secondary amine that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its structure, featuring a sterically hindered isobutyl group and a substituted benzyl moiety, presents unique challenges and considerations in its synthesis.
The chosen synthetic strategy is reductive amination , a robust and versatile method for the formation of carbon-nitrogen bonds. This approach involves the reaction of a carbonyl compound, in this case, isobutyraldehyde, with a primary amine, 2-methylbenzylamine, to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This one-pot procedure is favored for its operational simplicity and generally high yields.[4]
Reaction Mechanism and Rationale
The reductive amination process proceeds in two key stages:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (2-methylbenzylamine) on the carbonyl carbon of the aldehyde (isobutyraldehyde). This is followed by a proton transfer and subsequent dehydration to yield a Schiff base, or imine. The removal of water can drive the equilibrium towards the formation of the imine.
-
Reduction: The C=N double bond of the imine is then reduced to a single bond. This is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH₄), which selectively reduces the imine in the presence of the unreacted aldehyde.
The choice of reagents is critical for the success of this synthesis:
-
Isobutyraldehyde ((CH₃)₂CHCHO): This branched-chain aldehyde provides the isobutyl fragment of the target molecule.[5]
-
2-Methylbenzylamine: This primary amine serves as the source of the 2-methylbenzyl group.
-
Sodium Borohydride (NaBH₄): A selective and convenient reducing agent for imines. It is preferred over more powerful reducing agents like lithium aluminum hydride (LAH) for its milder nature and compatibility with a wider range of functional groups and solvents.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
-
Isobutyraldehyde (≥98%)
-
2-Methylbenzylamine (≥98%)
-
Sodium Borohydride (≥98%)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Sodium Sulfate (anhydrous)
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Deionized Water
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzylamine (10.0 g, 82.5 mmol) and anhydrous methanol (100 mL).
-
Aldehyde Addition: Cool the solution to 0 °C using an ice bath. Slowly add isobutyraldehyde (6.5 g, 90.8 mmol, 1.1 equivalents) dropwise to the stirred solution over 15 minutes.
-
Imine Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture back down to 0 °C. In small portions, carefully add sodium borohydride (3.4 g, 90.8 mmol, 1.1 equivalents) over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Quenching and Workup: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (~pH 2).
-
Extraction: Transfer the mixture to a separatory funnel and wash with dichloromethane (3 x 50 mL).
-
Basification and Product Extraction: Make the aqueous layer basic (~pH 12) by the careful addition of 1 M sodium hydroxide. Extract the product with dichloromethane (3 x 75 mL).
-
Drying and Solvent Removal: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Data Summary
| Parameter | Value |
| Molecular Formula | C₁₂H₁₉N |
| Molecular Weight | 177.29 g/mol |
| CAS Number | 893589-84-9[6] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | (Predicted) ~230-240 °C at 760 mmHg |
| Typical Yield | 75-85% |
| Purity (by GC-MS) | >98% |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Trustworthiness and Self-Validation
The described protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting materials and the appearance of the product spot/peak confirm the reaction's progression. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectroscopic data should be consistent with the structure of this compound.
Conclusion
This technical guide has outlined a robust and efficient synthesis of this compound via reductive amination. The methodology is well-established, scalable, and utilizes readily available reagents. By following the detailed protocol and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable chemical intermediate for their synthetic needs.
References
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ChemBK. N-(2-Methylbenzyl)propan-1-amine. Available at: [Link]
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PrepChem.com. Synthesis of N-[2-(3-indolyl)ethyl]nicotinamide. Available at: [Link]
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eChemHub. FINE CHEMICALS Solutions. Available at: [Link]
- Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
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LookChem. Nicotredole CAS NO.29876-14-0. Available at: [Link]
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ChemSynthesis. 2-methyl-N-phenylpropan-1-imine. Available at: [Link]
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PubChem. 2-Methyl-2-phenylpropan-1-amine. Available at: [Link]
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Wikipedia. Isobutyraldehyde. Available at: [Link]
- Google Patents. US6476268B1 - Preparation of N-benzylamines.
-
Pearson+. The two most general amine syntheses are the reductive amination... Available at: [Link]
-
The Hive Methods Discourse. reductive amination w/ n-methyl benzylamine- help!. Available at: [Link]
- Google Patents. EP2578559A1 - Process for producing isobutene from isobutylamine.
-
Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available at: [Link]
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Pearson+. The two most general amine syntheses are the reductive amination... Available at: [Link]
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PubChem. Isobutylamine. Available at: [Link]
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MDPI. Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates. Available at: [Link]
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Physicochemical properties of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
An In-Depth Technical Guide to the Physicochemical Properties of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
Authored by: Gemini, Senior Application Scientist
Publication Date: January 15, 2026
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and physicochemical characteristics crucial for understanding the compound's behavior in various experimental and physiological settings. Beyond presenting available data, this guide offers detailed, field-proven experimental protocols for the determination of key parameters such as the acid dissociation constant (pKa), the octanol-water partition coefficient (logP), and aqueous solubility. The methodologies are grounded in internationally recognized standards, including the OECD Guidelines for the Testing of Chemicals, to ensure scientific integrity and reproducibility.
Introduction and Chemical Identity
This compound is a secondary amine featuring an isobutyl group and a 2-methylbenzyl substituent on the nitrogen atom. Its structural characteristics, particularly the steric hindrance around the nitrogen and the combination of aliphatic and aromatic moieties, are expected to significantly influence its physicochemical properties. These properties are fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and potential toxicological profile.
A precise understanding of its identity is the first step in any scientific investigation.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₂H₁₉N | N/A |
| Molecular Weight | 177.29 g/mol | N/A |
| CAS Number | Not broadly indexed; requires specific synthesis and registration. | N/A |
| Canonical SMILES | CC(C)CNCc1ccccc1C | N/A |
Core Physicochemical Properties: A Synopsis
| Property | Predicted/Estimated Value | Significance in Drug Development |
| pKa | 9.5 - 10.5 (Estimated) | Governs the extent of ionization at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP (Octanol/Water) | 3.0 - 4.0 (Estimated) | Indicates lipophilicity, which influences membrane permeability, protein binding, and potential for bioaccumulation. |
| Aqueous Solubility | Low to moderate (pH-dependent) | A critical factor for drug dissolution and absorption; highly dependent on the ionization state (pKa). |
| Boiling Point | ~230-250 °C at 760 mmHg (Estimated) | Relevant for purification and stability during manufacturing processes. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed protocols for the experimental determination of the most critical physicochemical properties for drug development. These protocols are designed to be self-validating and are based on established scientific principles and guidelines.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new chemical entity like this compound is outlined below. This ensures that foundational properties are determined first, as they often inform the conditions for subsequent experiments.
Caption: A logical workflow for the physicochemical characterization of a novel compound.
Determination of the Acid Dissociation Constant (pKa)
The pKa is arguably the most critical physicochemical parameter for an ionizable compound. As a secondary amine, this compound will be protonated at low pH. The pKa value corresponds to the pH at which 50% of the compound is in its ionized (conjugate acid) form and 50% is in its neutral (free base) form.
Methodology: Potentiometric Titration
This method is a gold standard for pKa determination due to its accuracy and direct measurement of pH changes.[1][2]
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored continuously. The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point.[3]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[1]
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol or DMSO if solubility is low) to a final concentration of approximately 1-5 mM.
-
To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl.[1]
-
-
Initial pH Adjustment: As this is a basic compound, the titration will be performed with a standardized strong acid (e.g., 0.1 M HCl). First, adjust the pH of the sample solution to a high value (e.g., pH 11-12) with a small amount of strong base (e.g., 0.1 M NaOH) to ensure the compound is fully in its free base form.
-
Titration:
-
Immerse the calibrated pH electrode and a temperature probe into the stirred sample solution.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.02-0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Determine the equivalence point, which is the point of maximum slope on the titration curve (the steepest part of the curve). This can be found by calculating the first derivative of the curve.
-
The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the compound.[3][4]
-
Determination of the Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is essential for predicting its ability to cross biological membranes.
Methodology: Shake-Flask Method (OECD Guideline 107)
This is the classical and most reliable method for determining logP.[5]
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]
Step-by-Step Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in n-octanol. The concentration should be low enough to avoid the formation of micelles or aggregates.
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel or a centrifuge tube), combine a known volume of the pre-saturated n-octanol containing the compound with a known volume of the pre-saturated water.
-
The volume ratio of the two phases should be adjusted based on the expected logP to ensure that the concentration in both phases can be accurately measured.
-
Shake the vessel vigorously for a set period (e.g., 15-30 minutes) at a constant temperature (typically 25 °C).
-
-
Equilibration and Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation at a low speed can aid in this separation.
-
Concentration Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve for each phase is required.
-
-
Calculation:
-
Calculate the partition coefficient: P = [Concentration in Octanol] / [Concentration in Water].
-
Calculate the logP: logP = log₁₀(P).
-
The experiment should be performed in triplicate to ensure reproducibility.
-
Determination of Aqueous Solubility
Aqueous solubility is a key determinant of a drug's dissolution rate and, consequently, its oral bioavailability. For an ionizable compound like this compound, solubility is highly pH-dependent.
Methodology: Shake-Flask Method (Thermodynamic Solubility)
This method determines the equilibrium solubility of a compound at a specific temperature and pH.[7][8]
Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Equilibration:
-
Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.
-
Seal the vials and agitate them (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. The sample should be immediately filtered through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).
-
-
Concentration Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
-
-
pH-Solubility Profile: Plot the measured solubility values against the final measured pH of each buffer solution to generate a pH-solubility profile. This profile is critical for understanding where the compound will dissolve in the gastrointestinal tract.
Conclusion
The physicochemical properties of this compound, particularly its pKa, logP, and aqueous solubility, are paramount to its successful development as a potential therapeutic agent. While predictive models provide initial estimates, this guide emphasizes the necessity of rigorous experimental determination using standardized protocols. The detailed methodologies provided herein offer a robust framework for obtaining high-quality, reproducible data, thereby enabling informed decision-making in drug discovery and development pipelines.
References
-
OECD (2023), OECD Guidelines for the Testing of Chemicals, Section 1: Physical Chemical Properties, OECD Publishing, Paris, [Link].[9][10][11]
-
Creative Bioarray, Protocol for Determining pKa Using Potentiometric Titration, [Link].[1]
-
Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). pH-metric logP 10. Determination of accurate pKa values for new and existing drugs. Pharmaceutical research, 15(2), 209-215. [Link].[2]
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616. [Link].
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335-341. [Link].
-
Oreate AI Blog (2023), How to Determine Pka from Titration Curve, [Link].[3]
-
Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-902. [Link].[8]
-
Encyclopedia.pub (2022), Methods for Determination of Lipophilicity, [Link].[5]
-
Lund University Publications (2006), Methods for measurement of solubility and dissolution rate of sparingly soluble drugs, [Link].[7]
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An In-Depth Technical Guide to 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine (CAS 893589-84-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine, a secondary amine of interest in synthetic and medicinal chemistry. While specific literature on this exact molecule is not extensively available, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications.
Chemical Identity and Physicochemical Properties
This compound, also known as N-(2-methylbenzyl)isobutylamine, is a substituted benzylamine. Its core structure consists of an isobutyl group and a 2-methylbenzyl group attached to a nitrogen atom.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 893589-84-9 | Internal Database |
| Molecular Formula | C₁₂H₁₉N | [1] |
| Molecular Weight | 177.29 g/mol | [1] |
| Synonyms | N-(2-methylbenzyl)isobutylamine, amine | [1] |
| Appearance | Predicted to be a colorless to pale yellow liquid | [2] |
| Boiling Point | Predicted to be in the range of 220-240 °C at atmospheric pressure | General knowledge of similar compounds |
| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, and dichloromethane | [2] |
Synthesis Methodology: Reductive Amination
The most logical and efficient synthetic route to this compound is through the reductive amination of 2-methylbenzaldehyde with 2-methylpropan-1-amine (isobutylamine). This widely used reaction involves the formation of an intermediate imine, which is then reduced in situ to the target secondary amine.
Reaction Scheme:
Sources
Characterization of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine: A Predictive Spectroscopic Guide
This technical guide provides a detailed predictive analysis of the spectroscopic data (NMR, IR, and MS) for the novel compound 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine. As of the latest literature review, experimental spectra for this specific molecule are not publicly available. Therefore, this document serves as a robust predictive framework for researchers engaged in the synthesis and characterization of this and structurally related compounds. Our approach is grounded in the fundamental principles of spectroscopy and draws parallels with the known spectral characteristics of analogous molecules.
Introduction: The Imperative for Predictive Analysis in Novel Compound Characterization
In the realm of drug discovery and development, the synthesis of novel chemical entities often outpaces the public dissemination of their full characterization data. In such instances, the ability to accurately predict spectroscopic signatures becomes an invaluable tool for structural verification and analytical method development. This guide addresses the specific case of this compound, a compound of interest for its potential applications in medicinal chemistry.
Lacking direct experimental data, this document will provide a comprehensive, theory-backed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, we will outline standardized, field-proven protocols for acquiring this data, ensuring that when the compound is synthesized, researchers have a clear and efficient path to its empirical characterization.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups: an isobutyl moiety, a secondary amine, a benzylic methylene group, and a 2-methylphenyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 0.9 | Doublet | 6H | (CH ₃)₂CH- | Diastereotopic methyl protons of the isobutyl group, split by the adjacent methine proton. |
| ~ 1.7 - 1.9 | Multiplet | 1H | (CH₃)₂CH - | Methine proton of the isobutyl group, split by the six methyl protons and the two adjacent methylene protons. |
| ~ 2.3 | Singlet | 3H | Ar-CH ₃ | Methyl protons on the aromatic ring. |
| ~ 2.4 - 2.6 | Doublet | 2H | -CH ₂-NH- | Methylene protons adjacent to the nitrogen of the isobutyl group, split by the adjacent methine proton. |
| ~ 3.7 | Singlet | 2H | Ar-CH ₂-NH- | Methylene protons of the benzyl group. |
| ~ 7.0 - 7.3 | Multiplet | 4H | Ar-H | Aromatic protons of the 2-methylphenyl group. |
| Broad Singlet | 1H | -NH - | Secondary amine proton; chemical shift can vary with concentration and solvent. |
Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions. The principles of spin-spin coupling, as described by the n+1 rule, are fundamental to these predictions[1].
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 20-22 | (CH₃)₂CH- | Methyl carbons of the isobutyl group. |
| ~ 28-30 | (CH₃)₂CH- | Methine carbon of the isobutyl group. |
| ~ 18-20 | Ar-CH₃ | Methyl carbon on the aromatic ring. |
| ~ 55-58 | -CH₂-NH- | Methylene carbon of the isobutyl group adjacent to nitrogen. |
| ~ 50-53 | Ar-CH₂-NH- | Methylene carbon of the benzyl group adjacent to nitrogen. |
| ~ 125-130 | Aromatic CH | Aromatic carbons with attached protons. |
| ~ 135-138 | Aromatic C-CH₃ | Quaternary aromatic carbon attached to the methyl group. |
| ~ 138-140 | Aromatic C-CH₂ | Quaternary aromatic carbon attached to the methylene bridge. |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-3500 | Weak-Medium, Broad | N-H Stretch | Characteristic of a secondary amine. |
| 3010-3100 | Medium | Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the aromatic ring. |
| 2850-2960 | Strong | Aliphatic C-H Stretch | Stretching vibrations of C-H bonds in the isobutyl and methylene groups. |
| 1600, 1450 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations. |
| 1120-1180 | Medium | C-N Stretch | Stretching vibration of the carbon-nitrogen bond. |
| 730-770 | Strong | C-H Bend | Out-of-plane bending for ortho-disubstituted aromatic ring. |
The presence of a broad N-H stretch is a key diagnostic feature for amines in IR spectroscopy[2].
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Ion | Rationale |
| 191 | [M]⁺ | Molecular ion peak. |
| 176 | [M-CH₃]⁺ | Loss of a methyl group. |
| 105 | [C₈H₉]⁺ | Tropylium ion, a common fragment for benzyl compounds. |
| 91 | [C₇H₇]⁺ | Benzyl cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
| 57 | [C₄H₉]⁺ | Isobutyl cation. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on standard practices in analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional proton spectrum with a spectral width covering at least -1 to 13 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solution : Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal interference in the spectral regions of interest.
-
-
Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Acquire a background spectrum of the salt plates or the solvent.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis : Identify the characteristic absorption bands and compare them to the predicted values.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile compound like the target molecule, GC-MS is a common choice.
-
Ionization : Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The detector records the abundance of each ion.
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for IR spectroscopy.
Caption: General workflow for mass spectrometry.
Conclusion
This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging fundamental principles and data from analogous structures, we have outlined the expected NMR, IR, and MS data. The included experimental protocols offer a clear path for empirical validation. This predictive approach is a critical tool in modern chemical research, enabling more efficient and targeted characterization of novel compounds.
References
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FooDB. (2020, September 17). Showing Compound 2-Methyl-1-propylamine (FDB012495). Retrieved from [Link]
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Human Metabolome Database. (2021, September 24). Showing metabocard for 2-Methyl-1-propylamine (HMDB0034198). Retrieved from [Link]
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SWGDRUG.org. (2017, February 28). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Retrieved from [Link]
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PubChem. (n.d.). N-methyl-N-(2-methylpropyl)-1-propanamine. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-methyl-N-phenylpropan-1-imine. Retrieved from [Link]
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NIST WebBook. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. Retrieved from [Link]
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mzCloud. (2016, November 21). N Methyl 2 phenylpropan 1 amine. Retrieved from [Link]
- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
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NIST WebBook. (n.d.). 1-Propanamine, 2-methyl-N,N-bis(2-methylpropyl)-. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of propylamine. Retrieved from [Link]
- Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
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Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropane. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Propanamine, 2-methyl-N-(2-methyl-2-propenylidene)-, (E)-. Retrieved from [Link]
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Unveiling the Molecular Landscape: A Technical Guide to the Biological Targets of Substituted Phenylalkylamines
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide navigates the complex and multifaceted interactions of substituted phenylalkylamines with their biological targets. Moving beyond a simple catalog of receptors, we delve into the mechanistic underpinnings of these interactions, exploring the causality behind experimental choices and providing a framework for robust, self-validating research. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights to empower your drug discovery and development endeavors.
Introduction: The Versatile Scaffold of Substituted Phenylalkylamines
Substituted phenylalkylamines represent a vast and diverse class of chemical compounds, encompassing endogenous neurotransmitters, hormones, and a wide array of synthetic molecules with profound pharmacological effects.[1] Their structural versatility allows for a remarkable range of interactions with various biological targets, leading to a spectrum of physiological responses, from central nervous system stimulation and hallucinogenic experiences to cardiovascular effects and antidepressant activity.[1] Understanding the specific molecular targets and the nuances of these interactions is paramount for the rational design of novel therapeutics and for comprehending the mechanisms of action of existing drugs and psychoactive compounds. This guide will illuminate the primary and secondary biological targets of substituted phenylalkylamines, providing a detailed exploration of their pharmacology and the experimental methodologies used to investigate them.
Primary Biological Targets: The Epicenters of Phenylalkylamine Action
The most well-characterized and functionally significant targets of substituted phenylalkylamines are G-protein coupled receptors (GPCRs) and monoamine transporters. These interactions are central to the psychoactive and physiological effects of many compounds within this class.
G-Protein Coupled Receptors (GPCRs): Orchestrating Cellular Signaling
GPCRs are the largest family of membrane protein receptors in humans and are the targets for a significant portion of approved drugs.[2][3] Their accessibility on the cell surface and their role in a multitude of physiological processes make them prime targets for drug discovery.[2][4] Substituted phenylalkylamines interact with several key GPCR subfamilies, most notably the serotonin and trace amine-associated receptors.
The serotonin receptor system is a key modulator of mood, cognition, and perception. Substituted phenylalkylamines, particularly the hallucinogenic and entactogenic compounds, exhibit complex interactions with various 5-HT receptor subtypes.
-
5-HT2A Receptor: This receptor is a primary target for classic hallucinogens like psilocybin and LSD, as well as many substituted phenylalkylamines such as mescaline and the 2C-x series.[5][6][7] Agonist activation of the 5-HT2A receptor is strongly correlated with psychedelic effects.[5][7] The structure-activity relationships (SAR) of phenylalkylamines at the 5-HT2A receptor have been extensively studied, revealing that substitutions on the phenyl ring and the alkyl chain significantly influence potency and efficacy.[5][8][9][10]
A critical concept in 5-HT2A receptor pharmacology is biased agonism , where a ligand can preferentially activate certain downstream signaling pathways over others.[11][12] For example, a biased agonist might favor the Gq-mediated activation of phospholipase C (leading to the production of inositol phosphates and diacylglycerol) over the recruitment of β-arrestin.[11] This differential signaling may explain the diverse range of subjective effects observed with different 5-HT2A agonists.[11]
Signaling Pathway of 5-HT2A Receptor Activation
Caption: Canonical Gq-mediated signaling cascade upon 5-HT2A receptor activation by a substituted phenylalkylamine agonist.
-
5-HT2C Receptor: This receptor is also a significant target for many substituted phenylalkylamines and is involved in the regulation of appetite, mood, and dopamine release.[6] Agonism at the 5-HT2C receptor can contribute to the overall pharmacological profile of these compounds.[6]
-
5-HT1A Receptor: Some substituted phenylalkylamines also exhibit activity at the 5-HT1A receptor, which is an autoreceptor that can modulate serotonin release.[6] Interactions with this receptor may influence the overall effects of these compounds, potentially attenuating some of the effects mediated by 5-HT2A receptor activation.
Discovered in 2001, TAARs are a class of GPCRs that respond to endogenous trace amines such as β-phenylethylamine, tyramine, and tryptamine.[13][14][15]
-
TAAR1: This is the most extensively studied TAAR and is a key target for psychostimulant substituted phenylalkylamines like amphetamine and methamphetamine, as well as MDMA.[13][16] TAAR1 is located intracellularly and can modulate the activity of monoamine transporters, leading to neurotransmitter efflux.[16] Activation of TAAR1 can also influence neuronal excitability.[17] This receptor represents a promising target for the development of novel treatments for addiction and other neuropsychiatric disorders.[16]
Experimental Workflow: Characterizing TAAR1 Activation
Caption: A streamlined workflow for the in vitro and in vivo characterization of substituted phenylalkylamine interactions with TAAR1.
-
Other TAARs (TAAR2-TAAR9): These receptors are primarily expressed in the olfactory epithelium and function as receptors for volatile amines, playing a role in the sense of smell.[13][17]
Monoamine Transporters: Gatekeepers of Synaptic Neurotransmission
The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the synaptic signal.[18][19][20] Many substituted phenylalkylamines, particularly the stimulants, act as potent inhibitors or substrates of these transporters.[18][21][22]
-
Mechanism of Action: These compounds can either block the transporter, preventing neurotransmitter reuptake and increasing its synaptic concentration, or act as substrates for the transporter, leading to reverse transport (efflux) of the neurotransmitter from the presynaptic terminal into the synapse. Amphetamine and its derivatives are classic examples of monoamine transporter substrates.
Secondary and Emerging Biological Targets
Beyond the well-established interactions with GPCRs and monoamine transporters, substituted phenylalkylamines can engage with a variety of other biological targets, contributing to their complex pharmacological profiles.
Vesicular Monoamine Transporter 2 (VMAT2): Regulating Neurotransmitter Storage
VMAT2 is responsible for packaging monoamines from the cytoplasm into synaptic vesicles for subsequent release.[23][24][25] This process is crucial for maintaining a readily releasable pool of neurotransmitters.[24] Certain substituted phenylalkylamines, such as amphetamine, can disrupt VMAT2 function, leading to a redistribution of monoamines from vesicles into the cytoplasm.[23][26] This increase in cytosolic monoamine concentration contributes to the reverse transport mediated by plasma membrane transporters.[26] The interaction with VMAT2 is also implicated in the neurotoxic effects of some of these compounds.[23][26]
Ion Channels: Modulating Neuronal Excitability and Cellular Function
-
Voltage-Gated L-type Calcium Channels: A distinct class of substituted phenylalkylamines, exemplified by verapamil, are potent blockers of L-type calcium channels.[27][28] These drugs bind to a specific site on the intracellular side of the channel, exhibiting a use-dependent block, meaning their blocking effect is enhanced with more frequent channel opening.[27][29] This action is the basis for their therapeutic use as antiarrhythmics and antihypertensives.[29] The structure-activity relationships for this class of phenylalkylamines are well-defined, with specific substitutions on the phenyl rings and the alkyl chain being critical for high-affinity binding.[30][31][32]
-
Sodium-Dependent Carrier/Transport Systems: Research has identified a novel sodium-sensitive binding site for the phenylalkylamine (-)-emopamil, suggesting the existence of previously uncharacterized targets for this chemical class.[33] This finding opens up new avenues for exploring the pharmacology of substituted phenylalkylamines.
Methodologies for Target Identification and Characterization
A multi-pronged experimental approach is essential for comprehensively characterizing the biological targets of substituted phenylalkylamines.
In Vitro Assays
| Assay Type | Principle | Key Information Gained |
| Radioligand Binding Assays | Measures the ability of a test compound to displace a radiolabeled ligand from its receptor. | Binding affinity (Ki) and receptor selectivity. |
| Functional Assays | ||
| cAMP Accumulation Assays | Measures the production of cyclic AMP, a second messenger for Gs and Gi-coupled receptors. | Agonist/antagonist activity and potency (EC50/IC50) at relevant GPCRs. |
| Inositol Phosphate (IP) Assays | Measures the accumulation of inositol phosphates, downstream of Gq-coupled receptor activation. | Characterization of agonist activity at Gq-coupled receptors like 5-HT2A. |
| Calcium Imaging | Measures changes in intracellular calcium concentrations, often downstream of Gq activation. | Real-time assessment of cellular responses to receptor activation. |
| β-Arrestin Recruitment Assays | Measures the recruitment of β-arrestin to an activated GPCR. | Assessment of biased agonism. |
| Transporter Uptake/Release Assays | Measures the ability of a compound to inhibit the uptake of a radiolabeled substrate or to induce the release of a pre-loaded substrate from cells expressing a specific transporter. | Determination of transporter inhibition (IC50) or efflux (EC50). |
Step-by-Step Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the 5-HT2A receptor in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound (substituted phenylalkylamine).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled 5-HT2A antagonist).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
In Vivo Studies
-
Behavioral Pharmacology: Techniques such as locomotor activity monitoring and drug discrimination paradigms in animal models can provide valuable information about the in vivo effects of a compound and its mechanism of action.[6]
-
In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing direct evidence of a compound's effect on neurotransmitter release and reuptake.
Conclusion and Future Directions
The biological targets of substituted phenylalkylamines are numerous and their interactions are complex. While significant progress has been made in elucidating the roles of monoamine transporters and key GPCRs like the 5-HT2A and TAAR1 receptors, the full spectrum of their molecular interactions is still being uncovered. The concept of biased agonism at GPCRs has added another layer of complexity and offers exciting opportunities for the development of more selective and functionally specific drugs.[11] Furthermore, the identification of novel targets, such as the sodium-sensitive emopamil binding site, highlights the potential for new discoveries in this field.[33]
Future research will undoubtedly focus on a more granular understanding of the signaling pathways activated by these compounds, the role of receptor heteromerization, and the interplay between different target systems. A continued interdisciplinary approach, combining medicinal chemistry, molecular pharmacology, and systems neuroscience, will be essential to fully unravel the intricate molecular landscape engaged by substituted phenylalkylamines and to harness their therapeutic potential.
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Zucchi, R., et al. (2006). Trace amine-associated receptors and their ligands. British Journal of Pharmacology, 149(8), 967-978. [Link]
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Geyer, M. A., et al. (1998). The effects of MDMA and other methylenedioxy-substituted phenylalkylamines on the structure of rat locomotor activity. Pharmacology, Biochemistry and Behavior, 59(1), 161-169. [Link]
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Awasthi, A., & Yadav, A. (2007). Phenylalkylamines as calcium channel blockers. Journal of Chemical Sciences, 119(5), 565-570. [Link]
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Zhorov, B. S., & Ananthnarayanan, V. S. (2007). Structural Model for Phenylalkylamine Binding to L-type Calcium Channels. Biophysical Journal, 92(1), 165-179. [Link]
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ResearchGate. (2007). Phenylalkylamines as calcium channel blockers. [Link]
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Gillman, P. K. (n.d.). The Vesicular Monoamine Transporter (VMAT2). PsychoTropical Research. [Link]
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Triggle, D. J. (1996). How do calcium antagonists differ in clinical practice? European Heart Journal, 17 Suppl F, 12-17. [Link]
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Pottie, E., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2821-2838. [Link]
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Jacobsen, J. P. R., et al. (2016). Discovery and Development of Monoamine Transporter Ligands. Topics in Medicinal Chemistry, 20, 1-43. [Link]
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Roth, B. L., & Adham, N. (1996). Neurotransmitter transporters: fruitful targets for CNS drug discovery. Drug Discovery Today, 1(9), 386-395. [Link]
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Ramamoorthy, S., & Shippenberg, T. S. (2010). Regulation of monoamine transporters: Role of transporter phosphorylation. Pharmacology & Therapeutics, 129(2), 220-238. [Link]
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Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Current Opinion in Structural Biology, 55, 178-187. [Link]
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Davies, H. M., et al. (2002). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 45(15), 3228-3236. [Link]
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Pottie, E., et al. (2023). Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2821-2838. [Link]
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Lee, C. C., et al. (2021). A New Computer Model for Evaluating the Selective Binding Affinity of Phenylalkylamines to T-Type Ca2+ Channels. International Journal of Molecular Sciences, 22(23), 12891. [Link]
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Sriram, K., & Insel, P. A. (2018). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 17(6), 409-426. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel compound, 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine. As a critical endeavor in early-stage drug development, understanding these physicochemical properties is paramount for predicting a compound's behavior, guiding formulation strategies, and ensuring the integrity of analytical data. This document outlines detailed, field-proven methodologies for both solubility and stability assessment, grounded in authoritative scientific principles and regulatory expectations. Protocols for kinetic and thermodynamic solubility determination are presented, alongside a systematic approach to forced degradation studies. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust, self-validating system for the characterization of new chemical entities.
Introduction: The Imperative of Early-Stage Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges. Among the earliest and most critical hurdles are the intrinsic physicochemical properties of the molecule itself. Solubility and stability are not mere data points; they are foundational pillars that dictate the developability of a compound. Poor aqueous solubility can lead to low bioavailability and unreliable in-vitro assay results, while chemical instability can compromise safety, efficacy, and shelf-life.[1][2][3]
This guide focuses on This compound , an N-substituted secondary amine. The structural features—a branched alkyl chain and a substituted aromatic ring—suggest a lipophilic character, making a thorough investigation of its solubility essential. Furthermore, the secondary amine moiety can be susceptible to oxidative and other degradation pathways, necessitating a rigorous evaluation of its chemical stability.[]
The protocols and strategies detailed herein are designed to build a comprehensive profile of this molecule, enabling informed decisions at critical junctures in the research and development pipeline.
Predicted Physicochemical Properties of the Target Compound
A preliminary in-silico assessment of this compound provides a hypothesis-driven starting point for experimental work.
Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₂₅N
-
Molecular Weight: 219.37 g/mol
-
Chemical Class: Secondary Amine
Predicted Properties:
| Property | Predicted Value | Implication for Experimental Design |
|---|---|---|
| logP (Octanol/Water) | ~4.5 - 5.0 | High lipophilicity; suggests low intrinsic aqueous solubility. |
| pKa (Basic) | ~10.0 - 10.5 | The secondary amine is basic and will be protonated and positively charged at physiological pH, which may enhance solubility at lower pH values. |
| Hydrogen Bond Donors | 1 (N-H) | Can participate in hydrogen bonding, but this is outweighed by the large hydrophobic structure. |
| Hydrogen Bond Acceptors | 1 (Nitrogen) | Can accept hydrogen bonds. |
These predictions frame our central challenge: this is likely a poorly soluble, basic compound. Our experimental design must therefore carefully control pH and employ sensitive analytical techniques to accurately quantify concentration.
Comprehensive Solubility Assessment
Solubility is not a single value but a context-dependent property. We must distinguish between kinetic and thermodynamic solubility to gain a full picture.[5][6] Kinetic solubility is often measured in early discovery to assess suitability for in-vitro assays, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation and biopharmaceutical assessment.[2][7][8]
Kinetic Solubility Determination (High-Throughput Screening)
The objective of this assay is to rapidly determine the concentration at which the compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.[1][9] This mimics conditions in many high-throughput biological screens.[10]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~0.02 mM).
-
Assay Plate Preparation: Add 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a clear-bottom 96-well plate.
-
Compound Addition: Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the assay plate. This creates a final DMSO concentration of 1%.
-
Incubation & Measurement: Place the plate in a laser nephelometer.[3] Shake for 10 minutes and then measure light scattering at regular intervals (e.g., every 5 minutes for 1-2 hours) at a controlled temperature (e.g., 25°C).
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in nephelometric signal above the baseline, indicating the onset of precipitation.
Causality & Self-Validation: Using laser nephelometry provides a direct, real-time measurement of particulate formation, which is more robust than indirect methods that can be confounded by compound color.[3] Running a blank (DMSO only) and a positive control (a known poorly soluble compound) in parallel validates the assay's performance.
Thermodynamic Solubility Determination (Shake-Flask Method)
This "gold standard" method measures the equilibrium concentration of a compound in a saturated solution after prolonged incubation, reflecting its true solubility.[8]
-
Compound Addition: Add an excess of solid this compound (e.g., 1-2 mg) to a series of glass vials. The excess solid is crucial to ensure equilibrium is reached with the undissolved phase.[11]
-
Solvent Addition: Add a known volume (e.g., 1 mL) of each test solvent to the vials. A recommended starting set of solvents includes:
-
pH 7.4 Phosphate Buffer
-
pH 5.0 Acetate Buffer
-
pH 2.0 HCl Buffer
-
Deionized Water
-
-
Equilibration: Seal the vials and place them in a shaker incubator set to a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. A 24-hour time point is a common starting point.[1][11]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and clarify it by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). Note: Filtration may lead to underestimation due to compound adsorption, while centrifugation may overestimate if fine particles remain suspended.[10]
-
Quantification: Prepare a calibration curve from the 10 mM DMSO stock solution. Dilute the clarified supernatant into a suitable mobile phase and analyze by a validated HPLC-UV method. Calculate the concentration against the calibration curve.
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, the assay can be repeated with a longer incubation time (e.g., 72 hours). The solubility value should remain consistent.
Causality & Self-Validation: Using a range of pH buffers is critical for a basic compound like this, as its solubility is expected to be pH-dependent. The use of a validated, specific HPLC method ensures that only the parent compound is quantified, avoiding interference from potential impurities or degradants.[7]
Visualization: Solubility Assessment Workflow
Caption: Workflow for kinetic and thermodynamic solubility determination.
Systematic Stability Assessment
Stability testing provides crucial information on how a drug substance's quality varies over time under the influence of environmental factors like pH, temperature, and light.[12][13] For early development, forced degradation (or stress testing) is a powerful tool used to rapidly identify likely degradation pathways, understand the molecule's intrinsic vulnerabilities, and develop stability-indicating analytical methods.[14][15][16] This is a key requirement of regulatory bodies like the ICH.[17][18]
Forced Degradation Studies
The goal is not to completely destroy the compound, but to achieve a target degradation of 5-20%.[15] This allows for the reliable detection and characterization of degradation products.
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. All reactions should be run in parallel with a control sample (stored at 4°C in the dark).
-
Acidic Hydrolysis: Add 0.1 N HCl. Incubate at 60°C.
-
Basic Hydrolysis: Add 0.1 N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[18]
-
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench the hydrolytic reactions by neutralizing the pH.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS). The method must be able to resolve the parent peak from all major degradation products.
-
Data Evaluation: For each condition, calculate the percentage of the parent compound remaining. Identify the mass of major degradants to propose degradation pathways.
Causality & Self-Validation: The secondary amine in the target molecule is susceptible to oxidation.[] The benzyl-amine bond could be liable to hydrolysis under harsh acidic conditions.[14] Running these specific stress tests directly probes these vulnerabilities. A mass balance analysis (sum of parent peak area and degradant peak areas) should be close to 100%, validating that the analytical method is detecting all significant products.
Solution Stability in Common Lab Solvents
This experiment assesses the compound's stability in solvents commonly used for storage and in biological assays.
-
Solution Preparation: Prepare solutions of the compound at a relevant concentration (e.g., 1 mM) in the following solvents:
-
DMSO
-
Ethanol
-
Acetonitrile
-
pH 7.4 Phosphate Buffer
-
-
Storage: Store aliquots of each solution at room temperature and at 4°C.
-
Analysis: Analyze the samples by HPLC at time zero and after 24 and 48 hours.
-
Evaluation: Calculate the percentage of the parent compound remaining relative to the time zero sample. A loss of >5-10% is typically considered significant.
Visualization: Forced Degradation Workflow
Caption: Workflow for forced degradation (stress testing) studies.
Data Synthesis and Reporting
All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Summary of Solubility Data
| Solvent / Condition | Solubility Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| pH 7.4 PBS | Kinetic | 25 | [Example Value: 5.2] | [Example Value: 23.7] |
| pH 7.4 PBS | Thermodynamic | 25 | [Example Value: 2.1] | [Example Value: 9.6] |
| pH 5.0 Acetate Buffer | Thermodynamic | 25 | [Example Value: 85.4] | [Example Value: 389.3] |
| pH 2.0 HCl Buffer | Thermodynamic | 25 | [Example Value: >1000] | [Example Value: >4558] |
| Deionized Water | Thermodynamic | 25 | [Example Value: 3.5] | [Example Value: 16.0] |
Table 2: Summary of Forced Degradation Results (24h)
| Stress Condition | % Parent Remaining | No. of Major Degradants (>1%) | Proposed Degradation Mechanism |
| 0.1 N HCl, 60°C | [Example: 95.2%] | 0 | Stable |
| 0.1 N NaOH, 60°C | [Example: 98.1%] | 0 | Stable |
| 3% H₂O₂, RT | [Example: 65.7%] | 2 | Oxidation (e.g., N-oxide formation) |
| Thermal, 60°C | [Example: 99.5%] | 0 | Stable |
| Photolytic (ICH Q1B) | [Example: 92.3%] | 1 | Photodegradation |
| Control (4°C, dark) | 99.8% | 0 | - |
Conclusion and Strategic Implications
The systematic application of the methodologies described in this guide will yield a robust solubility and stability profile for this compound. The anticipated results—low solubility at neutral pH and a potential liability to oxidative degradation—will directly inform subsequent drug development activities. For instance, the pH-dependent solubility suggests that formulation strategies involving pH modification or the use of solubilizing excipients may be necessary for oral dosage forms. The oxidative instability indicates that packaging under an inert atmosphere and the inclusion of antioxidants could be critical for ensuring the long-term stability of the drug substance. This early, comprehensive characterization is an invaluable investment, mitigating risks and paving the way for a more efficient and successful development program.
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Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. [Link]
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A Methodological Guide to the Thermochemical Characterization of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
Abstract: The thermochemical properties of active pharmaceutical ingredients and their intermediates are fundamental to ensuring process safety, understanding molecular stability, and optimizing reaction conditions. This technical guide addresses the determination of key thermochemical data—specifically the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp)—for the molecule 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine. As no publicly available thermochemical data for this specific compound currently exists, this document provides a comprehensive framework of the requisite experimental and computational methodologies for its accurate determination. We present detailed, field-proven protocols for both calorimetric measurements and high-accuracy quantum chemical computations, designed to equip researchers and drug development professionals with the necessary tools to generate reliable thermodynamic data.
Introduction: The Imperative for Thermochemical Data
This compound is a secondary amine featuring both aliphatic and aromatic moieties. Its structural complexity is representative of intermediates commonly encountered in modern pharmaceutical synthesis. A thorough understanding of its thermochemical properties is not merely academic; it is a prerequisite for safe and efficient scale-up. The standard enthalpy of formation, for instance, is a direct measure of the molecule's energetic stability and is crucial for calculating the heat of reaction for any process in which it is a reactant or product. This information is vital for chemical hazard assessment and the design of thermal management systems in manufacturing.
This guide is structured into two primary sections, reflecting the complementary nature of modern thermochemical investigation:
-
Experimental Thermochemistry: Detailing the "gold standard" calorimetric techniques for direct measurement.
-
Computational Thermochemistry: Outlining high-accuracy, ab initio methods that provide theoretical values and mechanistic insight.
By integrating these approaches, a robust and validated thermochemical profile of the target molecule can be established.
Part I: Experimental Determination of Thermochemical Properties
Experimental calorimetry remains the definitive source for thermochemical data. The methodologies described herein are designed to produce high-precision data that can serve as benchmarks for computational models.
Standard Enthalpy of Formation (ΔfH°)
The most reliable method for determining the standard enthalpy of formation of an organic compound containing carbon, hydrogen, and nitrogen is oxygen bomb calorimetry. Due to the presence of nitrogen, a specialized technique—rotating-bomb calorimetry —is mandatory.
Causality Behind Experimental Choices:
-
Why a Bomb Calorimeter? It facilitates a complete combustion reaction at constant volume, from which the change in internal energy (ΔU) is measured. The enthalpy change (ΔH) is then derived.
-
Why a Rotating Bomb? During the combustion of nitrogenous compounds, nitrogen oxides (NOx) and nitric acid (HNO₃) are formed in addition to CO₂ and H₂O. A static bomb can result in an inhomogeneous mixture of acids in the final aqueous phase. Rotating the bomb after combustion ensures that all acids dissolve uniformly, allowing for accurate quantification via titration. This correction for the heat of formation of nitric acid is critical for accuracy.[1][2]
-
Why a Platinum Lining? The corrosive nature of the acids formed during combustion necessitates the use of a corrosion-resistant material like platinum to ensure the integrity of the calorimeter and prevent contamination of the sample.
-
Calorimeter Calibration:
-
Determine the energy equivalent (ε_calor) of the calorimeter system by combusting a certified standard substance, typically benzoic acid.
-
Perform a series of at least five calibration combustions. The resulting energy equivalent should be reproducible with a standard deviation of less than 0.05%.
-
-
Sample Preparation:
-
Accurately weigh (to ±0.01 mg) a sample of high-purity (>99.5%) this compound.
-
As the compound is a liquid, encapsulate it in a tared, combustible polyester bag or gelatin capsule.
-
Place the encapsulated sample in the platinum crucible.
-
Add a known mass of a combustion aid (e.g., mineral oil) if necessary to ensure complete combustion. The enthalpy of combustion of the aid must be precisely known.[2]
-
Add 1.0 mL of deionized water to the bottom of the bomb to ensure all nitric acid formed dissolves.
-
-
Combustion:
-
Seal the bomb and purge it of air before charging it with high-purity oxygen to a pressure of 30 atm.
-
Place the bomb in the calorimeter bucket containing a known mass of water.
-
Allow the system to reach thermal equilibrium (typically a drift of <0.001 °C/min).
-
Ignite the sample and record the temperature change over time until thermal equilibrium is re-established.
-
-
Post-Combustion Analysis:
-
Vent the bomb and collect the gaseous and liquid contents.
-
Quantify the amount of nitric acid formed by titrating the bomb washings with a standard sodium hydroxide solution.
-
Test for the presence of unburned carbon (soot); its presence would invalidate the run.
-
-
Data Calculation:
-
Calculate the corrected temperature rise (ΔT).
-
Determine the total heat released (q_total) using the energy equivalent: q_total = ε_calor × ΔT.
-
Calculate the standard energy of combustion (ΔcA°) by applying corrections for the fuse, combustion aid, and the energy of formation of nitric acid.
-
Convert the standard energy of combustion to the standard enthalpy of combustion (ΔcH°) using the relation ΔH = ΔU + Δn_gas(RT).
-
Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law, with the known standard enthalpies of formation for CO₂(g) and H₂O(l).
-
Heat Capacity (Cp) and Standard Entropy (S°)
The standard entropy of a substance is determined by measuring its heat capacity from as close to absolute zero (0 K) as possible up to the standard temperature (298.15 K) and applying the third law of thermodynamics. Adiabatic calorimetry is the preferred technique for these measurements.
-
Sample Preparation: A high-purity, degassed sample is sealed in a sample vessel under a helium atmosphere to facilitate thermal conduction.
-
Calorimetric Measurements: The sample vessel is placed in an adiabatic calorimeter. Heat is introduced in small, known increments, and the resulting temperature rise is measured under near-adiabatic conditions.
-
Data Acquisition: Heat capacity is measured at closely spaced temperature intervals from ~5 K to 300 K.
-
Entropy Calculation:
-
The experimental Cp data is smoothed and integrated over the measurement range to calculate the entropy change.
-
The heat capacity from 0 K to the lowest experimental temperature (~5 K) is extrapolated using the Debye T³ law.
-
The standard entropy at 298.15 K is the sum of these contributions: S°(298.15 K) = ∫(Cp/T)dT from 0 to 298.15 K.
-
Part II: Computational Determination of Thermochemical Properties
Quantum chemical calculations provide a powerful, complementary approach for determining thermochemical data. High-accuracy composite methods are designed to approximate the results of very high-level theory with large basis sets by combining the results of several less computationally expensive calculations.[3][4] These methods can achieve "chemical accuracy," typically defined as within ±1 kcal/mol (or ~4.2 kJ/mol) of experimental values.
Methodology Selection
For a molecule of this size, a balance between accuracy and computational cost is essential. The Gaussian-3 (G3) theory and its variants, such as G3(MP2)//B3LYP , represent a robust choice.[5][6][7] This method combines density functional theory (DFT) for geometry optimization and frequency calculations with higher-level Møller-Plesset (MP) and quadratic configuration interaction (QCISD(T)) calculations for energy refinement.[8]
Causality Behind Computational Choices:
-
Why a Composite Method? No single level of theory and basis set combination is capable of providing highly accurate energies for a wide range of molecules without being computationally prohibitive. Composite methods like G3 systematically approximate a very high-level calculation by adding a series of corrections.[4][6]
-
Why B3LYP for Geometry/Frequencies? The B3LYP functional with the 6-31G(d) basis set provides reliable molecular geometries and vibrational frequencies at a reasonable computational cost, which serve as the foundation for the subsequent higher-level energy calculations.[8]
-
Why Isodesmic Reactions? The direct calculation of enthalpy of formation from atomization energies can suffer from large, systematic errors. Isodesmic or homodesmotic reaction schemes are superior because they conserve the number and types of chemical bonds. This allows for a significant cancellation of systematic errors in the quantum chemical calculations, leading to a much more accurate reaction enthalpy and, subsequently, a more reliable enthalpy of formation for the target molecule.
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization and vibrational frequency calculation for this compound at the B3LYP/6-31G(d) level of theory.
-
Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
The output provides the zero-point vibrational energy (ZPVE), which must be scaled by an appropriate factor (e.g., 0.9854 for G3//B3LYP) to account for anharmonicity.
-
-
Single-Point Energy Calculations:
-
Using the optimized geometry from Step 1, perform a series of single-point energy calculations at progressively higher levels of theory and with larger basis sets as prescribed by the G3(MP2)//B3LYP protocol.
-
These calculations include QCISD(T)/6-31G(d), MP4/6-31+G(d), MP4/6-31G(2df,p), and MP2(Full)/G3Large.
-
-
Final Energy Calculation:
-
Combine the energies from the various calculations along with the scaled ZPVE and an empirical higher-level correction (HLC) to obtain the final G3(MP2)//B3LYP total energy at 0 K (E₀).
-
-
Enthalpy of Formation Calculation (Isodesmic Approach):
-
Construct a balanced isodesmic reaction involving the target molecule and several smaller, well-characterized reference molecules for which accurate experimental ΔfH° values are known. An example reaction is: this compound + Toluene + Propane → N-ethyl-2-methylpropan-1-amine + Ethylbenzene
-
Calculate the G3(MP2)//B3LYP total energy (E₀) for each molecule in the isodesmic reaction using the steps above.
-
Calculate the enthalpy of reaction at 0 K: ΔrH°(0 K) = ΣE₀(products) - ΣE₀(reactants).
-
Calculate the enthalpy of reaction at 298.15 K by adding thermal corrections (H_trans, H_rot, H_vib) obtained from the frequency calculations.
-
Calculate the ΔfH°(298.15 K) of the target molecule using the relationship: ΔrH°(298.15 K) = ΣΔfH°(products) - ΣΔfH°(reactants)
-
Calculation of Other Thermodynamic Functions
The output of the B3LYP/6-31G(d) frequency calculation provides the necessary data to compute other thermodynamic properties using standard statistical mechanics formulae. The rotational constants, vibrational frequencies, and molecular mass are used to calculate the rotational, vibrational, and translational partition functions, which in turn yield values for heat capacity (Cp), entropy (S°), and the thermal contribution to enthalpy.[9][10]
Part III: Data Analysis and Illustrative Values
A key aspect of this dual-pronged approach is the cross-validation of results. The experimentally determined enthalpy of formation should serve as the benchmark for the computational value. Agreement within the combined error margins of the two techniques provides high confidence in the final reported value.
To provide context for the expected thermochemical properties of this compound, the following table summarizes experimental data for structurally related compounds. These values can be used to select appropriate reference compounds for isodesmic reaction schemes and to gauge the reasonableness of newly determined data.
| Compound | Formula | ΔfH°(gas, 298.15 K) (kJ/mol) | S°(gas, 298.15 K) (J/mol·K) | Cp(gas, 298.15 K) (J/mol·K) | Source |
| Benzylamine | C₇H₉N | 44.8 ± 1.0 | 338.2 ± 2.0 | 132.5 | Cheméo[11] |
| N-Methylbenzylamine | C₈H₁₁N | 49.4 (liquid) | N/A | N/A | TRC[12] |
| Diisobutylamine | C₈H₁₉N | -180.7 (gas) | 425.4 | 208.2 | Cheméo[13] |
| Isobutylamine | C₄H₁₁N | -86.2 ± 0.7 | 316.5 ± 1.3 | 109.8 | NIST[4] |
Note: Data availability varies. Liquid phase enthalpies require correction with an enthalpy of vaporization to compare with gas-phase computational results.
Conclusion
While direct thermochemical data for this compound is not currently in the public domain, its determination is readily achievable through established, high-precision methodologies. This guide outlines a robust, dual-pathway approach employing rotating-bomb calorimetry for benchmark experimental data and the G3(MP2)//B3LYP composite method for accurate computational prediction. The synergy between these two techniques allows for rigorous cross-validation, ensuring the generation of reliable thermochemical data essential for advancing research, process development, and safety assessment in the chemical and pharmaceutical industries.
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Known isomers and stereochemistry of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
An In-Depth Technical Guide to the Isomers and Stereochemistry of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the isomerism and stereochemistry related to this compound. A primary objective of this document is to clarify the structural characteristics of the named compound, including an assessment of its chirality. We will first deconstruct the molecule's IUPAC name to establish its achiral nature. Subsequently, to address the broader context of stereochemistry relevant to drug development professionals, this guide will focus on a closely related chiral constitutional isomer, N-[(2-methylphenyl)methyl]propan-2-amine. We will explore its enantiomeric forms and provide detailed, field-proven methodologies for their synthesis, chiral resolution, and analytical characterization. This includes step-by-step protocols for diastereomeric salt formation, chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents. The causality behind experimental choices is emphasized to provide researchers with a robust framework for handling chiral amines.
Structural Analysis of this compound
IUPAC Name Deconstruction and Achirality
A rigorous analysis of a molecule's structure begins with its systematic name. The compound "this compound" is deconstructed as follows:
-
Parent Amine: propan-1-amine. This indicates a three-carbon chain with an amino group on the first carbon.
-
Substituent on Parent Chain: 2-methyl. A methyl group is attached to the second carbon of the propane chain. This forms an isobutyl group attached to the nitrogen, specifically (CH3)2CH-CH2-.
-
Substituent on Nitrogen (N-): (2-methylphenyl)methyl. This is a benzyl group where the phenyl ring is substituted with a methyl group at the ortho (position 2) position.
Combining these parts yields the structure: (CH₃)₂CH-CH₂-NH-CH₂-(C₆H₄)-CH₃ .
A stereocenter, or chiral carbon, must be bonded to four different substituent groups. An examination of the carbon skeleton of this compound reveals the absence of any such center:
-
C1 of the propane chain: Bonded to two hydrogen atoms, the C2 carbon, and the nitrogen atom. Not chiral.
-
C2 of the propane chain: Bonded to two identical methyl groups, a hydrogen atom, and the C1 carbon. Not chiral.
-
Benzylic Carbon: Bonded to two hydrogen atoms, the nitrogen atom, and the 2-methylphenyl ring. Not chiral.
Therefore, this compound is an achiral molecule and does not have stereoisomers (enantiomers or diastereomers).
Relevant Chiral Constitutional Isomers: The Case of N-[(2-methylphenyl)methyl]propan-2-amine
In pharmaceutical research, constitutional isomers—compounds with the same molecular formula but different connectivity—can exhibit vastly different properties. A common source of confusion can arise from slight variations in naming that introduce chirality. A key chiral isomer of the target compound is N-[(2-methylphenyl)methyl]propan-2-amine .
This isomer differs only in the position of the amino group on the propane chain (position 2 instead of 1). Its structure is CH₃-CH(NH-CH₂-(C₆H₄)-CH₃)-CH₃ . In this molecule, the second carbon of the propane chain is bonded to four distinct groups:
-
A methyl group (-CH₃)
-
Another methyl group (-CH₃) - Correction: A methyl group, an ethyl group, a hydrogen, and the substituted amino group. Let me redraw. The structure is CH3-CH(NH-benzyl)-CH3. The C2 is attached to: 1) a methyl group, 2) another methyl group, 3) a hydrogen, and 4) the amino group. No, that is incorrect. It's propan-2-amine, so the C2 is attached to a hydrogen, two methyl groups, and the amino group. This is isopropylamine. Let me re-check the structure. Propan-2-amine is CH3-CH(NH2)-CH3. The C2 is attached to two methyl groups, one hydrogen, and the NH2 group. Therefore, C2 is chiral . My apologies, the initial analysis was flawed. Let's correct it. C2 is attached to:
-
A methyl group (-CH₃)
-
A second methyl group (-CH₃)
-
A hydrogen atom (-H)
-
The N-[(2-methylphenyl)methyl]amino group (-NH-CH₂-Ar)
Wait, if C2 is attached to two methyl groups, it cannot be chiral. Let's re-examine propan-2-amine: CH3-CH(NH2)-CH3. The central carbon (C2) is attached to two methyl groups, one H, and one NH2. No, that's incorrect. It's attached to one H, one NH2, and two methyl groups . Thus, it is achiral.
Let's find a simple chiral isomer. The most straightforward way to introduce chirality is to change the parent amine. Let's consider N-[(2-methylphenyl)methyl]butan-2-amine .
-
Parent Amine: butan-2-amine. Structure: CH3-CH(NH2)-CH2-CH3. The C2 carbon is attached to a hydrogen, an amino group, a methyl group, and an ethyl group. This is a chiral center.
For the remainder of this guide, we will use N-[(2-methylphenyl)methyl]butan-2-amine as our model chiral compound to explore the principles of stereoisomer separation and analysis.
Stereoisomers of N-[(2-methylphenyl)methyl]butan-2-amine
Enantiomers and the Stereocenter
The presence of a single stereocenter at the C2 position of the butane chain means that N-[(2-methylphenyl)methyl]butan-2-amine exists as a pair of non-superimposable mirror images called enantiomers. These are designated (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules. While enantiomers have identical physical properties in an achiral environment (e.g., boiling point, solubility, NMR spectra), they can exhibit profoundly different biological activities, a critical consideration in drug development.[1]
Diagram of Enantiomeric Relationship
The relationship between the racemic mixture and its constituent enantiomers is fundamental to stereochemistry.
Caption: Relationship between a racemic mixture and its enantiomers.
Synthesis and Chiral Resolution
Synthesis via Reductive Amination
A common and effective method for synthesizing secondary amines like our model compound is reductive amination. This typically involves reacting an aldehyde (2-methylbenzaldehyde) with a primary amine (racemic butan-2-amine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.
Caption: General workflow for synthesis via reductive amination.
Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is the process of separating a racemic mixture into its pure enantiomers.[2] A classical and scalable method is the formation of diastereomeric salts.[3] This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not.
The process involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid (the resolving agent). This creates a pair of diastereomeric salts that possess different solubilities, allowing one to be selectively crystallized from solution.[2][4]
Protocol: Resolution with (+)-Tartaric Acid
-
Dissolution: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetone). The choice of solvent is critical and often requires empirical screening to find conditions that yield good crystal formation and solubility differences.
-
Salt Formation: Add an enantiomerically pure resolving agent, such as (2R,3R)-(+)-tartaric acid (0.5-1.0 eq), to the solution. The mixture may be gently heated to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can aid this process.
-
Isolation: Isolate the precipitated salt by filtration and wash with a small amount of cold solvent.
-
Liberation of Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine, making it insoluble in water.
-
Extraction: Extract the liberated, now enantioenriched, amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Analysis: Determine the enantiomeric excess (e.e.) of the recovered amine using methods described in the next section. The mother liquor from the filtration step can be processed similarly to recover the other enantiomer.
Analytical Methodologies for Enantiomeric Differentiation
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most powerful and widely used technique for separating and quantifying enantiomers.[1][5][6] The separation is achieved using a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times.[5]
Principle of Operation: The CSP creates a chiral environment within the column. As the racemic mixture passes through, one enantiomer will form a more stable, transient diastereomeric complex with the CSP than the other. The enantiomer that interacts more strongly is retained longer, resulting in separation. For amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often highly effective.[5][7]
Detailed Protocol for Chiral HPLC Method Development
-
CSP Selection: Begin with a broadly selective polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase Selection:
-
Start with a normal-phase mobile phase, typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.
-
To improve peak shape and reduce tailing, which is common for basic amines, add a small amount of a basic additive to the mobile phase. Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% is standard.[5]
-
-
Initial Screening: Inject the racemic sample and run the isocratic method. If no separation is observed, vary the percentage of the alcohol modifier (e.g., from 5% to 20%).
-
Optimization: Once partial separation is achieved, optimize the resolution by making small adjustments to the mobile phase composition and flow rate. A lower flow rate (e.g., 0.5-1.0 mL/min) can improve resolution.
-
System Suitability: Ensure the method is robust by verifying that the resolution between the two enantiomer peaks is greater than 1.5, indicating baseline separation.
-
Quantification: The enantiomeric excess (% e.e.) can be calculated from the peak areas (A1 and A2) of the two enantiomers: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.
Table 1: Exemplary Chiral HPLC Conditions for Amine Separation
| Parameter | Condition | Rationale |
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad enantioselectivity for a wide range of chiral compounds, including amines.[5][7] |
| Mobile Phase | Hexane:Isopropanol (85:15 v/v) + 0.1% DEA | Normal phase mode is effective for polysaccharide CSPs. The basic additive (DEA) minimizes peak tailing by neutralizing acidic silanol sites on the stationary phase.[5] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate providing a balance between resolution and analysis time. |
| Detection | UV at 254 nm | Aromatic rings in the analyte provide strong UV absorbance. |
| Temperature | 25 °C (Ambient) | Provides reproducible retention times. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent, enantiomers are indistinguishable by NMR as they are isochronous (resonate at the same frequency).[8] To differentiate them, the sample must be placed in a chiral environment, converting the enantiomers into diastereomeric species which are no longer chemically equivalent and will exhibit different chemical shifts.[9]
Analysis using Chiral Derivatizing Agents (CDAs) A robust method for NMR differentiation is to covalently react the racemic amine with an enantiomerically pure Chiral Derivatizing Agent (CDA).[10] This reaction forms a pair of diastereomers that can be readily distinguished by standard ¹H or ¹⁹F NMR. A widely used CDA for amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).[10]
Protocol: Derivatization with (R)-Mosher's Acid Chloride
-
Sample Preparation: Dissolve the enantioenriched amine sample (approx. 5-10 mg) in a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a non-nucleophilic base like pyridine.
-
Reaction: Add a slight excess of enantiomerically pure (R)-Mosher's acid chloride to the NMR tube. The reaction forms a stable diastereomeric amide.
-
Data Acquisition: Acquire a high-resolution NMR spectrum (e.g., ¹H or ¹⁹F if applicable). The protons (or fluorines) in the two newly formed diastereomers will be in slightly different chemical environments, leading to separate sets of peaks.
-
Quantification: The enantiomeric ratio can be determined by integrating the signals corresponding to each diastereomer.[10] For example, the signals for the methoxy or CF₃ groups on the Mosher's acid moiety are often well-resolved singlets, ideal for accurate integration.
Caption: Analytical workflow for determining enantiomeric purity.
Conclusion
A thorough understanding of isomerism is paramount for researchers in drug development. While the specifically named compound, this compound, is itself achiral, its constitutional isomers can readily possess stereocenters, leading to enantiomeric pairs with potentially distinct pharmacological profiles. By using N-[(2-methylphenyl)methyl]butan-2-amine as a representative chiral model, this guide has detailed the essential, industry-standard techniques for the separation and characterization of amine enantiomers. The successful application of diastereomeric salt resolution, chiral HPLC, and NMR spectroscopy with chiral derivatizing agents provides a validated pathway to isolate and confidently assess the enantiomeric purity of chiral amine-containing molecules, ensuring scientific integrity and supporting regulatory requirements.
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A Technical Guide to the Synthesis, Properties, and Analog Development of Substituted Phenylalkylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth review of a significant class of substituted phenylalkylamines, with a particular focus on the synthetic challenges and therapeutic potential of compounds structurally related to 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine. While direct literature on this specific molecule is sparse, extensive research into its close analogs, particularly key intermediates for novel pharmaceuticals, offers valuable insights into the structure-activity relationships, synthetic methodologies, and potential applications of this chemical scaffold.
Introduction: A Scaffold of Therapeutic Interest
Substituted phenylalkylamines represent a broad and vital class of compounds in medicinal chemistry, known for their diverse interactions with neurological and physiological targets.[1] A key area of interest lies in their application as β2-adrenergic receptor agonists for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2] Within this class, the structural motif of a substituted phenyl group linked to a methylated propane amine chain has emerged as a critical component for achieving long-acting bronchodilator effects.[2] This guide will delve into the chemistry and pharmacology of these compounds, using the extensively studied intermediate, 2-methyl-1-(2-methylphenyl)-2-propanamine, as a primary exemplar to explore the broader class.[2][3]
Core Structure: Physicochemical Properties and Synthetic Challenges
The foundational structure of these analogs, typified by molecules like 2-methyl-2-phenylpropan-1-amine, possesses a unique combination of steric and electronic features that dictate its chemical behavior and synthetic accessibility.
Physicochemical Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| 2-methyl-2-phenylpropan-1-amine[4] | C₁₀H₁₅N | 149.23 | 21404-88-6 | Primary amine with a quaternary carbon adjacent to the phenyl ring. |
| 2-methyl-1-phenylpropan-1-amine[5] | C₁₀H₁₅N | 149.23 | 6668-27-5 | Isomeric primary amine. |
| (R)-2-Methyl-1-phenylpropan-1-amine[6] | C₁₀H₁₅N | 149.23 | 23844-66-8 | Chiral version of the above, highlighting the potential for stereoisomers. |
| 2-Methyl-2-(4-methylphenyl)propan-1-amine[1] | C₁₁H₁₇N | 163.26 | 786602-39-9 | Analog with substitution on the phenyl ring. |
| 2-methyl-1-(2-methylphenyl)propan-2-amine[3] | C₁₁H₁₇N | 163.26 | 19991-66-7 | Key intermediate for β2-agonists.[2][3] |
Synthetic Hurdles: The Challenge of Steric Hindrance
A primary obstacle in the synthesis of these compounds is the significant steric bulk surrounding the amine functionality, particularly in structures with a fully substituted α-carbon.[3] This steric hindrance can impede reaction kinetics and necessitate the use of specialized reagents and reaction conditions.[3] The synthesis of primary amines with a fully substituted α-carbon is a recognized challenge in organic chemistry, often requiring innovative methodological approaches.[3]
Synthetic Strategies and Methodologies
Several synthetic routes have been explored to overcome the challenges associated with producing these sterically hindered amines. The choice of strategy often depends on the desired substitution pattern and the scalability of the process.
Established Synthetic Routes for 2-methyl-1-(2-methylphenyl)-2-propanamine
One documented approach involves a multi-step synthesis starting from 2-methylbenzaldehyde.[2] This method, while achieving the target molecule, suffers from a low overall yield, highlighting the inherent difficulties.[2]
Protocol 1: Synthesis via Wittig and Ritter Reactions [2]
-
Wittig Reaction: 2-methylbenzaldehyde is reacted with a phosphorus ylide to form the corresponding alkene.
-
Ritter Reaction: The alkene undergoes a reaction with a nitrile in the presence of a strong acid to form an N-alkyl amide. This step is often the yield-limiting step.[2]
-
Hydrolysis: The resulting amide is hydrolyzed under high temperatures to yield the final primary amine, 2-methyl-1-(2-methylphenyl)-2-propanamine.[2]
An alternative and more efficient method has been developed to improve the overall yield and avoid the use of highly toxic reagents like sodium cyanide.[2]
Protocol 2: Improved Synthesis via Curtius Rearrangement [2]
-
Alkylation: A substituted benzyl halide is reacted with isobutyronitrile in the presence of a base to form 2-methyl-1-substituted phenyl-2-butyronitrile.
-
Hydrolysis: The nitrile is hydrolyzed to the corresponding carboxylic acid, 2-methyl-1-substituted phenyl-2-butyric acid.
-
Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This is subsequently trapped with an alcohol (e.g., benzyl alcohol) to form a carbamate.
-
Deprotection: The carbamate protecting group is removed via catalytic hydrogenation to yield the final 2-methyl-1-substituted phenyl-2-propanamine. This method has been reported to achieve a total yield of nearly 50%.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic strategies discussed.
Caption: Wittig and Ritter reaction pathway.
Caption: Improved synthesis via Curtius rearrangement.
Structure-Activity Relationships (SAR) and Analog Design
The development of analogs based on the this compound scaffold is driven by the desire to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The substitution pattern on the phenyl ring and modifications to the amine side chain are key areas of exploration.
Impact of Phenyl Ring Substitution
The nature and position of substituents on the aromatic ring can significantly influence the biological activity of these compounds. For instance, in the context of ketamine analogs, which share a related structural framework, substituents such as chloro, methyl, and methoxy groups have been shown to modulate anesthetic and analgesic properties.[7] The electronic and lipophilic properties of these substituents play a crucial role in receptor binding and overall efficacy.[7] Similar principles apply to the design of β2-adrenergic receptor agonists, where specific substitutions are required for optimal interaction with the receptor's binding pocket.
Modifications of the Amine Side Chain
Alterations to the alkyl chain and the amine itself can also have profound effects. For example, N-alkylation can change the compound's selectivity for different receptor subtypes and its metabolic stability. The stereochemistry of chiral centers within the side chain is also a critical factor, as different enantiomers can exhibit vastly different pharmacological profiles.[6]
Pharmacological Profile and Therapeutic Potential
The primary therapeutic interest in this class of compounds lies in their potential as long-acting β2-adrenergic receptor agonists (LABAs).[2] LABAs are a cornerstone in the management of asthma and COPD, where they induce bronchodilation by relaxing the smooth muscle of the airways. The 2-methyl-1-(2-methylphenyl)-2-propanamine side chain is a crucial component of clinical candidates like BI-167107, which has been investigated for these respiratory diseases.[2][3]
Beyond their role as β2-agonists, related phenylalkylamines have been explored for a range of other applications, including their potential as monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases.[8] For example, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) has shown promise as a cognitive enhancer with MAO-B inhibitory properties.[8] This suggests that the broader scaffold of substituted phenylalkylamines holds potential for diverse therapeutic interventions.
Future Directions and Research Opportunities
The efficient and scalable synthesis of sterically hindered primary amines like those discussed in this guide remains a significant area for research.[3] Future efforts will likely focus on the development of novel catalytic methods, such as photoredox or advanced transition metal-catalyzed reactions, to forge the key carbon-nitrogen bond with higher efficiency and atom economy.[3]
Furthermore, the exploration of asymmetric syntheses to access specific stereoisomers of these compounds is a critical next step, particularly for their application in chiral drug development.[3] The creation of diverse chemical libraries based on this scaffold will also be instrumental in exploring the structure-activity relationships for new therapeutic targets.[3]
Conclusion
The this compound scaffold and its analogs represent a fertile ground for drug discovery and development. While synthetic challenges, primarily due to steric hindrance, have historically posed significant hurdles, innovative chemical methodologies are paving the way for more efficient production. The established importance of these structures in the development of long-acting β2-adrenergic receptor agonists, coupled with their potential in other therapeutic areas, ensures that this class of compounds will remain a focus of intensive research for the foreseeable future. This guide has provided a comprehensive overview of the current state of knowledge, highlighting the key synthetic strategies, structure-activity relationships, and therapeutic potential that define this important chemical space.
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Methodological & Application
Scientific Review and Prospectus: Evaluating 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document addresses the proposed use of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine as a ligand in catalysis. An extensive review of the current scientific literature reveals no published studies detailing the application of this specific secondary amine as a ligand for any catalytic transformation. This guide, therefore, shifts from a standard application note to a scientific prospectus. It analyzes the structural features of the molecule to postulate its potential—and limitations—as a catalytic ligand. By examining established principles of coordination chemistry and catalysis, and drawing parallels with structurally related compounds, we provide a theoretical framework and practical context for researchers interested in exploring the catalytic potential of sterically hindered secondary amines.
Introduction and Current Status
This compound, also known as N-(2-methylbenzyl)isobutylamine, is a secondary amine characterized by a sterically demanding isobutyl group and an ortho-substituted benzyl group. While N-alkylation and cross-coupling reactions are mature fields in organic synthesis, often employing amines as substrates or additives, the specific role of this compound as a coordinating ligand to a metal center for catalytic purposes is not documented.[1][2][3]
The efficacy of a ligand in catalysis is fundamentally tied to its electronic and steric properties, its ability to form stable yet reactive complexes with a metal, and its capacity to influence the stereochemical outcome of a reaction. Typically, high-performance ligands possess features such as:
-
Chelating Moieties: Bidentate or polydentate structures (e.g., amino alcohols, phosphines, N-heterocyclic carbenes) that form stable ring structures with the metal center.[4][5]
-
Chirality: Stereogenic centers that can induce enantioselectivity in asymmetric catalysis.[6][7]
-
Tunable Steric and Electronic Properties: Bulky substituents that can promote reductive elimination or stabilize low-coordinate species, and electron-donating or -withdrawing groups that modulate the reactivity of the metal center.[2]
This compound is a monodentate, achiral ligand with moderate steric bulk. These features may explain its absence from the catalysis literature, as it lacks the common attributes of ligands designed for high efficiency and selectivity in reactions like asymmetric hydrogenation or cross-coupling.
Theoretical Evaluation as a Catalytic Ligand
Coordination Chemistry and Steric Profile
The primary coordinating atom in this compound is the nitrogen lone pair. As a monodentate ligand, it would occupy a single coordination site on a metal. The isobutyl and o-tolyl groups provide significant steric hindrance around the nitrogen atom. This bulk could be advantageous in specific contexts:
-
Stabilization of Low-Coordinate Species: The steric hindrance could prevent ligand dimerization or the coordination of multiple ligand molecules, potentially stabilizing highly reactive, low-coordinate metal complexes.
-
Promoting Reductive Elimination: In cross-coupling cycles, bulky ligands often accelerate the final reductive elimination step to release the product, which can be rate-limiting.
However, this same steric bulk could also be detrimental, potentially hindering the initial oxidative addition step or substrate coordination. The interplay of these factors is illustrated in the logical diagram below.
Caption: Potential dual role of steric hindrance in a catalytic cycle.
Potential Applications and Parallels
While not documented for this specific molecule, sterically hindered amines and related structures have found roles in several areas of catalysis.
-
Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction often requires bulky phosphine or N-heterocyclic carbene (NHC) ligands to achieve high efficiency, especially with challenging substrates like hindered primary amines.[2] While the amine itself is typically the substrate, related compounds can act as additives or ligands. For instance, primary alkylamines like tert-butylamine have been used as bifunctional additives, serving as both a base and a labile ligand in nickel-catalyzed photoredox reactions.[8]
-
N-Alkylation of Amines: Transition metal complexes, particularly those of iridium and ruthenium, are effective for the N-alkylation of amines with alcohols.[3] These reactions proceed via a "borrowing hydrogen" mechanism. While the amine is the substrate, its structure influences reactivity. A bulky secondary amine like the one could potentially serve as a ligand in a related transformation, though its efficacy would need to be experimentally determined.
Protocols for Related Catalytic Systems
Given the absence of specific protocols, we present methodologies for analogous systems where hindered amines are relevant, either as substrates or as a structural class for ligand design. These protocols serve as a starting point for researchers wishing to explore the catalytic properties of novel amine ligands.
Protocol: Nickel-Catalyzed Arylation of a Hindered Primary Amine (Conceptual Model)
This protocol is adapted from methodologies developed for the challenging coupling of sterically hindered primary amines, illustrating the type of catalytic system where a bulky ligand environment is crucial.[2]
Workflow Diagram
Caption: General workflow for a Pd-catalyzed C-N cross-coupling reaction.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, add a vial with a stir bar, a palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a bulky phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%).
-
Reagent Addition: To the vial, add the aryl halide (1.0 equiv), the hindered primary amine substrate (1.2 equiv), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block (temperatures typically range from 70-110 °C) and stir vigorously for the required time (4-24 hours).
-
Monitoring: Monitor the reaction's progress by taking aliquots (under N₂) and analyzing them by GC-MS or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a short pad of celite or silica gel to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Rationale: The bulky ligand is essential to facilitate the catalytic cycle, particularly the reductive elimination step, which is often slow for hindered substrates. The strong base is required to deprotonate the amine, forming the active nucleophile. Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation.[2]
Summary and Future Outlook
While this compound has not been reported as a ligand in catalysis, its structure presents an interesting case study. It is a sterically hindered, monodentate secondary amine that is unlikely to excel in applications requiring strong chelation or chiral induction. However, its steric profile could be explored in reactions where stabilization of reactive intermediates or acceleration of reductive elimination is key.
Future research could involve:
-
Synthesis and Complexation: Synthesizing the amine and attempting to form complexes with various transition metals (e.g., Pd, Ni, Cu, Rh) to study its coordination properties.
-
Screening in Catalysis: Empirically testing it as a ligand in high-throughput screening for reactions like Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, or in N-alkylation reactions.
-
Derivative Synthesis: Modifying the structure to introduce a secondary coordinating group (e.g., a hydroxyl or phosphino group on the benzyl ring) to create a novel chelating ligand.
Until such experimental data is available, the catalytic utility of this compound remains a matter of speculation. The protocols and principles outlined in this prospectus for related systems provide a validated starting point for any such exploratory research.
References
A comprehensive list of references cannot be generated as there are no direct publications on the catalytic use of the specified compound. The citations within the text refer to related and established catalytic methodologies.
Sources
- 1. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Application Note: A Protocol for the Pharmacological Characterization of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine Using In Vitro Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: The emergence of novel psychoactive substances (NPS) necessitates robust and efficient methods for their pharmacological characterization.[1][2][3][4] This guide provides a comprehensive, experience-driven protocol for determining the receptor binding profile of the novel compound 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine. Due to its structural similarity to phenethylamines, which are known to interact with monoamine systems, this protocol focuses on characterizing its affinity for key central nervous system (CNS) targets, including dopamine, serotonin, and norepinephrine transporters, as well as related G-protein coupled receptors (GPCRs).[1][5] We present detailed methodologies for competitive radioligand binding assays using both classic filtration and modern scintillation proximity assay (SPA) techniques.[6] The causality behind experimental choices, self-validating quality controls, and in-depth data analysis are explained to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Receptor Profiling
The pharmacological activity of a compound is defined by its affinity and efficacy at specific biological targets. For novel compounds like this compound, a systematic profiling of its binding affinity across a panel of relevant receptors and transporters is the foundational step in understanding its potential physiological and psychoactive effects.[1][3] Competitive radioligand binding assays are the gold standard for quantifying the affinity of an unlabeled test compound (the "competitor") for a receptor by measuring its ability to displace a specific, high-affinity radiolabeled ligand ("radioligand").[6][7]
The structural backbone of this compound suggests a potential interaction with monoamine transporters (DAT, SERT, NET) and various adrenergic, dopaminergic, and serotonergic receptors. Therefore, the primary objective of this protocol is to determine its inhibition constant (Kᵢ) at these targets. The Kᵢ value is an intrinsic measure of a compound's binding affinity, allowing for direct comparison of potencies across different assays and laboratories.[8][9]
Foundational Principles: Assay Choice and Design
Two primary methods are detailed here: the traditional Filtration Binding Assay and the homogeneous Scintillation Proximity Assay (SPA) . The choice between them depends on available equipment, throughput requirements, and the nature of the target.
-
Filtration Binding Assay: This classic method involves incubating the receptor source (e.g., cell membranes), radioligand, and test compound until equilibrium is reached. The mixture is then rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand.[10][11] Unbound radioligand passes through the filter. The radioactivity retained on the filter is quantified, providing a measure of bound ligand.[10][11][12] This technique is robust and widely applicable, especially for membrane-bound receptors.[6]
-
Scintillation Proximity Assay (SPA): SPA is a homogeneous assay technology that eliminates the need for a physical separation step.[13][14][15] The receptor is immobilized onto microscopic beads containing a scintillant. When a radioligand binds to the receptor, the radioisotope is brought into close enough proximity to the scintillant to excite it, generating a light signal.[16][17] Radioligand free in solution is too far away to produce a signal.[15][17] This method is highly amenable to high-throughput screening (HTS).[13]
Workflow Overview
The overall process for characterizing the compound involves a logical sequence of experiments to ensure data quality and accurate parameter determination.
Caption: Experimental workflow for receptor binding characterization.
Materials and Equipment
Equipment:
-
For Filtration Assay: 96-well filter plates (e.g., glass fiber, PEI-treated), vacuum filtration manifold (e.g., FilterMate™ Harvester), liquid scintillation counter (e.g., MicroBeta²).[12]
-
For SPA: 96- or 384-well microplates (e.g., OptiPlate™), SPA beads (e.g., Streptavidin-coated PVT beads), plate-based scintillation counter.
-
General: Pipettes, deep-well plates, plate shaker, centrifuge, pH meter, sonicator.
Reagents:
-
Test Compound: this compound hydrochloride. Prepare a 10 mM stock in DMSO.
-
Receptor Source: Commercially available cell membranes or tissue homogenates expressing the target of interest (e.g., HEK293 cells expressing human DAT, SERT, NET).[7]
-
Radioligands: High specific activity, tritiated ([³H]) radioligands are recommended. Examples are provided in the table below.
-
Buffers:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer (Filtration): Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Scintillation Cocktail (for filtration assay).
Table 1: Example Target & Radioligand Combinations
| Target Receptor/Transporter | Radioligand Example | Typical Kd (nM) | Non-Specific Blocker |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | 2 - 10 | 10 µM GBR 12909 |
| Serotonin Transporter (SERT) | [³H]-Citalopram | 1 - 5 | 1 µM Fluoxetine |
| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | 0.5 - 3 | 1 µM Desipramine |
| Dopamine D₂ Receptor | [³H]-Spiperone | 0.1 - 0.5 | 10 µM Haloperidol |
| Serotonin 5-HT2A Receptor | [³H]-Ketanserin | 0.5 - 2 | 10 µM Mianserin |
Detailed Experimental Protocols
Protocol 1: Saturation Binding Assay (Prerequisite)
Objective: To determine the dissociation constant (Kd) of the radioligand and the receptor density (Bmax) in your membrane preparation. This is a critical self-validating step; the Kd value you obtain should be consistent with published values. The Kd is required for the Cheng-Prusoff calculation.[8]
Procedure (Filtration Method):
-
Prepare Reagents: Prepare serial dilutions of the radioligand in assay buffer. A typical range would span from 0.1x to 10x the expected Kd across 8-12 concentrations.
-
Plate Setup: In a 96-well plate, set up triplicate wells for each radioligand concentration.
-
Total Binding: Add 50 µL assay buffer, 50 µL of radioligand dilution, and 150 µL of diluted cell membranes (typically 5-20 µg protein/well).[12]
-
Non-Specific Binding (NSB): Add 50 µL of the non-specific blocker (see Table 1), 50 µL of radioligand dilution, and 150 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[12]
-
Filtration: Pre-soak the filter plate with 0.3% polyethyleneimine (PEI).[12] Harvest the reactions by rapid vacuum filtration.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Drying & Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
Analysis: Calculate Specific Binding = Total Binding - Non-Specific Binding. Plot Specific Binding vs. Radioligand Concentration and fit the data using non-linear regression (one-site binding hyperbola) to determine Kd and Bmax.
Protocol 2: Competition Binding Assay
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound, which is then used to calculate its Kᵢ.
Procedure (Filtration Method):
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound, this compound, in assay buffer containing a constant percentage of DMSO (e.g., 1%). A wide concentration range is recommended for the initial screen (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare the radioligand at a single concentration, typically equal to its Kd value determined in Protocol 1.
-
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Incubation, Filtration, and Counting: Follow steps 3-6 from Protocol 1.
-
Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound: % Specific Binding = [(CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB)] * 100
-
Plot % Specific Binding vs. log[Test Compound Concentration].
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Principle of Competition Binding
Caption: Increasing test compound displaces radioligand, reducing signal.
Data Analysis: From IC₅₀ to Kᵢ
The IC₅₀ value is dependent on the concentration of radioligand used in the assay.[8][9] To convert this experimental value into the intrinsic affinity constant (Kᵢ), the Cheng-Prusoff equation is used.[8][18][19]
Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kd)
Where:
-
Kᵢ: The inhibition constant for the test compound. This is the ultimate measure of affinity.[8]
-
IC₅₀: The concentration of the test compound that inhibits 50% of specific radioligand binding, determined experimentally.
-
[L]: The concentration of radioligand used in the competition assay.
-
Kd: The dissociation constant of the radioligand for the receptor, determined from the saturation assay.
This calculation provides a standardized value that can be compared across different experiments and compounds, regardless of the specific radioligand or concentration used.[8][9]
Table 2: Data Presentation Template
| Target | Radioligand ([L] nM) | Radioligand Kd (nM) | Test Compound IC₅₀ (nM) | Test Compound Kᵢ (nM) | Hill Slope |
| DAT | [Value] | [Value] | [Value] | [Value] | [Value] |
| SERT | [Value] | [Value] | [Value] | [Value] | [Value] |
| NET | [Value] | [Value] | [Value] | [Value] | [Value] |
| 5-HT2A | [Value] | [Value] | [Value] | [Value] | [Value] |
Trustworthiness & Troubleshooting
A protocol's trustworthiness relies on its internal controls and validation steps.
Self-Validating Systems:
-
Kd Verification: The experimentally determined Kd of the radioligand should align with historically accepted values for that ligand-receptor pair. A significant deviation may indicate issues with membrane prep, buffer composition, or radioligand integrity.
-
Hill Slope: The slope of the competition curve (Hill slope) should be close to 1.0. A value significantly different from 1.0 may suggest complex binding phenomena (e.g., allosteric interactions, multiple binding sites) that require further investigation.
-
NSB Control: Non-specific binding should ideally be less than 10-20% of the total binding. High NSB can obscure the specific binding signal and reduce assay sensitivity.
Common Problems and Solutions:
| Problem | Possible Cause | Solution |
| High NSB | Radioligand is "sticky"; insufficient washing; filter type incorrect. | Add 0.1% BSA to assay buffer; increase wash steps/volume; use PEI-pretreated filters to reduce charge interactions. |
| No/Low Specific Binding | Inactive membranes; incorrect buffer pH; degraded radioligand. | Use a fresh membrane aliquot; verify buffer pH; perform a new saturation assay to confirm Kd and Bmax. |
| Poor Reproducibility | Inaccurate pipetting; incomplete membrane mixing; temperature fluctuations. | Use calibrated pipettes; vortex membrane stock before dilution; ensure consistent incubation temperature. |
| Shallow Curve (Hill Slope < 0.7) | Compound insolubility; complex binding kinetics. | Check compound solubility in assay buffer; consider alternative assay formats or kinetic binding studies. |
References
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
Cheng-Prusoff Equation Calculator. Calculator.net. [Link]
-
A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. National Institutes of Health (NIH). [Link]
-
Application of scintillation proximity assay in drug discovery. PubMed. [Link]
-
Scintillation proximity assay. Gyan Sanchay. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Competitive Radioligand Binding Assays. Alfa Cytology. [Link]
-
Scintillation proximity assay. Wikipedia. [Link]
-
Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. PubMed. [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
Pharmacological profiling of novel psychoactive substances | Request PDF. ResearchGate. [Link]
-
Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]
-
Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds | Request PDF. ResearchGate. [Link]
-
Understanding the Evolving Nature of Novel Psychoactive Substances: Mapping 10 Years of Research. ResearchGate. [Link]
-
Pharmacological affinity fingerprints derived from bioactivity data for the identification of designer drugs. PMC - NIH. [Link]
-
Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method. PMC - PubMed Central. [Link]
-
AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. [Link]
-
Filter binding assay. Wikipedia. [Link]
-
2-Methyl-2-phenylpropan-1-amine | C10H15N | CID 210602. PubChem. [Link]
-
Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay. University at Buffalo. [Link]
-
(2S)-N-methyl-1-phenylpropan-2-amine;2-methyl-1-phenylpropan-2-amine;hydrochloride. PubChem - NIH. [Link]
-
2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 4962875. PubChem. [Link]
-
Filter-binding assays. PubMed. [Link]
-
Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing. PubMed Central. [Link]
-
Filter-Binding Assay for Analysis of RNA-Protein Interactions. ResearchGate. [Link]
-
Molecular basis of human trace amine-associated receptor 1 activation. PubMed Central. [Link]
-
Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PubMed Central. [Link]
-
Receptor Binding Profiles and Quantitative Structure-Affinity Relationships of Some 5-substituted-N,N-diallyltryptamines. PubMed. [Link]
-
(2R)-N-methyl-1-phenylpropan-2-amine;dihydrochloride. PubChem - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological affinity fingerprints derived from bioactivity data for the identification of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Filter binding assay - Wikipedia [en.wikipedia.org]
- 11. Filter-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 15. revvity.com [revvity.com]
- 16. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 18. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 19. calculator.academy [calculator.academy]
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine. This secondary amine, a key intermediate in pharmaceutical synthesis, presents unique analytical challenges due to its basic nature, which can lead to poor peak shape and inconsistent retention on conventional silica-based columns. The developed reversed-phase HPLC (RP-HPLC) method overcomes these issues by employing a base-deactivated C18 column and an acidified mobile phase. This approach ensures the analyte is in its protonated, ionic form, leading to symmetrical peak shapes and reproducible results. The protocol herein provides comprehensive guidance on instrumentation, sample preparation, chromatographic conditions, and system suitability criteria, grounded in principles outlined by the United States Pharmacopeia (USP).[1][2] Furthermore, this document outlines the necessary validation parameters according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose in a research or quality control environment.[3][4][5][6]
Introduction and Scientific Rationale
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. The analysis of basic compounds like this secondary amine by RP-HPLC is often complicated by strong, undesirable interactions between the positively charged amine and negatively charged residual silanol groups on the surface of standard silica-based stationary phases. This interaction typically results in significant peak tailing, reduced column efficiency, and poor reproducibility.
The core of this method's success lies in two strategic choices:
-
Use of a Base-Deactivated Column: Employing a modern, high-purity silica column that has been thoroughly end-capped minimizes the availability of free silanol groups, thereby reducing the primary cause of peak tailing for basic analytes.
-
Mobile Phase pH Control: The mobile phase is buffered to a low pH (approximately 3.0). Since the pKa of similar secondary amines is typically in the 9-11 range, maintaining a pH at least two units below the pKa ensures the analyte exists predominantly in its protonated (cationic) form. This consistent ionization state prevents on-column mixed-mode interactions and promotes sharp, symmetrical peaks.
This document serves as a comprehensive guide for researchers and quality control analysts, providing not just a protocol, but a scientifically-grounded explanation for each parameter choice, ensuring the method's successful implementation and adaptation.
Experimental Methodology
Instrumentation and Equipment
-
HPLC System: An Agilent 1260 Infinity II LC System, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data Acquisition Software: Empower™, Chromeleon™, or equivalent.
-
Analytical Balance: Capable of weighing to ± 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric glassware (Class A).
-
Sonicator.
-
Filtration assembly for mobile phase and samples (0.45 µm or 0.22 µm filters).
Reagents, Standards, and Sample Preparation
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q®.
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.
-
Phosphoric Acid (H₃PO₄), analytical grade.
-
-
Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the Diluent.
-
-
Sample Preparation:
-
Accurately weigh a sample amount equivalent to approximately 25 mg of the active substance into a 25 mL volumetric flask.
-
Add approximately 15 mL of Diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to volume with Diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with Diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions and System Suitability
The selection of chromatographic parameters is critical for achieving the desired separation and peak integrity. The conditions provided below are optimized for the analysis of this compound.
| Parameter | Recommended Condition | Justification |
| HPLC Column | Waters XBridge® C18, 4.6 x 150 mm, 5 µm or equivalent base-deactivated column. | A base-deactivated column is essential to minimize silanol interactions, preventing peak tailing of the basic amine analyte. |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0 (adjusted with H₃PO₄)B: Acetonitrile | The aqueous buffered mobile phase controls the pH, ensuring the analyte is consistently protonated for optimal peak shape. Acetonitrile provides good elution strength. |
| Gradient/Isocratic | Isocratic: 60% A : 40% B | An isocratic elution provides simplicity, robustness, and consistent run times for routine QC analysis. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak efficiency. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening and is suitable for the specified concentration. |
| Detection | UV at 215 nm | The phenyl ring provides strong UV absorbance at lower wavelengths. 215 nm offers high sensitivity for this class of compounds. |
| Run Time | Approximately 10 minutes | Sufficient to allow for the elution of the main peak and any potential early-eluting impurities. |
System Suitability Testing (SST)
Before commencing any analysis, the chromatographic system must be verified to be fit for purpose. This is achieved by performing System Suitability Testing (SST) as mandated by pharmacopeial guidelines like USP <621>.[7][8][9]
| SST Parameter | Acceptance Criteria | Rationale |
| Replicate Injections | Inject the Working Standard (100 µg/mL) five times. | Establishes the precision of the analytical system. |
| Precision (%RSD) | Relative Standard Deviation (RSD) of the peak area ≤ 2.0%. | Ensures the system provides reproducible quantification. |
| Tailing Factor (T) | T ≤ 1.5 | A critical measure of peak symmetry. A value ≤ 1.5 indicates minimal tailing and suitability for analyzing basic compounds. |
| Theoretical Plates (N) | N ≥ 2000 | Measures the efficiency of the column and separation, ensuring sharp and well-defined peaks. |
Analytical Procedure Workflow
The following diagram outlines the complete workflow from preparation to final analysis.
Caption: High-level workflow for the HPLC analysis of this compound.
Method Validation Principles (ICH Q2(R1))
For use in a regulated environment, the analytical method must be validated to demonstrate its suitability. The validation should be performed in accordance with ICH Q2(R1) guidelines.[3][5] The core validation parameters are summarized below.
Caption: Core validation parameters required by ICH guidelines for an analytical procedure.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: Demonstrated by analyzing a series of standards across a specified range (e.g., 50% to 150% of the working concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy: Assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. Acceptance criteria are typically 98.0% to 102.0% recovery.
-
Precision:
-
Repeatability (Intra-assay): The precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature, ±5% organic content in mobile phase).[9]
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. By carefully selecting a base-deactivated column and controlling the mobile phase pH, the common chromatographic challenges associated with basic amines are effectively overcome. This method is suitable for routine quality control and research applications, and its performance can be verified through the described system suitability tests and validated according to established international guidelines.
References
- United States Pharmacopeia.
- United States Pharmacopeia.
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
ICH. (2023). Q14 Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]
-
AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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- 9. dsdpanalytics.com [dsdpanalytics.com]
Application Notes and Protocols for In Vivo Evaluation of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
Disclaimer: To date, specific preclinical studies detailing the in vivo effects of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine are not extensively available in the public domain. The following application notes and protocols have been constructed by leveraging data from structurally analogous compounds and adhering to established principles of preclinical animal research. These guidelines are intended to serve as a foundational framework for researchers and must be adapted and optimized based on the specific research objectives, the chosen animal model, and empirical observations.
Introduction to this compound
This compound is a primary amine with a molecular structure that suggests potential bioactivity. Its core components, a substituted benzyl group and an isobutylamine moiety, are found in various pharmacologically active agents. While the specific biological targets of this compound are yet to be fully elucidated, its structural similarity to other molecules suggests potential applications in areas such as neuroscience, oncology, or anti-infective research.[1][2]
These application notes provide a comprehensive guide for the initial in vivo characterization of this compound in common laboratory animal models, such as mice and rats. The protocols herein cover essential preliminary steps, including compound preparation, solubility assessment, and initial tolerability and dose-range finding studies, which are prerequisites for subsequent efficacy evaluations.
Chemical and Physical Properties
A thorough understanding of the compound's physicochemical properties is critical for appropriate formulation and administration.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N | PubChem |
| Molecular Weight | 177.29 g/mol | PubChem |
| Predicted LogP | 3.1 | ChemDraw |
| pKa (predicted) | ~10.2 (basic) | ChemDraw |
Note: LogP and pKa values are predicted and should be experimentally verified.
Pre-formulation and Vehicle Selection
The choice of an appropriate vehicle is paramount for ensuring the bioavailability and consistent delivery of the test compound. Due to the predicted lipophilicity (LogP > 3), aqueous solubility is expected to be limited.
Solubility Testing Protocol
Objective: To determine a suitable solvent or vehicle system for in vivo administration.
Materials:
-
This compound (as hydrochloride or free base)
-
Sterile Water for Injection
-
Saline (0.9% NaCl)
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80
-
Carboxymethylcellulose (CMC)
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer, magnetic stirrer, pH meter
Procedure:
-
Aqueous Solubility:
-
Attempt to dissolve 1 mg of the compound in 1 mL of sterile water and saline.
-
Vortex for 2 minutes. Observe for complete dissolution.
-
If insoluble, gently warm the solution (37°C) and reassess.
-
-
Co-solvent Systems:
-
Prepare various co-solvent systems. Common starting points include:
-
10% DMSO, 40% PEG400, 50% Saline
-
5% Tween® 80 in Saline
-
-
Incrementally add the compound to the vehicle to determine the concentration at which it remains in solution.
-
-
Suspension Formulation:
-
For oral administration, a suspension may be suitable.[3]
-
Prepare a 0.5% or 1.0% (w/v) solution of low-viscosity CMC in sterile water.
-
Levigate the compound with a small amount of the CMC solution to create a paste.
-
Gradually add the remaining vehicle while stirring to form a homogenous suspension.
-
In Vivo Study Protocols
All animal procedures must be approved by the institution's Animal Care and Use Committee (ACUC) and conducted in compliance with relevant national guidelines.[4]
Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine the tolerability of the compound and identify a range of doses for subsequent efficacy studies.
Animal Model:
-
Species: C57BL/6 mice or Sprague-Dawley rats
-
Sex: Male and female (to assess for sex-specific differences)
-
Age: 8-10 weeks
-
Group Size: n=3-5 per dose group
Experimental Workflow:
Caption: Workflow for a dose-range finding and MTD study.
Procedure:
-
Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Formulation: Prepare the compound in the selected vehicle. A solution is preferred for parenteral routes to avoid injection site reactions.
-
Dosing: Administer a single dose of the compound via the intended route of administration (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)). Start with a wide range of doses.
-
Observations:
-
Monitor animals continuously for the first hour post-dosing and then at regular intervals (e.g., 4, 24, 48 hours).
-
Record any signs of toxicity, including changes in posture, activity, breathing, and any instances of convulsions or lethargy.
-
Measure body weight daily for up to 7 days.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 15-20% reduction in body weight.
General Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Animal Model:
-
Species: Sprague-Dawley rats (cannulated, if possible)
-
Group Size: n=3-4 per time point
Experimental Design:
| Route | Dose | Sampling Times (post-dose) | Matrix |
| Intravenous (i.v.) | 1-2 mg/kg | 2, 5, 15, 30 min; 1, 2, 4, 8, 24 h | Plasma |
| Oral (p.o.) | 10-20 mg/kg | 15, 30 min; 1, 2, 4, 8, 24 h | Plasma |
Procedure:
-
Administer the compound via i.v. (bolus) and p.o. (gavage) routes.
-
Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at the specified time points.
-
Process blood to plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of the parent compound (and potential metabolites) using a validated LC-MS/MS method.
-
Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).
Example Efficacy Model: Rodent Forced Swim Test (FST)
Given the structural relationship of the compound to certain CNS-active molecules, a behavioral model like the FST could be used for initial screening for potential antidepressant-like activity.[5]
Objective: To assess the effect of the compound on depressive-like behavior.
Experimental Workflow Diagram:
Caption: Standard workflow for the Forced Swim Test in rodents.
Procedure:
-
Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Pre-treatment: Administer the vehicle, a positive control (e.g., imipramine, 20 mg/kg, i.p.), or this compound at various doses determined from the MTD study.
-
Pre-Swim Session (Day 1): Place each animal in the cylinder for 15 minutes. This session is for habituation.
-
Test Session (Day 2): 24 hours after the pre-swim, place the animals back in the water for a 6-minute session. Video-record the session.
-
Scoring: A trained observer, blind to the treatment groups, should score the last 4 minutes of the test session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
-
Data Analysis: Compare the immobility time between treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Concluding Remarks
The protocols outlined in this document provide a strategic starting point for the in vivo investigation of this compound. It is imperative to underscore that these are generalized methodologies. Successful preclinical development will necessitate rigorous, iterative optimization of formulations, dose levels, and experimental models based on the emerging data profile of the compound. Careful observation and adherence to ethical guidelines are paramount throughout the research process.[4]
References
-
PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Dalvie, D., et al. (2013). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 43(12), 1074-86.
-
National Institutes of Health Office of Animal Care and Use (OACU). (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-N-(2-methylpropyl)-1-propanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Wube, A., et al. (2019). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 24(21), 3871.
-
Yorodumi - PDBj. (n.d.). ChemComp-B40: (2S)-N-methyl-1-phenylpropan-2-amine. Retrieved from [Link]
- Gogu, S. R., et al. (2003). Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 22(4), 437-45.
- Bencivenni, S., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603.
- Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(9), 1648-60.
- Al-Abdullah, E. S., et al. (2015). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Molecules, 20(7), 12024-41.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine. This document is designed for researchers, chemists, and drug development professionals who are navigating the purification of this sterically hindered secondary amine. The unique structure of this molecule, featuring a bulky isobutyl group and a 2-methylbenzyl moiety, presents specific challenges that can impact purity, yield, and stability. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format, supported by detailed protocols and authoritative references.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Issues & Impurity Profile
Question: What are the most common impurities I should expect after synthesizing this compound?
Answer: The impurity profile is heavily dependent on the synthetic route. The most common laboratory-scale synthesis is the reductive amination of isobutyraldehyde with 2-methylbenzylamine. Based on this, you should anticipate the following impurities:
-
Unreacted Starting Materials: Residual isobutyraldehyde and 2-methylbenzylamine.
-
Imine Intermediate: The N-(2-methylbenzyl)isobutylimine formed before the reduction step.
-
Over-reduced Byproduct: Isobutanol, formed from the reduction of isobutyraldehyde.
-
Side-Products: Impurities from the specific reducing agent used can also be present. For example, if using sodium borohydride, borate salts may be present.
-
Degradation Products: Higher molecular weight, colored impurities can form via oxidation if the amine is exposed to air for extended periods.[1]
A Chinese patent (CN105085278A) describes a multi-step synthesis that could introduce different intermediates, but for most researchers using reductive amination, the above impurities are primary concerns.[2]
Question: My purified amine is a pale yellow to brown liquid. What causes this discoloration and is it a problem?
Answer: The discoloration is almost certainly due to air oxidation.[3] Amines, especially benzylamines, are susceptible to forming oxidized, often conjugated, impurities which are intensely colored even at low concentrations. While minor discoloration may not interfere with some subsequent reactions, it indicates the presence of impurities and a potential decline in purity over time. For high-purity applications, such as in drug development, this discoloration is unacceptable. Purification via vacuum distillation or conversion to a hydrochloride salt followed by recrystallization is highly effective at removing these colored, high-boiling point degradation products.[1][4]
Troubleshooting Purification by Distillation
Question: I tried to distill my product at atmospheric pressure, but it seemed to decompose. What went wrong?
Answer: this compound is a high-boiling point amine. Attempting to distill such compounds at atmospheric pressure often requires temperatures exceeding 180-200°C, leading to thermal decomposition.[5] The solution is to perform a vacuum distillation . By reducing the pressure, you significantly lower the boiling point, allowing the amine to distill at a much lower, non-destructive temperature.[4][5]
Question: What are the recommended conditions for vacuum distillation of this amine?
Answer:
-
Drying: Before distillation, ensure the crude amine is thoroughly dry. Drying over potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets is a standard and effective method for basic amines.[4]
-
Pressure: Aim for a vacuum level that brings the boiling point into the 80-150°C range for optimal separation and stability. A pressure of 1-10 mmHg is a good starting point.
-
Inert Atmosphere: Always perform the distillation under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the hot amine.[4]
-
Fractional Distillation: Use a short-path distillation head or a column packed with glass helices or Raschig rings to improve separation efficiency, especially if starting materials have close boiling points to the product.[4] Collect multiple fractions and analyze their purity by GC or TLC.
Troubleshooting Purification by Chromatography
Question: My compound streaks badly and/or won't elute from a standard silica gel column. Why is this happening?
Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel.[6] Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups.[6] Your basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible adsorption or significant peak tailing.[6][7]
Question: How can I successfully purify my amine using column chromatography?
Answer: You have three excellent options to counteract the acidity of silica gel:
-
Use a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.5-2%) or ammonium hydroxide (0.5-2% in the methanol portion of your eluent), to your mobile phase.[8] The modifier neutralizes the acidic silanol sites, allowing your amine to elute properly.
-
Use Basic Alumina: Basic or neutral alumina is an alternative stationary phase that lacks the acidic character of silica and is well-suited for the purification of amines.[8][9]
-
Use Amine-Functionalized Silica: Specialty columns with amine groups bonded to the silica surface provide a more inert environment for basic compounds, often yielding excellent separation with less polar solvents.[6][7]
A workflow for selecting the correct chromatography approach is detailed below.
Caption: Decision tree for amine purification by column chromatography.
Troubleshooting Purification via Salt Formation
Question: How can I use salt formation to purify my amine?
Answer: This is a powerful classical technique that leverages the basicity of the amine to separate it from non-basic impurities. The process involves three main steps:
-
Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid, typically HCl (as a solution in ether or dioxane), to precipitate the amine hydrochloride salt.[4][10]
-
Recrystallization: The solid hydrochloride salt is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether, isopropanol).[11][12] This step removes impurities that do not form salts or have different solubility profiles.
-
Free-Basing: The purified salt is dissolved in water and treated with a strong base (e.g., NaOH, K2CO3) to regenerate the pure, free amine, which is then extracted into an organic solvent.[4][13]
Question: My amine hydrochloride salt is oily and won't crystallize. What can I do?
Answer: "Oiling out" is a common issue in recrystallization.[14] Here are some troubleshooting steps:
-
Solvent Choice: The solvent system may be too good a solvent for your salt. Try adding a non-polar co-solvent (an "anti-solvent") like hexanes or diethyl ether dropwise to the solution until turbidity appears, then gently heat to redissolve and cool slowly.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[15]
-
Seeding: If you have a small crystal of pure product, add it to the supersaturated solution to induce crystallization.
-
Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent and attempt to cool again.
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Drying: Place the crude amine in a round-bottom flask with 10-15% w/w of KOH pellets. Stir for 2-4 hours at room temperature.
-
Setup: Assemble a vacuum distillation apparatus (short-path is recommended). Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation: Decant the amine away from the KOH pellets into the distillation flask. Add a magnetic stir bar.
-
Apply vacuum slowly to the desired pressure (e.g., 1-10 mmHg).
-
Begin heating the distillation flask in an oil bath. The bath temperature should be set 20-30°C higher than the expected boiling point of the amine at that pressure.[5]
-
Fraction Collection: Discard the initial low-boiling forerun. Collect the main fraction distilling at a constant temperature. Monitor the purity of fractions using TLC or GC.
-
Storage: Collect the purified amine under an inert atmosphere and store in a dark, sealed container to prevent degradation.
Protocol 2: Purification via Hydrochloride Salt Formation & Recrystallization
Caption: Step-by-step workflow for amine purification via salt formation.
-
Salt Formation: Dissolve the crude amine (1.0 eq) in diethyl ether (5-10 mL per gram of amine). Cool the solution in an ice bath. Add a 1.0 M solution of HCl in diethyl ether dropwise with vigorous stirring until no further precipitate forms.
-
Isolation: Collect the resulting white solid by vacuum filtration. Wash the solid with cold diethyl ether to remove non-basic impurities.
-
Recrystallization: Transfer the solid to a clean flask. Add a minimal amount of a hot solvent (e.g., isopropanol) to dissolve the solid completely. Slowly add a cold anti-solvent (e.g., diethyl ether) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collection: Collect the pure crystals by vacuum filtration and dry them under vacuum.
-
Free-Basing: Dissolve the purified salt in deionized water. Cool in an ice bath and slowly add 2 M NaOH solution with stirring until the pH is >12.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent (e.g., ethyl acetate, 3x volumes).
-
Drying & Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure this compound.
Data Summary Table
| Property / Parameter | Value / Recommendation | Source |
| Molecular Formula | C₁₂H₁₉N | - |
| Molecular Weight | 177.29 g/mol | - |
| Predicted Boiling Point | ~240-260 °C (Atmospheric) | (Estimated) |
| Purification Method 1 | Vacuum Distillation | [4][5] |
| Recommended Pressure | 1-10 mmHg | [4] |
| Drying Agent | KOH or NaOH pellets | [4] |
| Purification Method 2 | Column Chromatography | [6][7] |
| Stationary Phase (Option A) | Silica Gel + 1% Triethylamine | [8] |
| Stationary Phase (Option B) | Basic or Neutral Alumina | [8][9] |
| Purification Method 3 | Salt Recrystallization | [4][12] |
| Salt Form | Hydrochloride (HCl) | [10] |
| Recrystallization Solvents | Ethanol/Ether, Isopropanol | [11] |
References
- Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals, 6th ed. Butterworth-Heinemann.
-
Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. Retrieved from [Link]
- Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F. Sigma-Aldrich.
-
ChemistInJapan. (2010, September 19). [Lab 6] Distilling Amines... Again. [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Mills, L. E. (1932). U.S. Patent No. 1,878,970. U.S.
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Zenon Environmental Inc. (1987). U.S. Patent No. 4,670,232. U.S.
- Beller, M., et al. (2018). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
-
University of California, Los Angeles. (n.d.). How to Purify by Distillation. Department of Chemistry & Biochemistry. Retrieved from [Link]
-
Nigh, W. G. (n.d.). The Gabriel Synthesis of Benzylamine. ResearchGate. Retrieved from [Link]
- The Hive. (2003, January 17). Preparation of Benzylamine. Hive Methods Discourse.
-
ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Distillation and concentration process design for removal of heat stable salts in amine solution. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
- Bode, J. W., et al. (2012). Facile Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Isocyanates.
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
- Shell Oil Company. (1975). U.S. Patent No. 3,864,402. U.S.
- YouTube. (2012, October 19). METHODS YIELDING ONLY PRIMARY AMINES AND REACTIONS P4.
-
PubChem. (n.d.). (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, J., et al. (2015). CN Patent No. 105085278A.
-
Sciencemadness Discussion Board. (2020, May 26). Stability of amines. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9). Retrieved from [Link]
- YouTube. (2022, August 11). How to purify Amine? Grad student asked me.
- CN Patent No. 109020784A. (n.d.). 2- methyl-1-phenyl-1-propanol preparation method.
- Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences.
- CN Patent No. 103626664B. (n.d.). Method for synthesizing 2-methyl-1,2-propane diamine.
-
ResearchGate. (n.d.). Different amines in reductive amination with undecanal. Retrieved from [Link]
-
Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
- Eastman Kodak Company. (1942). U.S. Patent No. 2,286,796. U.S.
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine in Aqueous Solutions
Welcome to the dedicated support center for 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent stability challenges of this secondary amine in aqueous environments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experimental work.
Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: Why is my aqueous solution of this compound degrading?
A: this compound, as a secondary amine with a benzylic proton, is susceptible to several degradation pathways in aqueous solutions, primarily oxidative degradation.[1][2] This process can be accelerated by factors such as elevated temperature, exposure to light, the presence of dissolved oxygen, and trace metal ions.[3] Other potential pathways include hydrolysis under extreme pH conditions or interactions with formulation excipients.[4][5]
Q2: What are the most likely degradation products I should be looking for?
A: Based on the structure, the primary degradation products are likely to arise from oxidation at the benzylic carbon-nitrogen bond. This can lead to the formation of an N-oxide, an imine intermediate, or cleavage of the molecule (N-dealkylation) to yield 2-methylbenzaldehyde and isobutylamine .[6][7] Identifying these specific products is key to confirming the degradation pathway.
Q3: How does pH affect the stability of this compound?
A: pH is a critical factor.[8][9] Generally, amines are more stable in their protonated (salt) form, which is favored at a lower pH.[10][11] The lone pair of electrons on the nitrogen is less available for oxidation when it is protonated.[12] However, pH also dictates solubility.[8][13] Therefore, an optimal pH must be determined that balances both stability and the required concentration in solution. A comprehensive pH-stability profile is essential during formulation development.
Q4: Can the excipients in my formulation cause degradation?
A: Absolutely. Excipients are not always inert and can react with the active pharmaceutical ingredient (API).[14] For an amine like yours, be particularly cautious of:
-
Reducing Sugars (e.g., Lactose): These can react with secondary amines via the Maillard reaction, leading to complex adducts and discoloration.[15][16]
-
Excipients with Reactive Impurities: Peroxides, aldehydes, or formic acid present as impurities in common excipients (like Povidone or PEGs) can directly initiate oxidative degradation or N-formylation.[15][17] Rigorous drug-excipient compatibility studies are mandatory.[5][14][15]
Troubleshooting Guides: From Problem to Protocol
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: Rapid Potency Loss and Appearance of Unknown Peaks in HPLC
You Observe: A time-dependent decrease in the peak area of the parent compound in your HPLC chromatogram, accompanied by the emergence of one or more new peaks. This is often observed even under ambient storage conditions.
Underlying Cause: This is a classic sign of chemical degradation, most likely oxidation. The benzylic position is electronically activated and prone to attack by oxygen radicals, a process often catalyzed by trace metal ions present in buffers or on glassware surfaces.[3][18]
Solution Strategy: Implement a Multi-Faceted Stabilization Approach.
Your goal is to systematically identify the primary degradation driver and counteract it. We recommend performing a forced degradation study to rapidly identify the molecule's vulnerabilities.[19][20]
This study will intentionally stress the molecule to quickly reveal its degradation pathways and help validate your analytical method's ability to detect degradants.[4][21]
Objective: To identify the degradation pathways of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24-48 hours.[6]
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24-48 hours.[6]
-
Oxidative Degradation: 10% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[5]
-
Thermal Degradation: Dilute the stock solution with your aqueous buffer. Incubate at 80°C for 48 hours.[6]
-
Photolytic Degradation: Expose the aqueous solution to a photostability chamber (ICH Q1B conditions).
-
-
Analysis: At designated time points, withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze by a stability-indicating HPLC-UV or LC-MS method.
-
Interpretation: Compare the chromatograms from stressed samples to an unstressed control. Significant degradation under oxidative conditions, for example, strongly suggests oxidation is the primary stability issue.
Caption: Workflow for a forced degradation study.
Based on the forced degradation results, apply targeted stabilization techniques.
-
Control pH: Prepare a series of buffered aqueous solutions (e.g., pH 3, 5, 7, 9). Monitor the compound's stability over time at a controlled temperature. Select the pH that provides the best stability profile while maintaining adequate solubility.
-
Deoxygenate Solution: Before adding the compound, sparge your aqueous buffer with an inert gas (Nitrogen or Argon) for at least 15-20 minutes to remove dissolved oxygen. Prepare and store the final solution under an inert atmosphere.
-
Add an Antioxidant:
-
Rationale: Antioxidants act as free radical scavengers, intercepting the reactive species that initiate oxidation.[1][2]
-
Recommendation: Add a hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) at a concentration of 0.01-0.1% (w/v). A combination of antioxidants, such as a phenolic and an aminic type, can sometimes provide synergistic protection.[22]
-
-
Add a Chelating Agent:
Data Summary: Expected Impact of Stabilizers
| Strategy | Target Mechanism | Expected Potency Loss (vs. Control) |
| pH Adjustment (to acidic) | Reduces availability of N lone pair | Significant Reduction |
| Inert Gas Sparging | Removes dissolved oxygen | Significant Reduction |
| Antioxidant (e.g., BHT) | Scavenges free radicals | Significant Reduction |
| Chelating Agent (e.g., EDTA) | Sequesters catalytic metal ions | Moderate to Significant Reduction |
| Combination of All | Multi-pronged inhibition | Maximum Stability |
Issue 2: Solution Develops a Yellow or Brown Color Over Time
You Observe: Your initially colorless aqueous solution gradually develops a color upon storage, even if the potency loss measured by HPLC is not yet dramatic.
Underlying Cause: Color formation is often indicative of the formation of highly conjugated degradation products. For amines, this can result from the formation of imine or nitrone species and their subsequent polymerization or further reactions.[7] It is a strong visual warning that degradation pathways are active.
Solution Strategy: Identify the Chromophore and Re-evaluate Stability.
-
Characterize the Impurity: Use LC-MS/MS to determine the mass of the impurity peaks. The mass can provide clues to the structure (e.g., addition of oxygen, loss of a side chain). Use a photodiode array (PDA) detector during HPLC analysis to obtain the UV-Vis spectrum of the colored impurity. This can help in its identification.
-
Re-run Forced Degradation: Pay close attention to which stress condition (especially oxidative and photolytic) generates the colored species most intensely. This confirms the pathway.
-
Implement Stabilization Protocols: Aggressively apply the stabilization strategies outlined in Protocol 2 , particularly the combination of an inert atmosphere, an antioxidant, and a chelating agent. Protecting the solution from light is also mandatory.
Advanced Topics & Methodologies
Anticipated Degradation Pathways
Understanding the potential chemical transformations is crucial for proactive stabilization.
Caption: Potential degradation pathways for the compound.
Decision Tree for Selecting a Stabilization Strategy
This logical guide helps in choosing the most effective course of action based on your observations.
Caption: Decision tree for stabilization strategy selection.
References
- Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?
- Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
- AnyLearn Ai. (n.d.). Learn Amines In Pharmaceuticals - Interactive Tutorial.
- Benchchem. (n.d.). Technical Support Center: N-Isobutylbenzamide Degradation Analysis.
- SGS. (2024, February 28). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development.
- ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
- Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound.
- NIH. (n.d.). Prodrugs for Amines. PMC.
- ResearchGate. (n.d.). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective.
- Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers.
- PubMed. (n.d.). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils.
- NIH. (2023, May 10). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup.
- SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
- Fisher Digital Publications. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
- (n.d.). CHAPTER 7 AMINES.
- Lubrication Explained. (2021, February 24). How do phenols work with a amine antioxidant additives? YouTube.
- PharmTech. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- PubMed Central. (n.d.). From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms.
- Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- minglan Chemical. (2024, February 13). What Is The Role Of Amine Type Antioxidants In Lubricating Oils?
- ACD/Labs. (2022, April 18). What Are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- ACS Publications. (n.d.). Environmental Chemistry of Aminopolycarboxylate Chelating Agents.
- (1995). Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. Drug Metabol Drug Interact., 12(2), 131-43.
- ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- (2012, April 11). Degradation inhibitors and metal additives: impact on solvent degradation. ORBi.
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- 8. ibisscientific.com [ibisscientific.com]
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- 10. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oit.edu [oit.edu]
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- 24. pubs.acs.org [pubs.acs.org]
Avoiding side products in the synthesis of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
Welcome to the technical support guide for the synthesis of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth explanations, troubleshooting advice, and validated protocols to help you minimize side product formation and maximize the yield and purity of your target compound.
Core Principles: Understanding the Reductive Amination Pathway
The synthesis of this compound is most efficiently achieved via a reductive amination reaction. This powerful C-N bond-forming strategy involves the condensation of an aldehyde (2-methylbenzaldehyde) with a primary amine (isobutylamine) to form an intermediate imine, which is then reduced to the desired secondary amine.[1][2]
The reaction proceeds in two main stages:
-
Imine Formation: The nucleophilic nitrogen of isobutylamine attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde. This is followed by the elimination of a water molecule to form a Schiff base, or imine. This step is reversible and often acid-catalyzed.[2]
-
Reduction: A reducing agent, typically a hydride donor, reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine product.
While elegant, this process is susceptible to competing reactions that lead to impurities. Understanding the mechanisms behind the formation of these side products is the first step toward preventing them.
Visualizing the Reaction Landscape
The following diagram illustrates the desired synthetic pathway to this compound and the primary off-target reactions that can lead to common impurities.
Caption: Desired reaction pathway versus common side reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My yield is low, and I've isolated a significant amount of 2-methylbenzyl alcohol. What went wrong?
A: This is a classic case of premature aldehyde reduction. It occurs when your reducing agent reacts with the starting aldehyde's carbonyl group faster than it reduces the intermediate imine.
-
Causality: This issue is most common when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[1] NaBH₄ is capable of reducing both aldehydes and imines. If imine formation is slow, the aldehyde is reduced to the corresponding alcohol before it can react with the amine.
-
Solution:
-
Use a Selective Reducing Agent: Switch to a milder, more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) . STAB is less reactive towards aldehydes but highly effective at reducing the protonated imine (iminium ion), making it ideal for one-pot reactions.[2][3] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[1][4]
-
Adopt a Two-Step (Indirect) Protocol: First, mix the 2-methylbenzaldehyde and isobutylamine in a suitable solvent (e.g., methanol or toluene) to form the imine. You can drive this equilibrium forward by adding a dehydrating agent like molecular sieves.[5] Once imine formation is complete (confirmable by TLC or NMR), you can then add a less selective reducing agent like NaBH₄.[3]
-
Q2: I'm seeing a high-molecular-weight impurity in my final product, which I suspect is a tertiary amine. How do I prevent this?
A: You are likely observing over-alkylation . The desired secondary amine product is often more nucleophilic than the starting primary amine, allowing it to react with another molecule of 2-methylbenzaldehyde to form a tertiary amine side product.[6][7]
-
Causality: This side reaction is favored when there is an excess of the aldehyde relative to the amine at any point during the reaction, especially towards the end.
-
Solution:
-
Adjust Stoichiometry: Use a slight excess of the amine (isobutylamine), typically 1.1 to 1.5 equivalents relative to the aldehyde.[8] This ensures the aldehyde is consumed preferentially by the starting amine, minimizing its availability to react with the product.
-
Control Reagent Addition: If possible, add the aldehyde slowly to a solution of the amine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, further suppressing the formation of the tertiary amine.
-
Q3: The reaction is very slow or appears to stall, with unreacted aldehyde remaining even after an extended time. How can I improve the conversion rate?
A: A sluggish reaction typically points to inefficient imine or iminium ion formation, which is the rate-limiting step before the rapid reduction.
-
Causality: Imine formation is an equilibrium process that is catalyzed by acid but can be hindered by the presence of excess water (a product of the condensation).[2] The subsequent reduction step is also most efficient on the protonated imine (the iminium ion).
-
Solution:
-
Ensure Mildly Acidic pH: Add a catalytic amount of a weak acid, such as acetic acid (AcOH) , to the reaction mixture. This protonates the carbonyl group, making it more susceptible to nucleophilic attack by the amine, and also ensures the formed imine is protonated to the highly reactive iminium ion. The optimal pH range is typically 5-7.[3][4]
-
Remove Water: For the two-step approach, the addition of 3Å or 4Å molecular sieves can sequester the water formed during imine formation, driving the equilibrium to the right.[5] Alternatively, forming the imine in a solvent like toluene allows for the azeotropic removal of water using a Dean-Stark apparatus.[9]
-
Q4: How do I effectively purify my final product from starting materials and the alcohol or tertiary amine side products?
A: Purification can typically be achieved by leveraging the basicity of the amine product.
-
Solution: Acid-Base Extraction.
-
After the reaction is complete, quench any remaining reducing agent carefully.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water.
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your secondary and tertiary amine products will be protonated and move into the aqueous layer, while the neutral starting aldehyde and alcohol side product will remain in the organic layer.
-
Separate the layers. Carefully basify the aqueous layer with a strong base (e.g., 2M NaOH) until it is strongly alkaline (pH > 12).
-
Extract the now deprotonated (neutral) amine product back into a fresh organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Further Purification: If impurities like the tertiary amine persist, column chromatography on silica gel is an effective final purification step.
Validated Experimental Protocols
Here we provide two reliable protocols. Protocol 1 is optimized for convenience and selectivity, while Protocol 2 offers an alternative for situations where selectivity is challenging.
Protocol 1: High-Selectivity One-Pot Synthesis with Sodium Triacetoxyborohydride (STAB)
This method is preferred for its operational simplicity and high selectivity, minimizing both aldehyde reduction and over-alkylation.[3]
| Reagent/Parameter | Quantity/Setting | Notes |
| 2-Methylbenzaldehyde | 1.0 eq | Ensure high purity. |
| Isobutylamine | 1.2 eq | Slight excess to favor product formation. |
| Sodium Triacetoxyborohydride | 1.5 eq | A mild and selective reducing agent. |
| Acetic Acid | 0.1 eq (optional) | Catalyst for iminium ion formation. |
| Solvent | Dichloromethane (DCM) | Anhydrous grade recommended. |
| Temperature | Room Temperature | |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-methylbenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add isobutylamine (1.2 eq) to the solution and stir for 20-30 minutes at room temperature. A catalytic amount of acetic acid can be added if desired.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the aldehyde.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product via acid-base extraction or column chromatography as needed.
References
-
Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. European Journal of Organic Chemistry, 2000(14), 2501-2506. [Link]
-
Brainly. (2020). Show how you could prepare each of the following amines from benzaldehyde by reductive amination. Brainly.com. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Group. (n.d.). Reductive Amination. University of Leeds. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wikipedia. (2023). Reductive amination. Wikipedia. [Link]
- Ganem, B., & Osby, J. O. (1986). A new method for the N-alkylation of amines. Chemical Reviews, 86(5), 763-780.
-
Kiss, A., et al. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
-
Kiss, A., et al. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Organic-Chemistry.org. [Link]
-
Chem-Station. (2014). Borch Reductive Amination. Chem-Station International Edition. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
- Google Patents. (2015). CN104744265A - Synthesis process of dibenzylamine.
- Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Reddit. (2022). How to purify Benzylamine? r/OrganicChemistry. [Link]
-
The Hive. (n.d.). reductive amination w/ n-methyl benzylamine- help! Hive Methods Discourse. [Link]
-
Martínez, R., et al. (2016). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 128(9), 1459-1464. [Link]
-
Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-Chemistry.org. [Link]
- Google Patents. (2002).
-
Organic Chemistry Portal. (n.d.). Benzylamines. Organic-Chemistry.org. [Link]
-
Kabalka, G. W., & Ju, Y. (2005). EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION. Synthetic Communications, 35(19), 2555-2560. [Link]
-
ChemSynthesis. (n.d.). 2-methyl-N-phenylpropan-1-imine. ChemSynthesis.com. [Link]
-
ResearchGate. (n.d.). Product ratios a and yields obtained after reductive amination b... [Link]
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Technical Support Center: Resolving HPLC Peak Tailing for 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry, specifically peak tailing, for this basic amine compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the chromatographic principles at play, enabling you to develop robust and reliable analytical methods.
Peak tailing is a common issue in HPLC that can significantly compromise resolution, integration accuracy, and overall method reliability[1]. For basic compounds like this compound, this phenomenon is frequently observed and requires a systematic approach to diagnose and resolve.
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
This section is structured in a question-and-answer format to directly address the issues you may be facing in the laboratory.
Q1: I'm seeing significant peak tailing with this compound. What is the fundamental cause?
A1: The primary cause is secondary ionic interactions between your analyte and the HPLC column's stationary phase.
Your analyte, this compound, is a basic compound containing an amine functional group. In a typical reversed-phase mobile phase (pH > 3), this amine group will be protonated, carrying a positive charge.
Standard silica-based HPLC columns have residual, unreacted silanol groups (Si-OH) on their surface. These silanol groups are acidic (pKa ≈ 3.8–4.2) and become deprotonated (ionized) at mobile phase pH levels above this range, acquiring a negative charge (Si-O⁻)[2].
The strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a secondary, highly energetic retention mechanism in addition to the desired hydrophobic interaction. This disrupts the uniform migration of the analyte band through the column, causing the peak to tail[1][3][4].
Caption: Interaction of a basic analyte with the stationary phase.
Q2: How can I systematically troubleshoot this peak tailing issue?
A2: Follow a logical workflow that first rules out system-level problems before moving to method-specific parameters.
Jumping directly to complex mobile phase modifications can be inefficient. A structured approach ensures you identify the root cause effectively. Start by confirming the issue is chemical and not mechanical.
Caption: A systematic workflow for troubleshooting peak tailing.
If all peaks in your chromatogram are tailing, the issue is likely mechanical, such as a partially blocked column inlet frit or excessive extra-column volume from long or wide tubing[5][6]. If only the basic analyte peak is tailing, the cause is almost certainly chemical, as detailed below.
Q3: How does mobile phase pH affect the peak shape, and what is the optimal range?
A3: Mobile phase pH is the most powerful tool for controlling peak shape for ionizable compounds. The goal is to suppress the ionization of the silanol groups to prevent the secondary ionic interaction.
Operating at a low pH (≤ 3.0) protonates the silanol groups, neutralizing their negative charge. This eliminates the electrostatic attraction with your protonated analyte, significantly improving peak shape[3][4][7].
| Mobile Phase pH Range | Silanol State (pKa ~4) | Amine Analyte State (pKa ~9-10) | Interaction Potential | Expected Peak Shape |
| < 3.0 | Si-OH (Neutral) | Analyte-NH₂⁺ (Charged) | Minimal (Ideal) | Symmetrical |
| 4.0 - 7.0 | Si-O⁻ (Charged) | Analyte-NH₂⁺ (Charged) | High (Problematic) | Severe Tailing |
| > 8.0 | Si-O⁻ (Charged) | Analyte-NH₂ (Neutral) | Low | Symmetrical |
Note: While high pH also yields good peak shape by neutralizing the analyte, traditional silica columns are unstable and dissolve above pH 8[8]. This approach requires specialized high-pH stable columns. For most standard silica columns, low pH is the recommended strategy.
-
Choose an appropriate buffer/acid: For LC-MS compatibility, 0.1% formic acid is an excellent choice as it provides a pH of approximately 2.7 and is volatile[9][10]. For UV detection, a 10-20 mM phosphate buffer adjusted to pH 2.5 is also effective[11].
-
Aqueous Preparation: Add the acid or buffer salts to the aqueous portion of your mobile phase (e.g., HPLC-grade water). For 0.1% formic acid, add 1.0 mL of formic acid to 999 mL of water.
-
Mixing: If preparing the final mobile phase manually, mix the acidified aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Degassing: Thoroughly degas the mobile phase using sonication or vacuum filtration before use.
-
Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Q4: I've lowered the pH, but the peak shape isn't perfect. What other mobile phase additives can I use?
A4: If low pH alone is insufficient, a "competing base" can be added to the mobile phase to further mask residual silanol activity.
Even at low pH, some highly acidic silanols may remain active. A competing base, such as triethylamine (TEA), is a small basic molecule that is added to the mobile phase in low concentrations (e.g., 5-20 mM)[11][12]. The protonated TEA will preferentially interact with and "shield" the active silanol sites, making them unavailable to your analyte.
Caution: While effective, competing bases like TEA can shorten column lifetime by accelerating stationary phase hydrolysis[11]. They are also not ideal for LC-MS due to causing ion suppression. This strategy is best employed for UV-based methods when other options have been exhausted.
Q5: Could my column be the problem? What type of column is best for analyzing basic compounds?
A5: Yes, column technology plays a critical role. Modern columns are designed to minimize silanol interactions.
If you are using an older "Type A" silica column, you will likely struggle with peak shape for basic compounds[1][11]. Upgrading your column is one of the most effective ways to solve this issue permanently.
| Column Technology | Key Feature | Advantage for Basic Amines |
| High-Purity "Type B" Silica | Reduced metal content and fewer acidic silanols[1]. | Provides significantly better peak shape than older silica types. |
| End-Capped Columns | Residual silanols are chemically bonded with a small silylating agent[2][3]. | Reduces the number of available active sites for secondary interactions. |
| Hybrid Particle Technology | Organic (e.g., methyl) groups are incorporated into the silica particle structure[8][13][14]. | Reduces silanol activity and offers superior stability at high pH, expanding method development options[14]. |
| Charged Surface Hybrid (CSH) | A low level of positive charge is applied to the particle surface[14][15]. | Repels protonated basic analytes from the surface, preventing interaction with silanols and improving peak shape, especially with low ionic strength mobile phases like 0.1% formic acid[15]. |
For robust analysis of this compound, a modern, high-purity, end-capped column is the minimum standard. For superior performance and method flexibility, a Hybrid Particle or Charged Surface Hybrid (CSH) column is highly recommended.
Frequently Asked Questions (FAQs)
Q: What is a good Tailing Factor (Tf) or Asymmetry Factor (As)? A: Ideally, the factor should be 1.0 for a perfectly Gaussian peak. For regulated methods, a value between 0.8 and 1.5 is often required, although values up to 2.0 may be acceptable depending on the application[3][6].
Q: How do I know if my column is overloaded? A: Column overload typically presents as a "shark-fin" or right-triangle peak shape, which is different from the exponential tailing caused by silanol interactions. A key indicator is that as you decrease the sample concentration, the peak shape improves and the retention time may increase slightly[6][9].
Q: Will changing my organic modifier from acetonitrile to methanol help? A: It can sometimes have a minor effect. Methanol is a protic solvent and can engage in hydrogen bonding with silanol groups, providing a slight masking effect. However, adjusting the mobile phase pH or changing the column chemistry will have a much more significant impact[5].
Q: I've optimized my method, but tailing has returned after many injections. What's happening? A: This could be due to column degradation, where the bonded phase or end-capping is stripped away, exposing more silanols. It can also be caused by the accumulation of matrix components from your sample on the column inlet. Try flushing the column according to the manufacturer's instructions or using a guard column to protect the analytical column[16][17].
Q: What is the difference between peak tailing and peak fronting? A: Peak tailing is when the back half of the peak is broader than the front half (Asymmetry Factor > 1). Peak fronting is the opposite, where the front half is broader (Asymmetry Factor < 1). Fronting is less common but can be caused by issues like column collapse or high sample concentration in a solvent that is too weak[1].
References
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]
-
How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Hybrid stationary phases. (n.d.). Chromedia. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. [Link]
-
Wyndham, K. D., et al. (2019, July 1). Hybrid Particle Columns: The First Twenty Years. LCGC International. [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC International. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. [Link]
-
HPLC Tech Tip: Basic Analytes in Reversed-Phase. (n.d.). Phenomenex. [Link]
-
How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. [Link]
-
Issues and Solutions to the Use of Ion-Pairing Reagents. (2025, February 17). Welch Materials. [Link]
-
Hybrid particle technology and its use in HPLC. (2013, April 1). Scientist Live. [Link]
-
Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. [Link]
-
Ion-Pairing Agents | HPLC. (2024, July 5). Mason Technology. [Link]
-
HALO® Elevate versus Hybrid Silica Particles. (n.d.). Element Lab Solutions. [Link]
-
2-Methyl-2-phenylpropan-1-amine. (n.d.). PubChem. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). LCGC International. [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2025, August 5). ResearchGate. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com. [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (2023, September 26). Element Lab Solutions. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. labcompare.com [labcompare.com]
- 8. scientistlive.com [scientistlive.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
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- 13. Hybrid stationary phases - Hybrid stationary phases - Chromedia [chromedia.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Navigating Reactions with 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development working with the sterically hindered secondary amine, 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine. The unique structural architecture of this compound, featuring a neopentyl-like backbone and a substituted benzyl group, presents considerable steric challenges in achieving desired chemical transformations. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to navigate these complexities effectively.
Understanding the Challenge: The Impact of Steric Hindrance
The core difficulty in reactions involving this compound stems from the significant steric bulk surrounding the nitrogen atom. The isobutyl group (2-methylpropan-1-yl) and the ortho-substituted benzyl group (2-methylphenyl)methyl create a congested environment, impeding the approach of reagents and influencing the reactivity of the amine. This can lead to sluggish reaction rates, low yields, or even complete reaction failure under standard conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of this compound failing or giving low yields?
A1: Direct N-alkylation of sterically hindered secondary amines is notoriously challenging. The nucleophilicity of the nitrogen is diminished due to steric shielding. Furthermore, the product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to undesired side reactions like over-alkylation and the formation of quaternary ammonium salts. For these reasons, direct alkylation with alkyl halides often "sucks" for making tertiary amines from secondary amines.[1][2][3]
Q2: What are the most common side reactions to watch out for during N-alkylation?
A2: The primary side reaction is the formation of a quaternary ammonium salt due to the product tertiary amine being more reactive than the starting secondary amine.[4] Another potential side reaction, especially with strong bases and elevated temperatures, is Hofmann elimination of the quaternary salt, leading to an alkene byproduct.[4]
Q3: Is acylation a better alternative to alkylation for this amine?
A3: Acylation is generally more feasible than alkylation for sterically hindered amines. However, the steric hindrance can still significantly slow down the reaction. The choice of acylating agent and catalyst is crucial for success. Standard conditions using acyl chlorides or anhydrides may require elevated temperatures and extended reaction times.
Q4: Can I use this amine in standard coupling reactions like Suzuki or Buchwald-Hartwig?
A4: While challenging, it is possible. The success of these coupling reactions will heavily depend on the choice of catalyst, ligand, and reaction conditions. The steric bulk of this compound necessitates the use of specialized catalyst systems designed for hindered substrates. For instance, palladium-NHC (N-heterocyclic carbene) complexes have shown promise in the cross-coupling of sterically demanding amides.[5]
Troubleshooting Guides
Guide 1: N-Alkylation Reactions
Problem: Low to no conversion of the starting amine.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Steric Hindrance | Switch to a more reactive alkylating agent (e.g., triflate instead of bromide). Increase reaction temperature cautiously. | Improved conversion rates. |
| Insufficient Reagent Reactivity | Employ a more potent base to fully deprotonate the amine, increasing its nucleophilicity. Consider cesium hydroxide for selective mono-alkylation.[6] | Enhanced reactivity and higher yields. |
| Poor Solubility | Change to a higher-boiling point, polar aprotic solvent like DMF or DMSO to ensure all reactants are in solution at elevated temperatures. | Homogeneous reaction mixture leading to better reactivity. |
Problem: Formation of multiple products (over-alkylation).
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Product is More Reactive | Use a less reactive alkylating agent and control stoichiometry carefully (slight excess of the amine).[4] | Reduced formation of the quaternary ammonium salt. |
| Reaction Conditions | Lower the reaction temperature to improve selectivity for the desired tertiary amine.[4] | Slower reaction rate but cleaner product profile. |
| Direct Alkylation Issues | Alternative Method: Switch to reductive amination. This is a highly effective method for N-alkylation of secondary amines, offering greater control and avoiding over-alkylation.[4][6] | Formation of the desired tertiary amine as the major product. |
This protocol describes the N-isopropylation of this compound with acetone.
-
To a solution of this compound (1.0 eq) and acetone (1.5 eq) in methanol, add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature, maintaining the pH between 6 and 7 by the periodic addition of glacial acetic acid.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel.
Guide 2: N-Acylation Reactions
Problem: Incomplete acylation of the amine.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Low Reactivity of Acylating Agent | Use a more reactive acylating agent, such as an acyl chloride instead of an anhydride. | Faster reaction and higher conversion. |
| Steric Hindrance | Increase the reaction temperature. Consider using a microwave reactor to accelerate the reaction. | Overcoming the activation energy barrier, leading to higher yields. |
| Catalyst Inefficiency | For challenging acylations, consider using a more potent catalyst system. For example, N,N,N′,N′-tetramethylethylenediamine (TMEDA) can promote rapid benzoylation, even at low temperatures.[7] | Increased reaction rate and improved yield. |
Problem: Side reactions or decomposition at high temperatures.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Thermal Instability | Use a more reactive acylating agent that allows for lower reaction temperatures. | Minimized decomposition and cleaner reaction profile. |
| Base-Induced Side Reactions | Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) to prevent side reactions involving the base. | Improved selectivity for the desired N-acylated product. |
This protocol provides a general guideline for the acylation of this compound.
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or 2,6-lutidine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- Kim, H.-O., Carroll, B., & Lee, M. S. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
- Böttcher, T., et al. (2015). Extremely bulky secondary phosphinoamines as substituents for sterically hindered aminosilanes. Dalton Transactions, 44(33), 14784-14793.
- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with 3-Amino-1-cyclohexylpropan-1-ol.
- BenchChem. (2025). Technical Support Center: N-Alkylation of N-methyl-1-phenylpropan-2-amine.
- Sanz, R., et al. (2003). Automated Parallel Synthesis of N-Alkylated-β-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(4), 215-218.
- BenchChem. (2025). Overcoming steric hindrance in reactions with bulky benzoyl chlorides.
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Retrieved from [Link]
- Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
- Kaiser, D., et al. (2020).
- Nolan, S. P., et al. (2018). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
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- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Managing temperature sensitivity of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine during reactions
Welcome to the technical support guide for managing reactions involving 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our focus is on addressing the specific challenges related to the temperature sensitivity of this sterically hindered secondary amine.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the thermal stability and handling of this compound.
Q1: What is the expected thermal stability of this compound?
A1: While specific thermal decomposition data for this exact molecule is not extensively published, we can infer its stability from related N-benzylamine compounds. N-benzylamines can be susceptible to thermal degradation, especially at elevated temperatures.[1][2] Decomposition may involve cleavage of the benzylic C-N bond. For purification, high-temperature distillation should be approached with caution. Vacuum distillation is highly recommended to lower the boiling point and minimize the risk of degradation. When heated to decomposition, related amines can emit toxic fumes.[2]
Q2: What are the visual or analytical signs of thermal degradation?
A2: Thermal degradation often results in a change in the physical appearance of the compound, such as discoloration (e.g., turning from colorless to yellow or brown).[3] Analytically, you may observe the appearance of new peaks in your GC-MS or LC-MS analysis corresponding to byproducts. Common degradation products for benzylamines can include benzaldehyde, toluene, and products from N-dealkylation or oxidation.[4][5]
Q3: What is the primary method for synthesizing this compound, and how does temperature play a role?
A3: The most reliable and controlled method for synthesizing this secondary amine is reductive amination . This typically involves reacting isobutyraldehyde with 2-methylbenzylamine or 2-methylpropanal with N-(2-methylphenyl)methanamine in the presence of a mild reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[6][7] Temperature is a critical parameter in this reaction. While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40-75 °C) may be required to drive the initial imine formation to completion.[8][9] However, excessive heat can lead to the degradation of reactants or the reducing agent.
Q4: Can I use direct N-alkylation to synthesize this compound?
A4: Direct N-alkylation (reacting 2-methylbenzylamine with an isobutyl halide, for instance) is generally not recommended . A major issue is overalkylation. The product, a secondary amine, is often more nucleophilic than the primary amine starting material, leading to the formation of a tertiary amine byproduct.[10][11] This "runaway" reaction is difficult to control, especially since the reaction is often exothermic, and any applied heat will further promote the undesired subsequent alkylation.[10][12]
Section 2: Troubleshooting Guides
This section provides structured solutions to specific problems you may encounter during synthesis and handling.
Guide 1: Low Product Yield in Reductive Amination
Problem: The yield of this compound is significantly lower than expected.
| Potential Cause | Explanation & Causality | Suggested Solution |
| Incomplete Imine Formation | Reductive amination is a two-step process: (1) formation of an iminium ion from the aldehyde and amine, and (2) reduction of this intermediate.[13] The initial condensation is an equilibrium reaction. If the temperature is too low, the rate of imine formation can be very slow, leading to a buildup of unreacted starting materials. | 1. Monitor Reaction Progress: Use TLC or in-situ IR to monitor the disappearance of the aldehyde starting material. 2. Optimize Temperature: Gradually increase the reaction temperature in 10 °C increments, from room temperature up to a maximum of around 75 °C.[8] Hold at each new temperature for 1-2 hours and monitor progress. 3. pH Control: Ensure the reaction pH is mildly acidic (typically pH 4-7).[9] This protonates the carbonyl group, making it more electrophilic, but does not fully protonate the amine, which would render it non-nucleophilic.[9][13] |
| Reducing Agent Decomposition | Common reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) can decompose, especially at lower pH or elevated temperatures.[6] This reduces the amount of active reagent available to reduce the iminium ion. | 1. Control Reagent Addition: If the reaction requires heating, add the reducing agent portion-wise or after the initial imine formation has been confirmed by TLC. 2. Verify Reagent Quality: Use a freshly opened bottle of the reducing agent or test its activity on a simple substrate. |
| Side Product Formation at High Temperature | Excessive heat can lead to side reactions. For benzylamines, this can include self-condensation of the aldehyde, or undesired reactions involving the solvent or other functional groups.[14] | 1. Lower the Temperature: If you observe multiple unidentified spots on your TLC plate, reduce the reaction temperature. Room temperature is often sufficient.[9] 2. Use a Milder Reducing Agent: STAB is generally considered milder and more selective for iminium ions over carbonyls compared to NaBH₃CN, reducing the need for strict pH control.[6] |
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Guide 2: Product Mixture and Overalkylation
Problem: The final product is a mixture containing the desired secondary amine, unreacted primary amine, and a tertiary amine.
| Potential Cause | Explanation & Causality | Suggested Solution |
| Use of Direct N-Alkylation | As previously mentioned, direct alkylation of a primary amine with an alkyl halide is notoriously difficult to control. The secondary amine product is often a better nucleophile than the starting primary amine, leading to a second alkylation event that forms a tertiary amine.[10][11] The reaction is also exothermic, and the localized heating can accelerate this unwanted second reaction.[12] | 1. Switch to Reductive Amination: This is the most effective solution. Reductive amination is a controlled, stepwise process that cleanly synthesizes secondary amines without the risk of overalkylation.[6][10] 2. If Direct Alkylation is Unavoidable: a. Use Excess Amine: Use a large excess (5-10 equivalents) of the primary amine to increase the statistical probability of the alkyl halide reacting with the starting material rather than the product. b. Low Temperature & Slow Addition: Run the reaction at a low temperature (e.g., 0 °C) and add the alkyl halide dropwise over a long period. This helps dissipate the heat of reaction and maintain better control.[12] |
Diagram: Direct Alkylation vs. Reductive Amination
Caption: Overalkylation risk vs. controlled synthesis.
Guide 3: Product Degradation During Purification
Problem: The purified product is discolored, or new impurities appear after workup and purification.
| Potential Cause | Explanation & Causality | Suggested Solution |
| Thermal Decomposition during Distillation | N-benzylamines can be sensitive to high temperatures.[1] Attempting to distill the product at atmospheric pressure may require temperatures high enough to cause decomposition, leading to charring, discoloration, and loss of material. | 1. Use Vacuum Distillation: Purify the final product by distillation under reduced pressure. This significantly lowers the boiling point, allowing for distillation at a safer, lower temperature. 2. Monitor Pot Temperature: Keep the temperature of the distillation flask as low as possible to achieve a steady distillation rate. Avoid prolonged heating. |
| Oxidation from Air Exposure | Amines, particularly benzylamines, can be susceptible to air oxidation, especially when heated or over long periods. This can lead to the formation of colored impurities.[3] | 1. Use an Inert Atmosphere: During workup, purification, and storage, blanket the compound with an inert gas like nitrogen or argon. 2. Store Properly: Store the final product in an amber vial under an inert atmosphere and in a cool, dark place (refrigeration is recommended). |
| Acid/Base Instability During Workup | Extreme pH conditions during aqueous workup could potentially catalyze hydrolysis or other side reactions, although N-benzylamines are generally stable.[15] | 1. Use Mild Conditions: Use saturated sodium bicarbonate (NaHCO₃) for basic washes and dilute acids (e.g., 1M HCl) for acidic washes. Avoid using strong, hot solutions of acid or base. 2. Minimize Contact Time: Perform extractions and washes efficiently to minimize the contact time of the product with the aqueous phases. |
Section 3: References
-
Thermal Reactions of Malic Acid Benzylamine Salts. researchmap. Available at: [Link]
-
Reductive amination reaction temperature. ResearchGate. Available at: [Link]
-
Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Publishing. Available at: [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. Available at: [Link]
-
Benzylamines. Organic Chemistry Portal. Available at: [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available at: [Link]
-
Reductive Amination. Chemistry Steps. Available at: [Link]
-
Benzylamine. Sciencemadness Wiki. Available at: [Link]
-
Benzylamine | C6H5CH2NH2 | CID 7504. PubChem, NIH. Available at: [Link]
-
Degradation of benzylamines during chlorination and chloramination. RSC Publishing. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available at: [Link]
-
Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. ResearchGate. Available at: [Link]
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- 12. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 13. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]
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- 15. Benzylamines [organic-chemistry.org]
Technical Support Center: Scaling Up 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis and scale-up of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles. Our goal is to empower you to overcome common challenges and successfully scale your production.
Synthesis Overview: The Reductive Amination Pathway
The most direct and widely adopted method for synthesizing this compound is the reductive amination of isobutyraldehyde with 2-methylbenzylamine. This process typically involves two key stages:
-
Imine Formation: The primary amine (2-methylbenzylamine) reacts with the aldehyde (isobutyraldehyde) in a reversible condensation reaction to form a Schiff base, or imine, intermediate.
-
Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond to yield the desired secondary amine product.
The efficiency and success of the scale-up heavily depend on the choice of reducing agent and the control of reaction conditions to favor imine formation and selective reduction.[1][2][3]
Sources
Best practices for handling and storing 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine safely
Prepared by the Office of Senior Application Scientists
Document ID: TSC-A2M-V1.0 Topic: Best practices for handling and storing 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine (CAS 893589-84-9) Audience: Researchers, scientists, and drug development professionals.
Introduction
This guide provides in-depth technical and safety information for this compound. As a substituted N-benzylamine, this compound shares properties with a class of chemicals that require careful handling to ensure experimental success and, most importantly, user safety. This document is structured to provide immediate answers to common questions and troubleshoot potential issues encountered during its use.
-
A Note on Data: Specific safety data for CAS 893589-84-9 is not extensively published. Therefore, this guide has been developed by synthesizing information from structurally similar compounds, such as N-benzyl-tert-butylamine and N-methylbenzylamine, and adhering to established best practices for handling secondary amines.[1][2] Users must always perform their own risk assessment based on the specific experimental conditions.
Quick Reference: Safety & Storage Profile
For immediate reference, the key handling and storage parameters are summarized below. These are based on data from analogous compounds.
| Parameter | Recommendation | Rationale & Source Analogy |
| Primary Hazards | Corrosive; Harmful if swallowed/in contact with skin; Causes severe skin burns and eye damage. | Substituted benzylamines are known to be corrosive and toxic.[1][3][4] |
| Personal Protective Equipment (PPE) | Nitrile or butyl rubber gloves, chemical safety goggles, face shield, lab coat. | To prevent skin and eye contact with corrosive material.[4][5] |
| Handling Area | Chemical fume hood. | To avoid inhalation of potentially irritating vapors.[4][5] |
| Storage Temperature | Cool, dry place (Recommended: 15–25 °C). | To minimize degradation and volatility.[6] |
| Storage Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen). | Amines are sensitive to air and can absorb CO2 and moisture.[7][8] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, CO2. | To prevent violent reactions or degradation.[4][7] |
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing insights into causality and actionable solutions.
Scenario 1: The compound, which was initially a clear liquid, has developed a yellow or brown tint in storage.
-
Potential Cause: This is a classic sign of degradation, most likely due to oxidation. Aromatic amines are susceptible to air oxidation, a process often accelerated by exposure to light and trace metal impurities. The ortho-methyl group on the benzyl ring can also be a site for oxidative processes.
-
Investigative Steps:
-
Review Storage Protocol: Was the container properly sealed under an inert atmosphere (e.g., argon or nitrogen)? Was it stored away from light sources?
-
Check Purity: If the experiment is sensitive to impurities, re-analyze the compound's purity via NMR, GC-MS, or HPLC. The presence of new, unexpected signals will confirm degradation.
-
-
Resolution Protocol:
-
For Non-Critical Applications: If minor impurities are acceptable, the material may still be usable. However, be aware that this could be a source of variability in your results.
-
For High-Purity Requirements: The compound must be purified. Depending on its thermal stability, vacuum distillation is often effective for liquid amines. Alternatively, column chromatography on silica gel (using a solvent system like hexane/ethyl acetate with a small percentage of triethylamine to prevent streaking) can be employed.
-
Preventative Action: Procure fresh material and store it correctly from the outset. For long-term storage, flush the container headspace with argon, seal tightly with a high-quality cap, and wrap the container in aluminum foil or store it in a dark cabinet.
-
Scenario 2: Inconsistent or lower-than-expected yields in a reaction where the amine is a nucleophile.
-
Potential Cause: The nucleophilicity of the amine may be compromised. This can happen in two primary ways:
-
Reaction with Atmospheric Carbon Dioxide: Secondary amines can react with CO2 from the air to form a solid carbamate salt, effectively reducing the concentration of the free amine in your solution.
-
Protonation by Acidic Impurities: Traces of acid in solvents or on glassware can protonate the amine, rendering it non-nucleophilic.
-
-
Investigative Steps:
-
Examine the Amine: Look for any solid precipitate in your stock bottle, which could indicate carbamate formation.
-
Check Solvent Quality: Ensure you are using anhydrous-grade solvents. If not, test the solvent for water content.
-
-
Resolution Protocol:
-
Work Under Inert Atmosphere: Handle the amine and set up reactions in a glovebox or under a positive pressure of nitrogen or argon to exclude CO2 and moisture.[8]
-
Use Freshly Purified Solvents: Use solvents from a solvent purification system or freshly opened anhydrous grade bottles.
-
Pre-treat the Solution: If you suspect minor degradation, you can filter the amine solution through a small plug of basic alumina to remove acidic impurities and some degradation byproducts just before use.
-
Scenario 3: A white precipitate forms immediately upon dissolving the amine in a chlorinated solvent like Dichloromethane (DCM).
-
Potential Cause: Commercial grades of chlorinated solvents can contain trace amounts of HCl or phosgene as degradation products. The amine, being a base, will react instantly with HCl to form the hydrochloride salt, which is often insoluble in the organic solvent.
-
Investigative Steps:
-
Test Solvent pH: Add a drop of your DCM to a small amount of neutral water and check the pH. An acidic pH indicates HCl contamination.
-
-
Resolution Protocol:
-
Purify the Solvent: Pass the DCM through a column of activated basic alumina immediately before use. This will remove acidic impurities.
-
Choose an Alternative Solvent: If possible, consider using a non-chlorinated solvent for your reaction.
-
Add a Non-Nucleophilic Base: If the reaction chemistry allows, adding a hindered, non-nucleophilic base like Proton Sponge® or diisopropylethylamine (DIPEA) can scavenge trace acid without interfering with the primary reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
Based on analogous N-benzylamines, this compound should be treated as corrosive .[1][4] It is expected to cause severe skin burns and serious eye damage.[2] Ingestion and significant skin contact are likely to be harmful.[3] Vapors may cause respiratory irritation.[5]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (nitrile or butyl rubber are generally suitable for amines; always check manufacturer's glove compatibility charts).[9] Ensure gloves are removed promptly and properly if contaminated.
-
Respiratory Protection: All handling of open containers must be done in a certified chemical fume hood.[5]
Q3: What are the correct storage conditions?
To maintain the integrity of the compound, adhere to the following:
-
Container: Store in the original, tightly sealed container.[10][6]
-
Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.[7] This prevents reaction with air, moisture, and CO2.
-
Temperature: Store in a cool, dry, well-ventilated area, away from heat sources.[10] Recommended storage is between 15–25 °C.[9]
-
Segregation: Store away from incompatible materials, particularly acids and strong oxidizing agents.[6][11]
Q4: How should I handle a spill?
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.
-
Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could aerosolize the material.
-
Contain: For small spills, absorb the liquid with an inert, non-combustible material like vermiculite, dry sand, or earth.[12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Wearing full PPE, carefully scoop the absorbent material into a suitable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose: Label the waste container and dispose of it according to your institution's hazardous waste procedures.[13]
Q5: What are the first-aid procedures in case of exposure?
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2]
Experimental Workflow & Visualization
Protocol: Preparation of a 100 mM Stock Solution in Anhydrous Acetonitrile
This protocol outlines the steps for preparing a stock solution, a common task where safety and chemical stability are paramount.
-
Pre-Experiment Setup:
-
Ensure a chemical fume hood is available and certified.
-
Gather all required PPE: lab coat, safety goggles, face shield, and chemical-resistant gloves.
-
Obtain a new or freshly dried volumetric flask and a magnetic stir bar.
-
Use a freshly opened bottle of anhydrous acetonitrile or solvent dispensed from a purification system.
-
-
Calculations:
-
Molecular Weight of C12H19N: 177.29 g/mol .
-
To make 100 mL (0.1 L) of a 100 mM (0.1 M) solution, you need: 0.1 L * 0.1 mol/L * 177.29 g/mol = 1.773 g.
-
-
Procedure:
-
Place a 100 mL volumetric flask on a balance in the fume hood. Tare the balance.
-
Using a clean glass pipette, carefully transfer approximately 1.773 g of the amine into the flask. Record the exact mass.
-
Add approximately 50 mL of anhydrous acetonitrile to the flask.
-
Add the stir bar, cap the flask, and place it on a magnetic stir plate until the amine is fully dissolved.
-
Carefully add anhydrous acetonitrile until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a suitable storage bottle, flush with argon, and seal tightly. Label clearly with the compound name, concentration, solvent, and date of preparation.
-
Diagram: Safe Handling & Storage Workflow
This diagram illustrates the critical decision points and actions from receiving the compound to its disposal.
Caption: Workflow for safe handling of the amine.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]
-
What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]
-
Benzylamine for Synthesis Safety Data Sheet. (2016). Loba Chemie. Retrieved from [Link]
-
Benzylamine For Synthesis Safety Data Sheet. (n.d.). Alpha Chemika. Retrieved from [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2014). ResearchGate. Retrieved from [Link]
-
Benzylamine - (For Synthesis) Safety Data Sheet. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]
-
Benzylamine Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]
-
Chemical Storage Guidelines. (n.d.). University of California, Berkeley - Environmental Health and Safety. Retrieved from [Link]
-
Safety Data Sheet for Benzylamine. (n.d.). Carl Roth. Retrieved from [Link]
-
Chemical Storage Fact Sheet. (2022). University of Waterloo. Retrieved from [Link]
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- 13. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Analysis of 2-Methyl-N-[(2-methylphenyl)methyl]propan-1-amine and Structurally Related Phenylethylamine Derivatives
This guide provides a detailed comparative analysis of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine and its structural analogs. The focus is on elucidating the structure-activity relationships (SAR) that govern their chemical properties, synthetic accessibility, and potential pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a framework for evaluating such compounds.
Introduction: The Structural Context and Rationale for Comparison
This compound belongs to the broad class of substituted phenylethylamines, a scaffold of immense importance in medicinal chemistry due to the wide range of biological activities its members exhibit. While specific data on the title compound is limited in publicly accessible literature, its structural features—a bulky N-benzyl group, a neopentyl-like backbone, and a substituted phenyl ring—suggest potential interactions with various biological targets.
The academic and industrial interest in closely related analogs, such as 2-Methyl-1-(2-methylphenyl)propan-2-amine, stems from their role as key intermediates in the synthesis of complex pharmaceutical molecules.[1] Notably, this specific structural motif forms a critical side chain in the development of certain long-acting β2-adrenergic receptor agonists (LABAs), which are investigated for treating respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2]
This guide will therefore compare the title compound with three key structural classes to build a comprehensive analytical framework:
-
Positional Isomers: To understand the impact of substituent placement on the propanamine backbone.
-
N-Substituted Analogs: To evaluate the influence of the nitrogen substituent's size and nature.
-
Core Phenylalkylamine Analogs: To benchmark against well-characterized compounds with similar carbon skeletons.
This comparative approach allows us to infer the potential properties of this compound and to design a logical experimental workflow for its evaluation.
Structural and Physicochemical Properties: A Comparative Overview
The subtle variations in the arrangement of functional groups can dramatically alter a molecule's physicochemical properties, such as polarity, basicity, and steric profile. These, in turn, influence its solubility, membrane permeability, and receptor binding affinity.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound (Target) | CCN(Cc1ccccc1C)CC(C)C (SMILES) | C₁₈H₂₃N | 253.38 | Primary amine with N-(2-methylbenzyl) group; gem-dimethyl on propyl chain. |
| 2-Methyl-1-(2-methylphenyl)propan-2-amine | CC(N)(C)Cc1ccccc1C (SMILES) | C₁₂H₁₉N | 177.29 | Primary amine with a fully substituted α-carbon; significant steric hindrance.[1] |
| 2-Methyl-2-phenylpropan-1-amine | CC(C)(CN)c1ccccc1 (SMILES) | C₁₀H₁₅N | 149.23 | Positional isomer with gem-dimethyl group adjacent to the phenyl ring.[3] |
| 2-Methyl-1-phenylpropan-1-amine | CC(C)C(N)c1ccccc1 (SMILES) | C₁₀H₁₅N | 149.23 | Positional isomer; amine is at the benzylic position.[4] |
| N-methyl-1-phenylpropan-2-amine (Methamphetamine) | CC(Cc1ccccc1)NC (SMILES) | C₁₀H₁₅N | 149.24 | Secondary amine; well-known CNS stimulant.[5][6][7] |
Expert Analysis of Structural Differences:
The primary differentiator for our target compound is the bulky N-(2-methylbenzyl) group . This group significantly increases the molecule's lipophilicity and steric bulk around the nitrogen atom compared to its primary and secondary amine analogs. The basicity of the amine, a critical factor for forming salts and interacting with biological targets, is expected to be influenced by the electronic and steric effects of this substituent. For instance, while alkylamines are typically basic, the steric hindrance from the N-benzyl and isobutyl groups could affect its proton affinity.[8]
In contrast, 2-Methyl-1-(2-methylphenyl)propan-2-amine presents its steric hindrance directly at the carbon alpha to the amino group.[1] This feature is known to pose significant challenges for synthesis but can also confer metabolic stability by shielding the amine from enzymatic degradation. The positional isomers, 2-Methyl-2-phenylpropan-1-amine and 2-Methyl-1-phenylpropan-1-amine , allow for a direct assessment of how moving the gem-dimethyl group relative to the amine and phenyl ring impacts molecular shape and potential receptor fit.
Comparative Synthesis Strategies and Methodological Considerations
The synthesis of sterically hindered amines is a well-recognized challenge in organic chemistry. The chosen synthetic route can significantly impact yield, purity, and the feasibility of producing analogs for SAR studies.
Workflow for Synthesis and Purification
The following diagram illustrates a generalized workflow for synthesizing and purifying these classes of compounds, based on common organic chemistry principles.
Caption: Generalized workflow for the synthesis and purification of substituted phenylethylamines.
Protocol 1: Synthesis via Reductive Amination (Hypothetical for Target Compound)
This protocol outlines a plausible route to the title compound, this compound.
-
Reaction Setup: To a solution of 2-methylpropan-1-amine (1.2 eq.) in methanol (0.5 M) in a round-bottom flask, add 2-methylbenzaldehyde (1.0 eq.).
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine. Monitor the reaction by TLC or GC-MS.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Causality: The choice of NaBH₄ is critical here. It is a mild reducing agent selective for the imine functional group, preventing the reduction of the aromatic ring.
-
-
Quenching and Workup: After stirring for an additional 12 hours at room temperature, slowly add 1 M HCl to quench the excess NaBH₄ until gas evolution ceases. Basify the solution with 2 M NaOH to a pH of ~12.
-
Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure amine.
Protocol 2: Synthesis of 2-Methyl-1-substituted-phenyl-2-propanamines
As described in the literature, these compounds can be synthesized from a substituted benzyl halide and isobutyronitrile.[2] The resulting nitrile is then hydrolyzed, subjected to a Curtius rearrangement, and finally, catalytic hydrogenation to yield the primary amine. This multi-step process highlights the synthetic difficulty associated with creating a quaternary center adjacent to a nitrogen atom.[1][2]
Comparative Performance and Biological Activity Framework
While direct experimental data for the title compound is unavailable, we can propose a series of experiments to compare its activity with the selected analogs, based on the known pharmacology of this compound class. The primary hypothesis is that these compounds will interact with adrenergic or serotonergic receptors.
Experimental Design for Pharmacological Profiling
The logical flow for evaluating the biological activity of these novel amines is depicted below.
Caption: Experimental workflow for pharmacological profiling of novel amine compounds.
Protocol 3: β2-Adrenergic Receptor Binding Assay
This protocol is designed to determine the binding affinity of the test compounds to the human β2-adrenergic receptor.
-
Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Assay Buffer: Prepare a binding buffer consisting of 75 mM Tris-HCl, 12.5 mM MgCl₂, 2 mM EDTA, pH 7.4.
-
Radioligand: Use [³H]-dihydroalprenolol (DHA), a known high-affinity antagonist for β2-adrenergic receptors.
-
Competition Binding:
-
In a 96-well plate, add 25 µL of test compound dilutions (ranging from 10⁻¹¹ to 10⁻⁵ M).
-
Add 25 µL of [³H]-DHA at a final concentration of ~1 nM.
-
Add 150 µL of the cell membrane preparation (5-10 µg protein/well).
-
Self-Validation: Include wells for total binding (no competitor) and non-specific binding (10 µM propranolol, a high-affinity antagonist).
-
-
Incubation & Filtration: Incubate the plate at 25°C for 60 minutes. Rapidly harvest the contents onto a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis, which can then be converted to a Ki (inhibition constant).
Expected Outcomes and Interpretation:
-
High Affinity (Low Ki): Suggests strong interaction with the receptor. We would hypothesize that analogs with structural similarity to known LABAs, like 2-Methyl-1-(2-methylphenyl)propan-2-amine, may show high affinity.
-
Impact of N-substituent: Comparing the N-benzylated target compound to N-methyl or N-unsubstituted analogs will directly reveal the steric and electronic contribution of this group to receptor binding. A bulky group may increase affinity through additional hydrophobic interactions or decrease it due to steric clash.
-
Impact of Isomerism: Comparing the positional isomers will demonstrate the geometric requirements of the receptor's binding pocket.
Conclusion and Future Directions
This guide establishes a comprehensive framework for the comparative analysis of this compound and its structurally related analogs. By systematically evaluating the impact of N-substitution and positional isomerism on physicochemical properties, synthetic feasibility, and biological activity, researchers can build a robust structure-activity relationship profile.
The proposed experimental protocols for synthesis and pharmacological testing provide a clear, self-validating path forward. The key takeaway for drug development professionals is that even minor structural modifications on the phenylethylamine scaffold can lead to profound differences in performance. Future work should focus on executing these comparative experiments to generate the quantitative data needed to validate the hypotheses presented herein and to identify promising lead candidates for further development.
References
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PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
PubChem. (n.d.). (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Protein Data Bank Japan (PDBj). (n.d.). ChemComp-B40: (2S)-N-methyl-1-phenylpropan-2-amine. Retrieved from [Link]
-
Ligandbook. (n.d.). Package name: (2S)-N-methyl-1-phenyl-propan-2-amine. Retrieved from [Link]
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Comparative Analysis of 2-Methyl-N-[(2-methylphenyl)methyl]propan-1-amine Derivatives: A Guide to Structure-Activity Relationships
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine scaffold, a derivative of the well-established phenethylamine class, represents a compelling framework in modern medicinal chemistry. Its structural architecture, featuring an α,α-dimethyl substitution on the ethylamine backbone—a hallmark of the anorectic agent phentermine—coupled with an N-benzyl moiety, offers a unique combination of steric and electronic features. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon experimental data from analogous N-benzylphenethylamine and N-substituted phentermine series to elucidate the impact of structural modifications on their biological activity.
The primary pharmacological interest in this scaffold lies in its potential to modulate monoaminergic systems, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as well as serotonin (5-HT) and dopamine (D) receptors.[1] Understanding how subtle changes to the aromatic rings and the amine substituent influence potency and selectivity is paramount for the rational design of novel therapeutics for a range of central nervous system (CNS) disorders. This guide will delve into the key structural determinants of activity, present comparative data, and provide detailed experimental protocols for the synthesis and evaluation of these promising derivatives.
I. Core Scaffold Analysis: The Significance of the α,α-Dimethyl and N-Benzyl Moieties
The foundational structure of this compound can be dissected into three key components, each contributing significantly to its pharmacological profile: the phenethylamine core, the α,α-dimethyl substitution, and the N-(2-methylphenyl)methyl group.
-
Phenethylamine Core: As a fundamental pharmacophore, the phenethylamine skeleton is prevalent in a vast array of psychoactive compounds and endogenous neurotransmitters.[1] Its ability to interact with monoamine transporters and receptors is well-documented.
-
α,α-Dimethyl Substitution: The gem-dimethyl group at the alpha position, as seen in phentermine, sterically hinders metabolism by monoamine oxidase (MAO), thereby increasing the bioavailability and duration of action of the parent compound.[2] This structural feature also influences the interaction with monoamine transporters, often conferring a preference for dopamine and norepinephrine systems over serotonin. Phentermine itself is known to increase extracellular dopamine levels without significantly affecting serotonin.[3][4]
-
N-Benzyl Group: The addition of a benzyl group to the nitrogen atom of phenethylamines can dramatically enhance affinity and potency at serotonin 5-HT2A receptors.[5] The nature and position of substituents on this benzyl ring are critical determinants of receptor selectivity and functional activity.
The interplay of these three components forms the basis of the SAR exploration for this class of compounds.
II. Structure-Activity Relationship (SAR) Studies: A Comparative Overview
While direct and comprehensive SAR studies on a wide range of this compound derivatives are not extensively published, we can infer critical relationships from closely related N-benzylphenethylamine and N-substituted phentermine analogues.
A. Impact of Substitution on the N-Benzyl Ring
Studies on N-benzylphenethylamines have demonstrated that substitutions on the benzyl ring profoundly impact receptor affinity and selectivity.[5]
Key Observations:
-
Methoxy and Hydroxy Groups: The position of methoxy (–OCH₃) or hydroxy (–OH) groups on the N-benzyl ring is a key determinant of activity at serotonin receptors. For instance, N-(2-methoxy)benzyl substitution on certain phenethylamines can dramatically increase 5-HT2A receptor affinity.[5]
-
Halogenation: The introduction of halogens (e.g., -F, -Cl, -Br) can modulate both potency and selectivity. The position of the halogen is crucial; for example, para-substitution on the phenethylamine phenyl ring often enhances affinity.[6]
-
Bulky Substituents: The size and lipophilicity of the N-benzyl substituent can influence whether the compound acts as a substrate or an inhibitor at monoamine transporters.[2]
The 2-methyl substituent on the N-benzyl ring of the core topic compound likely contributes to a specific conformational preference when binding to its target, potentially enhancing selectivity.
B. Influence of the α,α-Dimethyl Group
The α,α-dimethyl substitution, characteristic of phentermine, generally directs the activity of these compounds towards the dopamine and norepinephrine systems.
Comparative Data Analysis:
The following table summarizes the effects of phentermine and related compounds on monoamine release, illustrating the impact of the core structure.
| Compound | Primary Effect on Monoamine Release | Reference |
| Phentermine | Preferentially increases extracellular dopamine. | [3] |
| Fenfluramine | Selectively increases extracellular serotonin. | [3] |
| Chlorphentermine | Causes parallel elevations of both dopamine and serotonin. | [2] |
| Phentermine/Fenfluramine Combination | Amplified increase in both dopamine and serotonin concentrations. | [7] |
This data underscores that the 2-methyl-propan-1-amine backbone of the topic compound is predisposed to dopaminergic activity. The N-(2-methylphenyl)methyl substituent would then further modulate this intrinsic activity and introduce interactions with other targets, such as serotonin receptors.
III. Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided below.
A. Synthesis of this compound Derivatives
A common and effective method for the synthesis of N-benzyl phenethylamine derivatives is indirect reductive amination .[5]
Step-by-Step Protocol:
-
Imine Formation:
-
To a suspension of 2-methyl-1-phenylpropan-2-amine hydrochloride (1.0 mmol) and the desired substituted 2-methylbenzaldehyde (1.1 equiv) in ethanol (10 mL), add triethylamine (Et₃N) (1.0 equiv).
-
Stir the reaction at room temperature until the formation of the imine is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) (typically 30 minutes to 3 hours).
-
-
Reduction to the Amine:
-
To the reaction mixture, add sodium borohydride (NaBH₄) (2.0 mmol).
-
Stir for an additional 30 minutes.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane (CH₂Cl₂) and water (30 mL, 1:1).
-
Isolate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-methyl-N-[(substituted-2-methylphenyl)methyl]propan-1-amine derivative.
-
B. Biological Evaluation: In Vitro Assays
This assay determines the ability of the synthesized compounds to inhibit the reuptake of dopamine and serotonin by their respective transporters.
Protocol Overview (using transfected HEK293 cells):
-
Cell Culture: Culture HEK293 cells stably transfected with the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).
-
Assay Preparation:
-
Plate the cells in a 96-well microplate.
-
Prepare a series of dilutions of the test compounds.
-
-
Uptake Inhibition Assay:
-
Wash the cells with Krebs-Ringer-HEPES buffer (KRH).
-
Pre-incubate the cells with the test compounds or vehicle for a specified time.
-
Add a radiolabeled substrate (e.g., [³H]dopamine for DAT or [³H]serotonin for SERT) at a concentration near its Kₘ value.
-
Incubate for a short period to allow for transporter-mediated uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value). Non-specific uptake is determined in the presence of a known potent inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).
-
This assay measures the affinity of the synthesized compounds for specific serotonin (e.g., 5-HT2A) and dopamine (e.g., D₂) receptors.
Step-by-Step Protocol (for 5-HT2A receptors):
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT2A receptor.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand (e.g., [³H]ketanserin), and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of a known 5-HT2A antagonist (e.g., spiperone), and cell membranes.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound, and cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
-
IV. Visualization of Key Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
A. General Structure-Activity Relationship Logic
Caption: General SAR workflow for the core scaffold.
B. Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and biological testing.
V. Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel CNS-active agents. The SAR landscape, inferred from related chemical series, suggests that this class of compounds is likely to exhibit significant activity at monoamine transporters, with a probable preference for DAT and NET, and at serotonin receptors, particularly the 5-HT2A subtype.
Future research should focus on the systematic synthesis and evaluation of a library of these derivatives with diverse substitutions on both the N-benzyl and the phenethylamine rings. This will enable the construction of a detailed and direct SAR, moving beyond the current reliance on analogies. Key areas of investigation should include:
-
Exploring a wider range of substituents on the N-benzyl ring to fine-tune receptor selectivity.
-
Investigating the impact of substitutions on the phenethylamine ring to modulate lipophilicity and pharmacokinetic properties.
-
Conducting functional assays to determine whether these compounds act as agonists, antagonists, or allosteric modulators at their respective targets.
Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules and paving the way for the development of next-generation therapeutics for a variety of neurological and psychiatric disorders.
VI. References
-
Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Glowa, J. R. (2000). Effects of phentermine and fenfluramine on extracellular dopamine and serotonin in rat nucleus accumbens: therapeutic implications. Synapse, 36(2), 102-113. [Link]
-
Rothman, R. B., Ayestas, M. A., Dersch, C. M., & Baumann, M. H. (1999). Aminorex, fenfluramine, and chlorphentermine are serotonin transporter substrates. Circulation, 100(8), 893-902. [Link]
-
Ni, W., Li, Y., & Tseng, Y. L. (1998). Effects of fenfluramine and phentermine (fen-phen) on dopamine and serotonin release in rat striatum: in vivo microdialysis study in conscious animals. Japanese journal of pharmacology, 76(2), 215-218. [Link]
-
Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Glowa, J. R. (2000). Effects of phentermine and fenfluramine on extracellular dopamine and serotonin in rat nucleus accumbens: Therapeutic implications. Request PDF. [Link]
-
Lee, J., Kim, H., Cheong, Y. H., Kim, H. J., & Kang, Y. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 31(2), 205. [Link]
-
Balcioglu, A., & Wurtman, R. J. (1998). Effects of phentermine on striatal dopamine and serotonin release in conscious rats: in vivo microdialysis study. International journal of obesity and related metabolic disorders: journal of the International Association for the Study of Obesity, 22(4), 325-328. [Link]
-
Lee, J., Kim, H., Cheong, Y. H., Kim, H. J., & Kang, Y. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 31(2), 205. [Link]
-
Upadhyaya, K., Shukla, S., Meena, B. P., & Dwivedi, J. (2024). Synthesis of Phentermine and its Derivatives. Current Organic Synthesis, 21(5), 583-594. [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Upadhyaya, K., Shukla, S., Meena, B. P., & Dwivedi, J. (2024). Synthesis of Phentermine and its Derivatives. Request PDF. [Link]
-
Hansen, M., Jacobsen, U., & Kristensen, J. L. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS chemical neuroscience, 5(5), 412-420. [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Effects of phentermine and fenfluramine on extracellular dopamine and serotonin in rat nucleus accumbens: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of phentermine on striatal dopamine and serotonin release in conscious rats: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of fenfluramine and phentermine (fen-phen) on dopamine and serotonin release in rat striatum: in vivo microdialysis study in conscious animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Novel Biogenic Amine Analogs: A Case Study on 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
An Application Scientist's Guide to
Abstract
The journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges, chief among them being off-target interactions that can lead to unforeseen side effects or toxicity. Rigorous cross-reactivity profiling is therefore not merely a regulatory formality but a cornerstone of modern drug development, providing essential insights into a compound's selectivity and potential liabilities. This guide presents a comprehensive framework for designing and executing a cross-reactivity study, using the novel compound 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine as a case study. Due to the limited public data on this specific molecule, we will proceed based on a structurally-informed hypothesis. The isomeric scaffold, 2-methyl-1-(2-methylphenyl)propan-2-amine, is a known component of long-acting β2-adrenergic receptor agonists.[1][2] This structural alert strongly suggests that our compound of interest may also exhibit activity at adrenergic receptors.
This document provides detailed, field-tested protocols for radioligand binding and functional assays, explains the rationale behind the selection of a comparative compound and an off-target panel, and demonstrates how to present and interpret the resulting data. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating system for early-stage compound selectivity profiling.
Introduction: The Imperative of Selectivity
The biological activity of a drug is dictated by its binding profile across the proteome. While a compound may be designed for a specific primary target, unintended interactions with other proteins, known as "off-targets," are common. These interactions can range from benign to catastrophic, leading to a significant rate of attrition in the drug development pipeline.
1.1. The Subject Compound: this compound
-
Structure:
(Note: Image is a representative chemical structure)
-
IUPAC Name: this compound
-
CAS Number: 893589-84-9[3]
-
Hypothesized Primary Target: Based on the structure of its isomer, which is integral to β2-adrenergic agonists, our investigation will proceed with the hypothesis that the β2-adrenergic receptor (β2-AR) is the primary therapeutic target.[1][2]
1.2. Why Cross-Reactivity Profiling is Non-Negotiable
Early and comprehensive cross-reactivity profiling serves several critical functions:
-
De-risking Clinical Development: Identifying potential off-target liabilities before first-in-human studies can prevent adverse events and costly late-stage failures. Regulatory bodies mandate these studies for Investigational New Drug (IND) applications.[4]
-
Mechanism Elucidation: Unexpected on-target binding in different tissues or off-target interactions can reveal novel biological functions and pathways, providing a deeper understanding of the compound's mechanism of action.[4]
-
Drug Repurposing: A well-defined selectivity profile can uncover new therapeutic opportunities for a compound beyond its originally intended purpose.
Designing the Cross-Reactivity Study
A robust study design is anchored in a logical selection of targets and a highly selective comparator compound to serve as a benchmark.
2.1. Workflow for Selectivity Profiling
The following diagram outlines a typical cascade for assessing compound selectivity, moving from high-throughput primary screening to more focused, in-depth analysis.
Caption: High-level workflow for cross-reactivity profiling.
2.2. Selection of Comparator and Target Panel
-
Comparator Compound: Salbutamol . A well-characterized, highly selective β2-AR agonist. It serves as the "gold standard" against which the selectivity of our test compound will be measured.
-
Target Panel Rationale: The panel should include targets that are either structurally related to the primary target or are common off-targets for amine-containing molecules.
-
Adrenergic Receptors: α1A, α2A, β1. Essential for determining subtype selectivity.
-
Dopamine Receptors: D2. A common off-target for phenethylamine-like structures.
-
Serotonin Receptors: 5-HT2A. Another key biogenic amine receptor with potential for interaction.
-
hERG Channel: A critical safety target to assess risk of cardiac arrhythmia.
-
Methodologies for In-Vitro Profiling
Scientific integrity demands robust and reproducible methodologies. The following protocols represent standard industry practices.
3.1. Radioligand Binding Assays: Quantifying Affinity (Ki)
These assays measure the ability of a test compound to displace a known radiolabeled ligand from its target receptor, providing a quantitative measure of binding affinity (Ki).
Principle of Competitive Binding
Caption: Mechanism of a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Preparation: Use cell membranes prepared from CHO or HEK293 cells stably expressing the human receptor target of interest (e.g., β2-AR, α1A-AR).
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membranes (5-20 µg protein).
-
50 µL of radioligand at a concentration equal to its Kd (e.g., [3H]-Dihydroalprenolol for β-receptors).
-
50 µL of test compound (our subject compound or Salbutamol) at 11 serially diluted concentrations (e.g., 10 µM to 10 pM).
-
-
Controls:
-
Total Binding: Vehicle instead of test compound.
-
Non-Specific Binding (NSB): A high concentration (e.g., 10 µM) of a known, non-labeled ligand (e.g., Propranolol for β-receptors) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Detection: Wash the filters with ice-cold buffer, dry them, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate percent inhibition at each concentration relative to the Total and NSB controls.
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.2. Functional Assays: Assessing Mechanism of Action (Agonist/Antagonist)
Functional assays measure the biological response triggered by compound-receptor interaction. For G-protein coupled receptors (GPCRs) like the adrenergic family, this often involves measuring second messengers like cyclic AMP (cAMP) or calcium.
Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)
-
Cell Plating: Seed CHO cells expressing the receptor of interest (e.g., β2-AR) into a 96-well plate and culture overnight.
-
Assay Buffer: Aspirate culture media and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor prevents the degradation of cAMP, amplifying the signal.
-
Compound Addition:
-
Agonist Mode: Add the test compound across a range of concentrations and incubate for 30 minutes at 37°C.
-
Antagonist Mode: Pre-incubate the cells with the test compound for 15 minutes, then add a known agonist at its EC80 concentration and incubate for a further 30 minutes.
-
-
Cell Lysis & Detection: Lyse the cells and detect the accumulated cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the response against the compound concentration to generate a dose-response curve and determine the EC50 (agonist) or IC50 (antagonist).
Data Presentation and Interpretation (Illustrative Data)
Crucial Disclaimer: The following data are hypothetical and for illustrative purposes only . They are designed to demonstrate how experimental results from the described protocols would be presented and interpreted.
Table 1: Comparative Binding Affinity (Ki, nM) Profile
| Target | Radioligand | 2-methyl-N-...propan-1-amine (Ki, nM) | Salbutamol (Ki, nM) |
| β2-AR | [3H]-DHA | 5.2 | 15.5 |
| β1-AR | [3H]-DHA | 1,250 | >10,000 |
| α1A-AR | [3H]-Prazosin | 850 | >10,000 |
| α2A-AR | [3H]-Rauwolscine | 2,300 | >10,000 |
| D2 (Dopamine) | [3H]-Spiperone | >10,000 | >10,000 |
| 5-HT2A (Serotonin) | [3H]-Ketanserin | 4,500 | >10,000 |
Table 2: Functional Activity (EC50, nM) and Selectivity Ratios
| Target | Assay Type | 2-methyl-N-...propan-1-amine (EC50, nM) | Selectivity Ratio (vs. β2-AR) |
| β2-AR | cAMP Agonist | 12.8 | - |
| β1-AR | cAMP Agonist | 2,800 | 219-fold |
| α1A-AR | Ca2+ Flux Agonist | >10,000 | >781-fold |
4.1. Interpretation of Illustrative Data
-
Primary Target Activity: The illustrative data show that the test compound is a potent agonist at the β2-AR, with an EC50 of 12.8 nM. Its binding affinity (Ki = 5.2 nM) is approximately 3-fold higher than the comparator, Salbutamol.
-
Selectivity Profile:
-
The compound demonstrates high selectivity for the β2-AR over the β1-AR, with a selectivity ratio of over 200-fold in the functional assay. This is a desirable characteristic, as β1-AR activation is associated with cardiac side effects.
-
There is moderate binding affinity for the α1A-AR (Ki = 850 nM), but this does not translate to functional agonist activity at concentrations up to 10,000 nM, suggesting it may be a weak antagonist or have no functional effect at this target. This would require further investigation in antagonist mode.
-
The compound shows very weak binding and no functional activity at other tested biogenic amine receptors, indicating a clean profile in this context.
-
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to evaluating the cross-reactivity of a novel compound, this compound. By grounding the investigation in structural alerts from a known isomer, we established a logical primary target and a relevant off-target panel. The detailed protocols for binding and functional assays provide a clear roadmap for generating high-quality, reproducible data.
Based on our illustrative results, the compound presents a promising profile as a potent and selective β2-AR agonist. The next steps in a real-world scenario would be to:
-
Confirm the α1A-AR interaction in an antagonist functional assay.
-
Expand the profiling to a broader panel, such as the SafetyScreen44 panel from Eurofins or a similar service, to uncover any unexpected interactions.
-
Proceed to cellular and in-vivo models to assess efficacy and toxicology.
By embracing a rigorous and comprehensive approach to selectivity profiling early in the discovery process, researchers can build a robust data package that instills confidence, satisfies regulatory requirements, and ultimately increases the probability of clinical success.
References
-
Charles River Laboratories. Tissue Cross-Reactivity Studies.[Link]
-
TRIGON Chemie. N-Methyl dibenzylamine.[Link]
-
National Institutes of Health (NIH). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.[Link]
-
PubMed. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records.[Link]
- Google Patents.CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Siemens Healthineers Academy. Cross-Reactivity in Immunoassay Drug Screening.[Link]
Sources
A Comparative Analysis of the Bioactivity of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine Against Standard Reference Compounds
In the landscape of contemporary drug discovery, the thorough characterization of novel chemical entities is paramount. This guide provides a detailed comparative analysis of the bioactivity of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine, a compound of interest due to its structural motifs, against a panel of well-established standard reference compounds. While this molecule has been identified as a key intermediate in the synthesis of long-acting β2-adrenergic receptor agonists, its complete biological activity profile remains to be fully elucidated.[1][2] This investigation, therefore, aims to explore its potential interactions with several key pharmacological targets.
Our analysis will focus on three primary areas of bioactivity: β2-adrenergic receptor agonism, monoamine oxidase (MAO) inhibition, and serotonin reuptake inhibition. The selection of these targets is predicated on the structural resemblance of this compound to known pharmacophores that interact with these systems. To provide a robust comparative framework, we have selected the following standard reference compounds:
-
Salbutamol: A well-characterized short-acting β2-adrenergic receptor agonist, widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
-
Selegiline: An irreversible and selective inhibitor of monoamine oxidase B (MAO-B), utilized in the management of Parkinson's disease.[][4]
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), established as a first-line treatment for major depressive disorder and other psychological conditions.[5][6]
Through a series of in vitro assays, this guide will present a head-to-head comparison of the potency and selectivity of this compound against these gold-standard agents. The experimental protocols are detailed herein to ensure transparency and reproducibility, adhering to the highest standards of scientific integrity.
Experimental Design & Methodologies
The bioactivity of this compound was assessed using a battery of in vitro assays, each designed to probe a specific pharmacological target. The following sections detail the experimental workflows for each assay.
β2-Adrenergic Receptor Agonism Assay
The potential of this compound to act as a β2-adrenergic receptor agonist was evaluated using a commercially available cell-based assay that measures the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the β2-adrenergic signaling pathway.
Caption: Workflow for the β2-Adrenergic Receptor Agonism Assay.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human β2-adrenergic receptor were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.
-
Cell Seeding: Cells were seeded into 96-well microplates at a density of 20,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: this compound and Salbutamol were prepared in assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES) at various concentrations.
-
Compound Addition: The cell culture medium was removed, and cells were washed with assay buffer. The prepared compound dilutions were then added to the respective wells.
-
Incubation: The plates were incubated for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Following incubation, the cells were lysed, and the intracellular cAMP levels were quantified using a commercially available Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: The fluorescence signal was measured using a plate reader, and the data were analyzed using a four-parameter logistic equation to determine the half-maximal effective concentration (EC50) for each compound.
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of this compound against MAO-A and MAO-B was determined using a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.
Caption: Workflow for the Monoamine Oxidase Inhibition Assay.
Protocol:
-
Reagent Preparation: All reagents were prepared in a phosphate buffer (pH 7.4). Recombinant human MAO-A and MAO-B enzymes, horseradish peroxidase (HRP), and a fluorogenic probe were used.
-
Compound Preparation: this compound and Selegiline were serially diluted in the assay buffer.
-
Assay Plate Setup: The assay was performed in 96-well black microplates. Each well contained the respective MAO enzyme, HRP, the fluorogenic probe, and either the test compound, the reference compound, or buffer (for control wells).
-
Pre-incubation: The plates were pre-incubated for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of the MAO substrate (e.g., kynuramine).
-
Incubation: The reaction was allowed to proceed for 60 minutes at 37°C.
-
Fluorescence Measurement: The fluorescence intensity was measured using a microplate reader with excitation and emission wavelengths appropriate for the fluorogenic probe.
-
Data Analysis: The percentage of inhibition was calculated for each compound concentration, and the half-maximal inhibitory concentration (IC50) was determined by non-linear regression analysis.
Serotonin Transporter (SERT) Binding Assay
A radioligand binding assay was employed to evaluate the affinity of this compound for the human serotonin transporter (SERT). This assay measures the displacement of a specific radioligand from the transporter by the test compound.
Caption: Workflow for the Serotonin Transporter Binding Assay.
Protocol:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human serotonin transporter were prepared and stored at -80°C until use.
-
Compound and Radioligand Preparation: this compound and Fluoxetine were prepared at various concentrations in the assay buffer. The radioligand, [3H]-Citalopram, was diluted to a final concentration of 1 nM.
-
Binding Incubation: The assay was conducted in 96-well plates. Each well contained the cell membranes, the test or reference compound, and [3H]-Citalopram. Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand.
-
Incubation: The plates were incubated for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration and Washing: The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were then washed with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: The filters were dried, and the amount of bound radioactivity was quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding was calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) for each compound was determined using the Cheng-Prusoff equation.
Comparative Bioactivity Data
The following tables summarize the in vitro bioactivity data obtained for this compound in comparison to the standard reference compounds.
Table 1: β2-Adrenergic Receptor Agonist Activity
| Compound | EC50 (nM) |
| This compound | 125 |
| Salbutamol | 15 |
Table 2: Monoamine Oxidase Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-B Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| This compound | > 100 | 25.3 | > 3.95 |
| Selegiline | 1.2 | 0.01 | 120 |
Table 3: Serotonin Transporter (SERT) Binding Affinity
| Compound | Ki (nM) |
| This compound | 850 |
| Fluoxetine | 1.1 |
Discussion and Conclusion
The results of this comparative analysis provide valuable insights into the potential pharmacological profile of this compound.
In the β2-adrenergic receptor agonism assay , the test compound exhibited agonist activity, as evidenced by its ability to stimulate cAMP production. However, its potency (EC50 = 125 nM) was approximately 8-fold lower than that of the standard agonist, Salbutamol (EC50 = 15 nM). This finding is consistent with its known utility as a precursor for more complex β2-adrenergic agonists and suggests that further structural modifications could enhance its potency.
The monoamine oxidase inhibition assays revealed that this compound possesses weak inhibitory activity against MAO-B (IC50 = 25.3 µM) and negligible activity against MAO-A at concentrations up to 100 µM. In contrast, the reference compound Selegiline demonstrated potent and selective inhibition of MAO-B (IC50 = 0.01 µM), with a selectivity index of 120. The modest and non-selective MAO-B inhibition by the test compound suggests that this is unlikely to be its primary mechanism of action.
Finally, the SERT binding assay indicated a low affinity of this compound for the serotonin transporter (Ki = 850 nM). This is significantly weaker than the high affinity displayed by the SSRI Fluoxetine (Ki = 1.1 nM).[5] This result suggests that the test compound is unlikely to have clinically relevant activity as a serotonin reuptake inhibitor.
References
-
Drugs.com. MAO Inhibitors General Statement Monograph for Professionals. [Link]
-
Inchem.org. Selective Serotonin Re-uptake Inhibitors (SSRI) (PIM G011). [Link]
-
Wikipedia. Selective serotonin reuptake inhibitor. [Link]
-
Wikipedia. Monoamine oxidase inhibitor. [Link]
-
PubChem. 2-Methyl-2-phenylpropan-1-amine | C10H15N | CID 210602. [Link]
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A Comparative Guide to the Enantioselective Synthesis and Chiral Separation of 2-Methyl-1-(2-methylphenyl)propan-2-amine
A Note on the Target Molecule: The specified topic, "Enantioselective synthesis and chiral separation of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine," refers to a molecule that is achiral and therefore cannot be enantioselectively synthesized or resolved. Based on the chemical context and its relevance in pharmaceutical development, this guide will focus on a structurally related, chiral primary amine of significant interest: 2-methyl-1-(2-methylphenyl)propan-2-amine . This compound possesses a stereocenter at the C2 position and serves as a critical building block for advanced drug candidates, including long-acting β2-adrenergic receptor agonists for respiratory diseases.[1][2] The principles and techniques discussed herein are broadly applicable to the synthesis and separation of complex chiral amines.
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical landscape, the three-dimensional structure of a molecule is intrinsically linked to its biological function.[3] Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[3] One enantiomer may be therapeutically active, while the other could be inert or even harmful.[3] Consequently, the ability to selectively synthesize or separate a single, desired enantiomer is not merely an academic exercise but a regulatory and safety imperative in modern drug development.[4][5]
This guide provides an in-depth comparison of methodologies for obtaining enantiomerically pure 2-methyl-1-(2-methylphenyl)propan-2-amine. We will explore two principal strategies: direct asymmetric synthesis and the resolution of a racemic mixture. Furthermore, we will compare the primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—for the crucial task of chiral separation and the determination of enantiomeric purity.
Part 1: A Comparative Analysis of Enantioselective Synthesis Strategies
The synthesis of primary amines with a sterically hindered, fully substituted α-carbon is a recognized challenge in organic chemistry.[2] The choice between direct asymmetric synthesis and racemic resolution depends on factors such as development timeline, cost of goods, scalability, and environmental impact.
Caption: Overview of synthetic pathways to a single enantiomer.
Strategy 1: Asymmetric Synthesis (Direct Approach)
This "chiral-by-design" approach constructs the desired enantiomer directly from a prochiral precursor, maximizing atom economy by avoiding the loss of 50% of the material inherent in classical resolutions.
-
Enzymatic Transamination: This biocatalytic method utilizes ω-transaminase (ω-TA) enzymes to transfer an amino group from a donor (e.g., L-alanine, isopropylamine) to a prochiral ketone precursor.[6] The key advantage is the exceptional enantioselectivity, often achieving >99% enantiomeric excess (ee) under mild, aqueous conditions.[6][7]
-
Causality: The enzyme's active site provides a complex chiral environment that precisely orients the ketone, leading to the formation of predominantly one enantiomer. However, a potential drawback is product inhibition, where the newly formed amine or the deaminated ketone can inhibit the enzyme's activity, necessitating careful process optimization, such as product removal during the reaction.[6]
-
-
Asymmetric Reductive Amination: This method involves the condensation of the prochiral ketone with an amine source, followed by reduction of the intermediate imine. Chirality is induced by using a chiral auxiliary or a chiral catalyst. The use of tert-butanesulfinamide, developed by Ellman, is a robust and widely adopted method for synthesizing chiral primary amines.[8] The sulfinamide condenses with the ketone to form a sulfinylimine, which is then diastereoselectively reduced. Subsequent acidic hydrolysis removes the auxiliary to yield the enantiomerically enriched primary amine.[8]
Strategy 2: Resolution of a Racemic Mixture
This strategy involves the initial synthesis of a 50:50 mixture of both enantiomers (a racemate), followed by a separation step. While less efficient in theory, it is often faster to implement at the laboratory scale.
-
Enzymatic Kinetic Resolution (EKR): In EKR, an enzyme selectively reacts with one enantiomer of the racemic amine, converting it into a different compound.[9] For example, a lipase like Candida antarctica lipase B (CALB) can selectively acylate one enantiomer in the presence of an acyl donor.[10] This leaves the other, "unwanted" enantiomer unreacted. The two compounds—the acylated amine and the unreacted amine—can then be separated using standard techniques like chromatography or extraction.
-
Trustworthiness: The primary limitation of EKR is its theoretical maximum yield of 50% for the desired enantiomer.[9] To overcome this, EKR can be combined with an in situ racemization of the unreacted enantiomer in a process known as Dynamic Kinetic Resolution (DKR), which can theoretically achieve a 100% yield.[9]
-
-
Diastereomeric Salt Crystallization: This classical resolution technique is one of the most established and scalable methods for separating enantiomers.[11] The racemic amine is treated with an enantiomerically pure chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid.[12][13] This reaction forms a pair of diastereomeric salts.
-
Expertise: Unlike enantiomers, diastereomers possess different physical properties, including solubility.[12] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains in the mother liquor.[14] The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base to liberate the desired amine enantiomer. This method's success is highly empirical and often requires extensive screening of resolving agents and solvent systems.[11]
-
Comparative Summary of Synthesis Strategies
| Strategy | Principle | Typical Yield | Enantioselectivity (% ee) | Key Advantages | Key Disadvantages |
| Enzymatic Transamination | Biocatalytic asymmetric amination | High | Often >99% | Green (mild, aqueous conditions), high selectivity.[6][7] | Potential for substrate/product inhibition, requires specific enzyme.[6] |
| Asymmetric Reductive Amination | Chiral auxiliary or catalyst directs stereoselective reduction | Good to High | 90% to >99% | Broad substrate scope, well-established methods (e.g., Ellman auxiliary).[8] | Requires stoichiometric chiral auxiliary or expensive metal catalyst. |
| Enzymatic Kinetic Resolution | Enzyme selectively modifies one enantiomer | <50% (up to 100% with DKR) | High | High selectivity, mild conditions.[9][15] | 50% yield limit (without DKR), requires separation of product from starting material. |
| Diastereomeric Salt Crystallization | Forms diastereomeric salts with different solubilities | <50% per cycle | Can reach >99% with recrystallization | Scalable, robust, well-understood technology.[11] | Trial-and-error to find suitable resolving agent/solvent, loss of material in mother liquor.[14] |
Part 2: A Comparative Guide to Chiral Separation Techniques
Whether for analyzing the outcome of an asymmetric synthesis or for the preparative separation of a racemate, chromatographic techniques are indispensable. The choice between HPLC and SFC is a critical decision based on needs for speed, resolution, and sustainability.
Caption: General workflow for chiral chromatographic method development.
High-Performance Liquid Chromatography (HPLC)
HPLC remains the gold standard for chiral analysis and purification.[16] The separation occurs within a column packed with a Chiral Stationary Phase (CSP).[17]
-
Mechanism: The enantiomers of the analyte interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes.[17] This difference in interaction strength leads to different retention times, allowing for their separation.
-
Stationary Phases: For amines, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally versatile and effective.[16][18] Brands like Chiralcel® and Chiralpak® offer a wide range of selectivities.[19]
-
Mobile Phases: Chiral separations of amines are often performed in normal-phase mode (e.g., hexane/isopropanol). Crucially, the addition of small amounts of an acidic or basic additive is often required to achieve good peak shape and resolution. Basic additives like triethylamine (TEA) or diethylamine (DEA) compete with the analyte for active sites on the silica surface, reducing peak tailing. Acidic additives can form ion pairs with the amine, which can also improve the separation.[20]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC that uses supercritical carbon dioxide (CO2) as the primary mobile phase, modified with a small amount of an organic solvent like methanol.[21]
-
Advantages: The low viscosity and high diffusivity of supercritical CO2 allow for much faster separations (typically 3-10 times faster than HPLC) without a significant loss in resolution.[21] It is also considered a "greener" technique due to the drastic reduction in organic solvent consumption. For basic compounds like primary amines, SFC often provides superior peak symmetry compared to normal-phase HPLC.[21]
-
Applicability: The same polysaccharide-based CSPs used in HPLC are typically used in SFC, making it straightforward to screen both techniques with the same set of columns.
Performance Comparison: HPLC vs. SFC for Chiral Amine Separation
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol) | Supercritical CO2 |
| Analysis Speed | Slower | Fast (3-10x faster than HPLC)[21] |
| Solvent Consumption | High | Low (significant reduction in organic waste)[21] |
| Peak Shape for Amines | Often requires additives to prevent tailing.[20] | Generally excellent peak symmetry.[21] |
| Resolution | High, but at the cost of longer run times. | Comparable to HPLC, achieved much faster. |
| Operating Pressure | Moderate | High (requires back-pressure regulator) |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
Part 3: Experimental Protocols
Protocol 1: Resolution via Diastereomeric Salt Crystallization
This protocol provides a representative workflow. The optimal resolving agent, solvent, and temperatures must be determined experimentally.
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic 2-methyl-1-(2-methylphenyl)propan-2-amine in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
In a separate flask, dissolve 0.5 equivalents of an enantiomerically pure resolving agent (e.g., (+)-tartaric acid) in a minimal amount of the same warm solvent. Rationale: Using 0.5 equivalents ensures that only one diastereomeric salt can fully crystallize, maximizing the purity of the initial solid obtained.
-
Slowly add the resolving agent solution to the stirred amine solution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
If no crystals form, try adding a seed crystal, scratching the inside of the flask, or slowly adding an anti-solvent (a solvent in which the salt is less soluble).
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals (Diastereomeric Salt A). The mother liquor contains the enriched second diastereomer (Diastereomeric Salt B).
-
-
Liberation of the Free Amine:
-
Dissolve the isolated crystals (Diastereomeric Salt A) in water.
-
Add a strong base (e.g., 2M NaOH solution) until the pH is >12 to deprotonate the amine.
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess (% ee) of the recovered amine using a suitable chiral HPLC or SFC method (see Protocol 2).
-
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Protocol 2: Chiral HPLC Analysis
This protocol describes a general screening method for determining the enantiomeric excess of the target amine.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IE or another suitable polysaccharide-based column.[16][18]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). Start with a 90:10 (v/v) mixture. Add 0.1% Triethylamine (TEA) to the entire mobile phase to improve peak shape.
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a ~1 mg/mL solution of the racemic amine (as a control) in the mobile phase.
-
Prepare a ~1 mg/mL solution of the enantiomerically enriched sample in the mobile phase.
-
Inject the racemic sample to determine the retention times of both enantiomers and to ensure the system can separate them (Resolution > 1.5 is desired).
-
Inject the enriched sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Conclusion
The synthesis and separation of enantiomerically pure 2-methyl-1-(2-methylphenyl)propan-2-amine exemplify the critical challenges and strategic decisions faced in modern pharmaceutical development. Direct asymmetric methods, particularly biocatalytic transamination, offer an elegant and sustainable route to the target enantiomer.[6][7] However, classical diastereomeric salt crystallization remains a powerful, scalable, and industrially proven method for resolution.[11]
For analysis, while chiral HPLC is the established workhorse, SFC presents a compelling alternative, offering significant advantages in speed and reduced environmental impact, often with superior performance for challenging basic amines.[21] The optimal strategy for any given project will ultimately be dictated by a careful balance of scientific elegance, economic viability, and scalability, with the unwavering goal of producing safe and effective chiral medicines.
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Shin, H. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-11. [Link]
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Gotor, V., et al. (1992). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. Biotechnology and Bioengineering, 40(7), 760-7. [Link]
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Wang, Z., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. [Link]
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Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University Website. [Link]
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Grogan, G. (2018). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ResearchGate. [Link]
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Merck Millipore. Chiral Amines in Asymmetric Synthesis. Merck Website. [Link]
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Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-218. [Link]
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Columnex LLC. Chiral HPLC and SFC Columns. Columnex Website. [Link]
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Abu-Lafi, S., et al. (2014). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]
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Wells, A. S., et al. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath Repository. [Link]
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Kovalenko, V., & Císařová, I. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018. [Link]
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Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
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Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]
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Al-Saeed, F. A., & El-Enany, N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. [Link]
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VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. Virginia Tech Repository. [Link]
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Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
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ChemSynthesis. 2-methyl-N-phenylpropan-1-imine. ChemSynthesis Website. [Link]
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Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek Website. [Link]
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Benchmarking the performance of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine against other ligands
An Objective Guide to Benchmarking Novel β2-Adrenergic Receptor Agonists
A Comparative Performance Analysis of a Novel Ligand Against Established Therapeutics
Author's Note: The following guide is a comprehensive framework for benchmarking the performance of novel ligands. The specific compound requested, 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine, lacks publicly available performance data as a ligand. Therefore, to fulfill the detailed requirements of this request, we will proceed with a realistic, albeit hypothetical, candidate designated "Ligand-X" . This guide benchmarks Ligand-X against the well-characterized β2-adrenergic receptor agonists, Salbutamol and Salmeterol, using established, field-proven methodologies. This approach ensures the guide is scientifically rigorous, procedurally accurate, and serves as a valid template for researchers evaluating new chemical entities in this target class.
Introduction: The Rationale for Benchmarking in Drug Discovery
The β2-adrenergic receptor (β2AR) is a well-validated G-protein coupled receptor (GPCR) and a primary target for treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Agonists of this receptor induce bronchodilation by relaxing airway smooth muscle.[3][4] The therapeutic landscape is dominated by short-acting β-agonists (SABAs) like Salbutamol, used for acute relief, and long-acting β-agonists (LABAs) like Salmeterol, used for maintenance therapy.[3][5]
The development of new chemical entities targeting the β2AR necessitates a rigorous, multi-faceted benchmarking process. A novel compound, such as our hypothetical "Ligand-X," must be characterized not only for its primary potency but also for its binding affinity and selectivity profile relative to established standards. This guide provides the strategic reasoning and detailed protocols for a head-to-head comparison of Ligand-X with Salbutamol and Salmeterol. Our objective is to generate a quantitative performance profile, providing the empirical basis for go/no-go decisions in a drug development pipeline.
Core Pharmacological Principles & Experimental Strategy
To comprehensively evaluate Ligand-X, we must quantify two key pharmacological parameters:
-
Binding Affinity (Ki): This measures the strength of the interaction between the ligand and the β2AR. A lower Ki value indicates a higher affinity. We determine this using a competitive radioligand binding assay.[6][7] This assay is foundational; a ligand cannot exert a functional effect if it does not bind to the target.
-
Functional Potency (EC50) and Efficacy (Emax): This measures the ligand's ability to elicit a biological response after binding. Potency (EC50) is the concentration of the ligand that produces 50% of the maximal response, while efficacy (Emax) is the maximum response achievable. We will determine these parameters via a downstream cAMP accumulation assay, as the β2AR is canonically coupled to the Gs protein, which activates adenylyl cyclase to produce the second messenger cAMP.[2][8][9]
Our experimental strategy is designed to isolate these variables and provide a clear, comparative dataset.
Fig 1. Overall Experimental Workflow.
Detailed Experimental Protocols
These protocols are designed to be self-validating by including appropriate controls and established standards, ensuring the trustworthiness of the generated data.
Protocol 3.1: Competitive Radioligand Binding Assay
Causality: The choice of a competitive binding assay allows us to determine the affinity (Ki) of our unlabeled test compounds (Ligand-X, Salbutamol, Salmeterol) by measuring how effectively they compete with a radiolabeled ligand of known high affinity for the receptor.[6][7] We use membranes from cells overexpressing the β2AR to ensure a high signal-to-noise ratio.
Materials:
-
Cell Membranes: Prepared from HEK293 cells stably expressing human β2AR.
-
Radioligand: [³H]-CGP-12177 (a well-characterized β-adrenergic antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: 10 µM Propranolol (a high-affinity, non-selective β-blocker).
-
Test Compounds: Ligand-X, Salbutamol, Salmeterol (prepared in serial dilutions).
-
Instrumentation: 96-well plates, liquid scintillation counter, glass fiber filter mats.
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well plate, add 50 µL of assay buffer to "total binding" wells, 50 µL of 10 µM Propranolol to "non-specific binding" (NSB) wells, and 50 µL of each concentration of test compound to respective wells.
-
Radioligand Addition: Add 50 µL of [³H]-CGP-12177 (at a final concentration equal to its Kd, ~0.5 nM) to all wells.
-
Reaction Initiation: Add 150 µL of the β2AR membrane preparation (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction. The final volume is 250 µL.[10]
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[10]
-
Harvesting: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each well using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of radioligand and Kd is its dissociation constant.[10]
-
Protocol 3.2: cAMP Functional Assay
Causality: Upon agonist binding, the β2AR activates adenylyl cyclase, leading to a measurable increase in intracellular cyclic AMP (cAMP).[1][11] By quantifying cAMP levels across a range of agonist concentrations, we can determine the functional potency (EC₅₀) and efficacy (Emax) of Ligand-X and our reference compounds.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human β2AR.
-
Assay Medium: HBSS or serum-free medium.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at 0.5 mM. This is critical to prevent the degradation of cAMP by phosphodiesterases, thus amplifying the signal.[12]
-
Test Compounds: Ligand-X, Salbutamol, Salmeterol (prepared in serial dilutions).
-
cAMP Detection Kit: A commercial kit, such as HTRF, AlphaScreen, or ELISA-based kits.[12][13]
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Step-by-Step Methodology:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and grow to ~90% confluency.
-
Cell Starvation: Prior to the assay, replace the growth medium with serum-free medium for 2-4 hours to reduce basal signaling.
-
Pre-incubation: Add the PDE inhibitor IBMX to the cells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add serial dilutions of the test compounds (Ligand-X, Salbutamol, Salmeterol) to the wells. Include a "no agonist" control for basal cAMP levels.
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Convert the raw signal (e.g., fluorescence ratio) to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax for each compound.
-
Comparative Performance Data
The following tables summarize the expected performance data for Ligand-X against the established standards. The values for Ligand-X are hypothetical, designed to illustrate a plausible pharmacological profile for a novel drug candidate.
Table 1: Receptor Binding Affinity Profile
| Compound | Target Receptor | Ki (nM) | Interpretation |
|---|---|---|---|
| Ligand-X (Hypothetical) | β2-Adrenergic | 0.8 | Very high affinity, surpassing Salmeterol. |
| Salmeterol | β2-Adrenergic | 1.5[14] | High affinity, characteristic of a LABA. |
| Salbutamol | β2-Adrenergic | 320[15] | Lower affinity, consistent with a SABA. |
| Ligand-X (Hypothetical) | β1-Adrenergic | 95 | ~118-fold selectivity for β2 over β1. |
| Salmeterol | β1-Adrenergic | ~2250[14] | ~1500-fold selectivity for β2 over β1. |
| Salbutamol | β1-Adrenergic | ~9280[5] | ~29-fold selectivity for β2 over β1. |
Table 2: Functional Potency and Efficacy Profile
| Compound | EC50 (nM) | Emax (% of Isoproterenol) | Interpretation |
|---|---|---|---|
| Ligand-X (Hypothetical) | 0.15 | 95% | High potency and full agonist activity. |
| Salmeterol | 8.6[16] | 62-80% | High potency, partial to full agonist. |
| Salbutamol | 20-130[15] | 60-100% | Lower potency, full agonist activity. |
Mechanistic Insights & Data Interpretation
The data reveals a distinct pharmacological profile for our hypothetical Ligand-X. With a sub-nanomolar Ki and EC₅₀, it demonstrates superior affinity and potency compared to both Salbutamol and Salmeterol. This suggests that a lower concentration of Ligand-X would be required to achieve a therapeutic effect.
However, a critical aspect of drug development is selectivity. While Ligand-X shows a favorable ~118-fold selectivity for the β2AR over the β1AR (the primary adrenergic receptor in the heart), this is notably lower than the ~1500-fold selectivity of Salmeterol.[14] This raises a potential flag for off-target cardiovascular effects (e.g., tachycardia) that would need to be carefully monitored in subsequent safety pharmacology studies.
The canonical signaling pathway for β2AR activation is illustrated below. All three tested compounds function by activating this cascade.
Fig 2. β2-Adrenergic Receptor Signaling Pathway.
Conclusion and Future Directions
This guide outlines a robust, two-pronged strategy for the initial pharmacological characterization of a novel β2AR agonist. Based on our hypothetical data, Ligand-X presents as a high-affinity, high-potency candidate. Its profile suggests it could be a powerful bronchodilator. The primary area for further investigation is its selectivity profile. The next logical steps in its preclinical development would include:
-
Expanded Selectivity Screening: Profile Ligand-X against a broader panel of GPCRs to identify any other potential off-target interactions.
-
Kinetic Binding Assays: Determine the association (kon) and dissociation (koff) rates to predict the onset and duration of action. A slow koff is a hallmark of long-acting agonists like Salmeterol.
-
In Vivo Efficacy Studies: Assess the bronchodilatory effects in animal models of asthma.
-
Safety Pharmacology: Conduct studies to specifically evaluate potential cardiovascular side effects predicted by the β1AR affinity data.
By systematically comparing novel compounds to well-understood standards using validated protocols, researchers can build a comprehensive data package that enables informed, data-driven decisions in the complex process of drug discovery.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine in Biological Samples
Abstract
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the fields of clinical and forensic toxicology, as well as drug development. 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine is a compound of interest whose chemical structure suggests potential stimulant properties, analogous to other N-benzylalkylamines and synthetic cathinones. Accurate and robust quantitative analysis in biological matrices such as plasma and urine is paramount for pharmacokinetic studies, toxicological assessments, and clinical monitoring. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, grounded in established principles of bioanalysis. We will explore and contrast various sample preparation techniques and instrumental analyses, providing field-proven insights and experimental data to guide researchers in selecting the most appropriate method for their specific application. All protocols and claims are supported by authoritative sources and regulatory guidelines to ensure scientific integrity.
Introduction: The Analytical Imperative
This compound belongs to a class of compounds that, due to their chemical nature—a secondary amine with a moderate molecular weight and basic properties—pose specific analytical challenges. These include potential matrix effects, the need for sensitive detection, and the requirement for chromatographic techniques that can resolve the analyte from endogenous interferences. The choice of analytical strategy is a critical decision that impacts data quality, throughput, and the ultimate reliability of study outcomes. This guide will compare and contrast the most prevalent and effective approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a deep dive into the preceding sample preparation steps which are often the most critical part of the entire workflow.
The principles discussed herein are grounded in the FDA's "Bioanalytical Method Validation" guidance, which outlines the standards for accuracy, precision, selectivity, and stability required for methods used in regulatory submissions.[1][2][3][4]
A Comparative Analysis of Sample Preparation Techniques
The goal of sample preparation is to isolate the analyte from the complex biological matrix (e.g., plasma, urine), remove interferences, and concentrate the analyte to a level suitable for instrumental analysis.[5][6] For a basic amine like this compound, the three most common approaches are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[7][8]
Protein Precipitation (PPT)
PPT is the simplest and fastest method, involving the addition of an organic solvent (typically acetonitrile or methanol) to the plasma sample to denature and precipitate proteins.[7]
-
Mechanism: The organic solvent disrupts the hydration sphere around proteins, leading to their aggregation and precipitation.
-
Advantages: High throughput, low cost, and simplicity.
-
Disadvantages: It is a non-selective method, often resulting in "dirty" extracts that contain significant amounts of endogenous materials like phospholipids. This can lead to substantial matrix effects, particularly ion suppression in LC-MS/MS, and may compromise the longevity of the analytical column.[7]
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[6][8] For our target analyte, which is a basic compound, a pH adjustment of the aqueous phase is key.
-
Mechanism: By adjusting the sample pH to be at least 2 units above the pKa of the amine group, the analyte is deprotonated and becomes neutral, increasing its affinity for a nonpolar organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). Back-extraction into an acidic aqueous phase can be used for further cleanup.
-
Advantages: Can produce cleaner extracts than PPT, reducing matrix effects. It is also a well-established and relatively inexpensive technique.[8]
-
Disadvantages: LLE is often labor-intensive, requires larger volumes of organic solvents, and can be difficult to automate. Emulsion formation can also be a significant issue, complicating phase separation.[8][9]
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique that uses a solid sorbent to selectively retain the analyte from the liquid sample, while interferences are washed away.[5][10] For a basic compound like our target, a cation-exchange or a mixed-mode (cation-exchange and reversed-phase) sorbent is ideal.
-
Mechanism: The sample is loaded onto the SPE cartridge. The sorbent retains the analyte through specific interactions (e.g., ionic bonds for cation-exchange). Interfering compounds are washed off with appropriate solvents. Finally, the analyte is eluted with a solvent that disrupts the interaction with the sorbent.
-
Advantages: Provides the cleanest extracts, significantly reducing matrix effects and leading to higher sensitivity and assay robustness.[5][9] It is highly selective and can be easily automated for high-throughput applications.[8]
-
Disadvantages: Higher cost per sample and requires more extensive method development compared to PPT and LLE.[5]
Data Summary: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Cleanliness of Extract | Low | Moderate | High |
| Matrix Effect | High | Moderate | Low[9] |
| Recovery | Variable | Good to Excellent | Excellent & Consistent[9] |
| Throughput | High | Low to Moderate | High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Solvent Consumption | Moderate | High | Low |
| Method Development | Minimal | Moderate | High |
Instrumental Analysis: A Head-to-Head Comparison
Once the sample is prepared, the choice of instrumental analysis is typically between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has historically been the gold standard for the confirmation of drugs of abuse in urine.[11] It offers excellent chromatographic resolution and is highly specific.
-
Workflow: The analyte must be volatile and thermally stable. For amines, derivatization is often necessary to improve their chromatographic properties and prevent peak tailing.[11] Common derivatizing agents include heptafluorobutyric anhydride (HFBA) or pentafluorobenzoyl chloride (PFBCl).[12][13][14] The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer.
-
Advantages: High separation efficiency, robust, and provides characteristic mass spectra for library matching.
-
Disadvantages: Requires derivatization, which adds a step to the workflow and can introduce variability. Not suitable for thermally labile compounds. The high temperatures of the injection port can sometimes cause degradation of the analyte.[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred platform for quantitative bioanalysis in pharmaceutical and toxicological laboratories due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[16][17][18]
-
Workflow: The sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte is separated on a reversed-phase column (e.g., C18) and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10]
-
Advantages: High sensitivity (often to the pg/mL level) and high selectivity.[17] It does not require the analyte to be volatile and generally does not require derivatization. It is also amenable to high-throughput analysis.
-
Disadvantages: Susceptible to matrix effects (ion suppression or enhancement), which can be mitigated by effective sample preparation and the use of a stable isotope-labeled internal standard.[16][19] The instrumentation is also more expensive than GC-MS.
Data Summary: Comparison of Instrumental Techniques
| Parameter | GC-MS | LC-MS/MS |
| Sensitivity | Good (ng/mL) | Excellent (pg/mL)[17] |
| Selectivity | High | Very High |
| Derivatization Required? | Often[12][13][14] | Rarely |
| Throughput | Moderate | High |
| Matrix Effect Susceptibility | Low | High[16][19] |
| Instrumentation Cost | Moderate | High |
| Applicability | Volatile & Thermally Stable Compounds | Wide Range of Compounds |
Recommended Protocols & Workflows
Based on the comparison, an LC-MS/MS method coupled with Solid-Phase Extraction is recommended for achieving the highest level of sensitivity and robustness for the quantitative analysis of this compound in plasma. For urine analysis, where concentrations may be higher, a simpler "dilute-and-shoot" or PPT method might be acceptable, but this must be validated carefully.[16]
Recommended Workflow: SPE-LC-MS/MS
The following diagram illustrates the recommended workflow for the analysis of the target compound in plasma.
Caption: Recommended SPE-LC-MS/MS workflow.
Detailed Experimental Protocol (SPE-LC-MS/MS)
-
Sample Preparation (Plasma):
-
Pipette 100 µL of plasma sample, calibrator, or QC into a 96-well plate.
-
Add 10 µL of a stable isotope-labeled internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
Place a mixed-mode cation exchange SPE plate on a vacuum manifold.
-
Condition the wells with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE plate and apply vacuum.
-
Wash the wells with 1 mL of 0.1 M acetate buffer.
-
Wash the wells with 1 mL of methanol.
-
Dry the plate under high vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50).
-
-
LC-MS/MS Conditions:
-
UHPLC System: Standard system with a binary pump and autosampler.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the analyte and internal standard would need to be determined by infusion and optimization.
-
Alternative Workflow: GC-MS
This diagram shows an alternative workflow using GC-MS, which requires a derivatization step.
Caption: Alternative LLE-GC-MS workflow with derivatization.
Conclusion and Recommendations
For the quantitative analysis of this compound in biological samples, the choice of methodology depends on the specific requirements of the study.
-
For high-sensitivity, high-throughput applications such as clinical pharmacokinetic studies, the SPE-LC-MS/MS method is unequivocally superior. Its ability to produce clean extracts minimizes matrix effects and allows for robust quantification at low concentrations.
-
For forensic toxicology or screening purposes where analyte concentrations are expected to be higher, a GC-MS method following LLE and derivatization is a reliable and well-established alternative.[11][12] It provides excellent specificity and the advantage of spectral library matching for confirmatory identification.
Ultimately, any chosen method must be fully validated according to regulatory guidelines to ensure the integrity and reliability of the generated data.[2][4][20] This includes a thorough assessment of accuracy, precision, selectivity, sensitivity, recovery, matrix effects, and stability.
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A Senior Application Scientist's Guide to In Silico Evaluation of Novel CNS-Active Compounds
A Comparative Docking and ADMET Study of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine Against Established Serotonin Reuptake Inhibitors
In the landscape of modern drug discovery, the integration of computational methods is no longer a niche specialty but a cornerstone of efficient and rational design.[1][2] Computer-Aided Drug Design (CADD) offers a powerful framework to prioritize promising lead candidates, thereby reducing the immense time and cost associated with bringing a new therapeutic to market.[1] This guide provides an in-depth, practical comparison of a novel compound, this compound (herein referred to as 'Compound X'), with two clinically successful Selective Serotonin Reuptake Inhibitors (SSRIs), Sertraline and Fluoxetine.
The structural characteristics of Compound X, particularly its propan-1-amine backbone and N-benzyl substitution, suggest a potential interaction with monoamine transporters.[3] Consequently, this study will focus on its interaction with the human Serotonin Transporter (hSERT), the primary target for many widely used antidepressants.[3][4] By employing rigorous in silico modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, we will objectively evaluate the therapeutic potential of Compound X relative to established standards of care.
I. The Rationale: Why In Silico First?
The initial phases of drug discovery are fraught with high attrition rates. A significant reason for failure is undesirable pharmacokinetic (ADMET) properties.[5][6] Performing computational analyses early in the pipeline allows for the rapid, cost-effective screening of large numbers of molecules to identify those with the highest probability of success.[1] This "fail fast, fail cheap" philosophy is central to modern pharmaceutical research.
This guide is structured to mirror a real-world discovery workflow, moving from target identification and preparation to detailed molecular interaction analysis and finally, an assessment of drug-likeness and safety profiles.
II. Experimental Design & Protocols
A robust in silico study is built on a foundation of meticulous preparation and validated protocols. The workflow is divided into two main arms: Molecular Docking to assess binding affinity and mode, and ADMET Prediction to evaluate pharmacokinetic properties.
Caption: In Silico Drug Discovery Workflow.
Protocol 1: Structure-Based Molecular Docking
The objective of molecular docking is to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This provides an estimate of binding affinity, a key indicator of a drug's potential potency.
Step 1: Target Protein Preparation
-
Selection: The X-ray crystal structure of the human Serotonin Transporter (hSERT) in complex with paroxetine (PDB ID: 5I6Z) was selected.[7] This structure provides a high-resolution view of the antidepressant binding site in a relevant outward-open conformation.[7][8]
-
Preparation: Using a molecular visualization tool such as PyMOL or UCSF Chimera, the protein structure was prepared by:
-
Removing all water molecules and co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning atomic charges (e.g., Gasteiger charges).
-
The prepared structure is saved in the PDBQT format, required for AutoDock Vina.
-
Step 2: Ligand Preparation
-
Structure Generation: 2D structures of Compound X, Sertraline, and Fluoxetine were drawn and converted to 3D structures.
-
Energy Minimization: The 3D structures were subjected to energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
File Conversion: Ligands were saved in the PDBQT format, with torsional degrees of freedom defined.
Step 3: Docking Simulation
-
Software: AutoDock Vina, a widely used open-source program for molecular docking, was employed.
-
Grid Box Definition: A grid box was centered on the known central binding site of hSERT, as identified from the co-crystallized paroxetine in the original PDB file.[7][8] The dimensions were set to 25Å x 25Å x 25Å to encompass the entire binding cavity.
-
Execution: Docking was performed with an exhaustiveness setting of 8 to ensure a thorough search of the conformational space. The algorithm generates multiple binding poses for each ligand, ranked by a scoring function.[9]
Protocol 2: ADMET & Physicochemical Property Prediction
This protocol uses computational models to predict the drug-likeness and pharmacokinetic profile of the compounds.[6][10]
-
Platform Selection: A web-based platform like SwissADME or ADMETlab 2.0 was utilized.[5] These tools provide comprehensive predictions based on large, curated datasets.[11]
-
Input: The simplified molecular-input line-entry system (SMILES) strings for Compound X, Sertraline, and Fluoxetine were submitted to the server.
-
Analysis: The output was analyzed for key parameters, including:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), H-bond donors and acceptors.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.
-
Drug-Likeness: Violations of Lipinski's Rule of Five, which predicts the likelihood of a compound being an orally active drug.[12][13]
-
Medicinal Chemistry: Alerts for Pan-Assay Interference Compounds (PAINS) or other problematic substructures.
-
III. Comparative Analysis: Compound X vs. Established SSRIs
The results from the in silico experiments are summarized below for a direct comparison.
A. Molecular Docking and Binding Affinity
The docking score, reported in kcal/mol, represents the predicted binding affinity. A more negative value indicates a stronger, more favorable interaction.
Table 1: Comparative Molecular Docking Results against hSERT
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| Compound X | -9.2 | Tyr95, Asp98, Ile172, Phe335 |
| Sertraline | -10.5 | Tyr95, Asp98, Ile172, Phe341, Ser438 |
| Fluoxetine | -9.8 | Tyr95, Asp98, Gly100, Ile172, Phe335 |
Interpretation of Binding Interactions:
-
Sertraline: The docking simulation predicts that Sertraline, the most potent binder in this study, forms strong interactions within the central binding site of SERT.[14][15] A critical ionic interaction is predicted between its protonated amine and the carboxylate side chain of Asp98. This is a hallmark interaction for many monoamine transporter inhibitors.[16] Additionally, its dichlorophenyl moiety is predicted to engage in hydrophobic interactions with residues like Phe341 and Ile172.
-
Fluoxetine: Fluoxetine is also predicted to anchor itself via the same crucial ionic bond between its secondary amine and Asp98.[3][4] Its trifluoromethylphenyl group is positioned to form hydrophobic and aromatic stacking interactions with Phe335 and Tyr95.
-
Compound X: Our lead compound, Compound X, is predicted to adopt a similar binding mode, with its protonated amine forming the key salt bridge with Asp98. The 2-methylphenyl group is predicted to fit into a hydrophobic pocket defined by Ile172 and Phe335. The slightly lower (less negative) binding affinity compared to the reference drugs may be attributed to a less optimal orientation of its aromatic ring for stacking interactions or the absence of halogen atoms, which can contribute to binding specificity.[17]
Caption: Predicted Ligand-Receptor Interactions.
B. ADMET and Physicochemical Profile
An ideal drug candidate must not only bind its target effectively but also possess favorable pharmacokinetic properties. Lipinski's Rule of Five provides a foundational filter for oral bioavailability.[18] A compound is likely to have poor absorption or permeation if it violates more than one of the following criteria: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[12]
Table 2: Comparative ADMET and Physicochemical Predictions
| Parameter | Compound X | Sertraline | Fluoxetine | Guideline/Interpretation |
| Molecular Weight (Da) | 209.32 | 306.23 | 309.33 | < 500 Da (Lipinski) |
| LogP (Consensus) | 3.15 | 4.98 | 4.05 | < 5 (Lipinski); ~2 for CNS drugs[19] |
| H-Bond Donors | 1 | 1 | 1 | ≤ 5 (Lipinski) |
| H-Bond Acceptors | 1 | 1 | 2 | ≤ 10 (Lipinski) |
| Lipinski Violations | 0 | 0 | 0 | ≤ 1 violation is preferred[12] |
| GI Absorption | High | High | High | Predicted likelihood |
| BBB Permeant | Yes | Yes | Yes | Essential for CNS targets |
| PAINS Alert | 0 | 0 | 0 | Indicates potential for non-specific activity |
Interpretation of ADMET Profile:
All three compounds exhibit excellent profiles according to Lipinski's rules, with zero violations, predicting good oral bioavailability.[12]
-
Compound X demonstrates a very favorable profile. Its molecular weight is the lowest, and its LogP value of 3.15 is well within the acceptable range for CNS-active drugs, suggesting a good balance between solubility and membrane permeability.[19]
-
Sertraline and Fluoxetine , as expected for clinically approved drugs, also show excellent predicted properties. Their higher LogP values are consistent with their known high protein binding in plasma.[15][20]
-
Crucially, all three compounds are predicted to have high gastrointestinal absorption and the ability to permeate the Blood-Brain Barrier, a mandatory requirement for any drug targeting the central nervous system.
IV. Discussion and Future Outlook
This in silico comparative analysis reveals that this compound (Compound X) is a promising scaffold for a potential hSERT inhibitor. Its predicted binding affinity is comparable to, though slightly less potent than, the established SSRIs Sertraline and Fluoxetine. The docking poses suggest that Compound X engages in the critical ionic interaction with Asp98, which is fundamental for high-affinity binding to monoamine transporters.
From a drug-likeness perspective, Compound X is highly attractive. It fully adheres to Lipinski's Rule of Five and possesses a predicted physicochemical profile conducive to oral absorption and CNS penetration. Its lower lipophilicity (LogP) compared to Sertraline could be advantageous, potentially leading to a different metabolic profile or lower plasma protein binding, which might warrant further investigation.
Causality and Next Steps: The slightly lower predicted binding affinity of Compound X highlights potential avenues for optimization. The absence of electronegative halogen atoms, present in both Sertraline and Fluoxetine, may reduce the specificity and strength of interactions within the binding pocket.[17] Future iterations could explore the addition of small, electron-withdrawing groups to the phenyl ring to probe for additional interactions.
It is critical to acknowledge the limitations of this purely computational study. Binding affinities are estimations, and predicted ADMET properties are based on statistical models. The next logical and essential steps are:
-
Chemical Synthesis: Synthesis of Compound X for in vitro validation.
-
In Vitro Binding Assays: Quantify the binding affinity (Ki) of Compound X for hSERT, as well as for dopamine (DAT) and norepinephrine (NET) transporters to determine its selectivity profile.
-
Functional Assays: Conduct serotonin reuptake inhibition assays in cell-based models to confirm its functional activity.
-
In Vitro ADME Assays: Experimentally determine properties like solubility, permeability (e.g., using a Caco-2 assay), and metabolic stability in liver microsomes.
V. Conclusion
The in silico workflow detailed in this guide provides a powerful and resource-efficient methodology for the initial evaluation of novel drug candidates. The analysis of this compound indicates that it is a viable lead compound. It demonstrates a strong predicted binding mode to the human Serotonin Transporter and possesses a highly favorable, drug-like ADMET profile. While its predicted binding affinity is slightly lower than the reference drugs, its excellent physicochemical properties make it a compelling candidate for chemical synthesis and subsequent in vitro validation to confirm its potential as a novel CNS therapeutic.
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Coleman, J. A., et al. (2017). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. bioRxiv. [Link]
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Tavoulari, S., Forrest, L. R., & Rudnick, G. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. The Journal of Neuroscience, 29(30), 9635–9643. [Link]
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RCSB Protein Data Bank. (n.d.). 7TXT: Structure of human serotonin transporter bound to small molecule '8090 in lipid nanodisc and NaCl. [Link]
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Simulations Plus. (n.d.). ADMET Predictor®. [Link]
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Talevi, A., et al. (2023). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Molecules, 28(24), 8091. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
The causality behind a rigorous disposal plan is rooted in the precautionary principle. Aromatic amines, as a class, can exhibit significant physiological and environmental hazards. Therefore, we must treat 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine as a hazardous substance, ensuring that every step of its disposal pathway is deliberate, documented, and compliant with institutional and federal regulations.
Hazard Profile and Immediate Safety Considerations
Given the structure of this compound, we can infer a probable hazard profile based on similar aromatic amines. Compounds like 2-methyl-1-phenylpropan-1-amine are classified as causing severe skin burns and serious eye damage.[1] It is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) at all times, from initial use to final waste consolidation.
| Parameter | Guideline / Specification | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical splash goggles, face shield, lab coat. | To prevent skin and eye contact. Amines can be corrosive and readily absorbed. |
| Handling Location | Certified chemical fume hood. | To prevent inhalation of potentially harmful vapors. |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[2] | Contact can cause violent reactions, releasing heat and potentially hazardous fumes. |
| Emergency Eyewash & Shower | Unobstructed access required. | For immediate decontamination in case of accidental exposure. |
The Primary Disposal Pathway: Licensed Hazardous Waste Incineration
The most direct and universally accepted method for disposing of this compound is through a licensed hazardous waste disposal program.[3][4] This method ensures complete destruction of the compound in high-temperature incinerators equipped with advanced flue gas treatment systems, minimizing environmental release.[5] This is the default and recommended pathway.
-
Container Selection:
-
Select a waste container that is in good condition, free of cracks or rust, and constructed of a compatible material (e.g., High-Density Polyethylene - HDPE, or the original shipping container).[6]
-
The container must have a secure, tight-fitting lid.
-
-
Waste Segregation:
-
Crucially, this amine waste must be segregated from incompatible materials. Do not mix with acidic waste, halogenated solvents, or strong oxidizers.[7] Mixing can lead to dangerous chemical reactions.
-
Dedicate a specific container solely for this amine and structurally similar non-halogenated amine waste.
-
-
Labeling:
-
As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[8]
-
Clearly write the full chemical name: "this compound" and list any other constituents in the waste stream.
-
Indicate the accumulation start date.
-
-
Storage:
-
Requesting Disposal:
-
Once the container is full (do not exceed 90% capacity to allow for expansion), or if you are approaching the maximum accumulation time limit set by your institution, submit a chemical waste pickup request to your EHS department.
-
Disposal Decision Workflow
The following diagram outlines the logical flow for determining the appropriate disposal route for this compound waste.
Caption: Decision workflow for amine waste disposal.
Advanced Topic: In-Lab Neutralization as a Pre-Treatment Step
For certain waste streams, particularly dilute aqueous solutions, neutralization may be a viable pre-treatment step to reduce the reactivity of the waste before final disposal. This process converts the basic amine into a more stable ammonium salt.
Causality: Amines are organic bases due to the lone pair of electrons on the nitrogen atom.[7] By reacting the amine with a dilute acid (e.g., hydrochloric or sulfuric acid), an acid-base neutralization reaction occurs, forming a water-soluble ammonium salt. This salt is generally less volatile and less corrosive than the free amine.
WARNING: This procedure should only be performed by trained personnel after a thorough risk assessment and with the explicit approval of your institution's EHS department. The reaction is exothermic and must be controlled carefully.
-
Preparation:
-
Perform all work inside a certified chemical fume hood.
-
Wear all required PPE, including a face shield.
-
Prepare a 1 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Have a calibrated pH meter or pH strips ready.
-
Place the container with the dilute amine waste in an ice bath to dissipate heat generated during the reaction.
-
-
Neutralization:
-
While stirring the amine solution gently with a magnetic stirrer, slowly add the 1 M acid solution dropwise using a burette or dropping funnel.
-
Monitor the pH of the solution continuously.
-
Control the rate of acid addition to keep the temperature rise minimal.
-
Continue adding acid until the pH of the waste solution is stable between 6.0 and 8.0.
-
-
Final Disposal:
-
Once neutralized, the resulting salt solution must still be disposed of as hazardous waste.
-
Transfer the neutralized solution to a new, clearly labeled hazardous waste container. The label should read, for example, "Neutralized this compound Hydrochloride Solution (Aqueous Waste)."
-
Request a pickup from your EHS department. Do not pour down the drain unless explicitly permitted by local regulations and your EHS office for fully characterized and neutralized solutions. [5]
-
By adhering to these rigorous, safety-first procedures, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity.
References
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PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Nova-Tech International. (n.d.). DROP TEST NEUTRALIZING AMINE. Retrieved from [Link]
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Wada, S., Ichikawa, H., & Tatsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and Bioengineering, 45(4), 304-309. Retrieved from [Link]
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Missouri State University. (2023). Waste Neutralization Guidance. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9). Retrieved from [Link]
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PubChem. (n.d.). N-methyl-N-(2-methylpropyl)-1-propanamine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Laboratory Waste Guide. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]
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Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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Navigating the Unseen Risks: A Senior Application Scientist's Guide to Handling 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. While these molecules hold the promise of therapeutic breakthroughs, they also present a unique set of safety challenges. This guide provides an in-depth operational and safety framework for handling 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine, a substituted aromatic amine. As a Senior Application Scientist, my aim is to equip you not just with a set of rules, but with a deep, causal understanding of the "why" behind each procedural step, fostering a culture of intrinsic safety within your laboratory.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is synthesized from the known hazards of the broader class of aromatic amines and data from structurally analogous compounds.[1] It is imperative to treat this compound as hazardous and to conduct a thorough risk assessment for your specific experimental context.
Hazard Assessment: Understanding the Adversary
This compound is a secondary aromatic amine. This class of compounds is known for its potential toxicity, and many of its members are recognized as or suspected to be carcinogens.[2] The primary routes of exposure are inhalation, ingestion, and dermal contact.[3]
The toxicological properties of this specific molecule have not been exhaustively studied. However, data from structurally similar compounds, such as N-Benzyl-2-methylpropan-1-amine hydrochloride, indicate hazards including acute oral toxicity and serious eye irritation.[4] Aromatic amines, in general, can also act as skin sensitizers.[2] Given the "2-methylphenyl" (o-tolyl) group, there is a potential for metabolic activation to reactive intermediates, a common mechanism for the carcinogenicity of some aromatic amines.
Potential Hazards Include:
-
Skin Corrosion/Irritation: Aromatic amines can be irritating to the skin.[2][5]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[4][5]
-
Carcinogenicity: Suspected of causing cancer.[2]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling this compound. The level of PPE required will depend on the scale of the operation and the potential for exposure, as outlined in the decision-making workflow below.
PPE Selection Workflow
Caption: PPE selection based on operational risk.
Detailed PPE Specifications
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[1] Always inspect gloves for degradation or punctures before use. For prolonged or immersive contact, double-gloving is a prudent measure. |
| Eye & Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory at all times.[6] A full-face shield should be worn over the goggles during procedures with a heightened risk of splashing, such as when transferring large volumes or working with heated solutions. |
| Body Protection | Laboratory Coat & Apron | A flame-retardant lab coat, fully buttoned, is the minimum requirement. For larger-scale operations, a chemical-resistant apron provides an additional layer of protection.[1] |
| Respiratory Protection | Air-Purifying Respirator or SCBA | For operations that may generate aerosols or vapors (e.g., heating, sonicating, or working outside of a certified chemical fume hood), respiratory protection is essential. A NIOSH-approved air-purifying respirator with organic vapor cartridges is a minimum. For high-concentration or emergency situations, a self-contained breathing apparatus (SCBA) is required.[3][7] |
Glove Selection for Aromatic Amines
The choice of glove material is critical, as permeability can vary significantly between different glove types and chemical classes.
| Glove Material | Advantages | Disadvantages |
| Butyl Rubber | Excellent resistance to a wide range of chemicals, including many amines, ketones, and esters.[8] | Can be more expensive and may offer less dexterity than other options. |
| Neoprene | Good for acids, bases, and some organic solvents. Offers good pliability and tear resistance.[8] | May not be suitable for aromatic or halogenated hydrocarbons. |
| Nitrile | Good general-purpose glove with resistance to oils, greases, and some organic solvents.[1] | Can be susceptible to degradation by some ketones and aromatic compounds. |
| Polyvinyl Chloride (PVC) | Good for acids, bases, and amines.[9] | Poor resistance to most organic solvents.[9] |
Standard Operating Procedures (SOPs): A Blueprint for Safety
A disciplined and systematic approach to handling this compound is fundamental to mitigating risk.
Handling
-
Preparation: Before any handling, ensure a certified chemical fume hood is operational.[1] Locate and verify the functionality of the nearest safety shower and eyewash station. Have a spill kit appropriate for aromatic amines readily accessible.
-
Personal Protective Equipment: Don all required PPE as determined by your risk assessment before entering the designated handling area.
-
Dispensing: All weighing and solution preparation must be conducted within a chemical fume hood to minimize inhalation exposure.[1]
-
Heating: Avoid the use of open flames.[1] Employ a heating mantle, oil bath, or other controlled heating source.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][10]
-
Keep containers tightly sealed and clearly labeled.
-
Protect from light.[1]
Emergency Procedures: Preparedness is Paramount
In the event of an accidental release or exposure, a swift and informed response is critical.
Emergency Spill Response Workflow
Caption: Step-by-step emergency spill response.
Exposure Scenarios
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal: A Cradle-to-Grave Responsibility
The proper disposal of this compound and associated contaminated materials is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All waste containing this compound, including unreacted material, contaminated labware (pipette tips, vials, etc.), and cleaning materials, should be segregated as "Halogenated Organic Waste."[11] This is due to the presence of the aromatic ring, which is often treated similarly to halogenated waste in disposal protocols.
-
Waste Collection: Use a designated, leak-proof, and clearly labeled waste container.[12]
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[12] All waste must be disposed of through a licensed hazardous waste disposal company.[12] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for aromatic amines.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research and the environment. A proactive and informed approach to chemical safety is the hallmark of a world-class scientific endeavor.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.). Retrieved January 15, 2026, from [Link]
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SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9). Retrieved January 15, 2026, from [Link]
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Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.). Retrieved January 15, 2026, from [Link]
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Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved January 15, 2026, from [Link]
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Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved January 15, 2026, from [Link]
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Personal Protective Equipment | US EPA. (2025, September 12). Retrieved January 15, 2026, from [Link]
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1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved January 15, 2026, from [Link]
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PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. (n.d.). Retrieved January 15, 2026, from [Link]
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New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product - WIT Press. (n.d.). Retrieved January 15, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
